molecular formula C10H14N2O5S B12399112 2’-O-Methyl-5-methyl-4-thiouridine

2’-O-Methyl-5-methyl-4-thiouridine

Número de catálogo: B12399112
Peso molecular: 274.30 g/mol
Clave InChI: IXDWFVOGUMAKFI-AOXOCZDOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2’-O-Methyl-5-methyl-4-thiouridine is a useful research compound. Its molecular formula is C10H14N2O5S and its molecular weight is 274.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H14N2O5S

Peso molecular

274.30 g/mol

Nombre IUPAC

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6?,7+,9-/m1/s1

Clave InChI

IXDWFVOGUMAKFI-AOXOCZDOSA-N

SMILES isomérico

CC1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)O

SMILES canónico

CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 2’-O-Methyl-5-methyl-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for the modified nucleoside 2’-O-Methyl-5-methyl-4-thiouridine. This document is intended to serve as a core resource for researchers and professionals involved in nucleoside chemistry, RNA therapeutics, and drug development.

Chemical Structure and Identifiers

This compound is a modified pyrimidine nucleoside. Its structure features a methyl group at the 2’ position of the ribose sugar, a methyl group at the 5 position of the uracil base, and a sulfur atom replacing the oxygen at the 4 position of the uracil base.

Table 1: Chemical Identifiers for this compound [1][2][3]

IdentifierValue
CAS Number 2095417-26-6
Molecular Formula C₁₁H₁₆N₂O₅S
Molecular Weight 288.32 g/mol
Canonical SMILES CC1=CN(C(=O)N=C(S)N1)[C@H]2--INVALID-LINK--CO)O">C@@HOC
InChI InChI=1S/C11H16N2O5S/c1-5-4-13(10(17)12-9(5)16)11-8(18-2)7(15)6(3-14)19-11/h4,6-8,11,14-15H,3H2,1-2H3,(H,12,16,17)/t6-,7-,8-,11-/m1/s1
InChIKey Not available

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimental Data

Currently, there is a lack of publicly available, peer-reviewed experimental data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) specifically for this compound. Researchers are encouraged to perform these characterizations to contribute to the public knowledge base.

Synthesis Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of related compounds provides a strong foundation for a potential synthetic route.

A plausible synthetic approach would involve the following key transformations, based on established methods for nucleoside modifications:

  • Starting Material: 5-Methyluridine (Ribothymidine).

  • 2'-O-Methylation: Selective methylation of the 2'-hydroxyl group of the ribose moiety.

  • Thionation: Conversion of the 4-keto group of the pyrimidine ring to a thio-keto group.

Diagram 2: Proposed Synthetic Pathway

G A 5-Methyluridine B Protection of 3' and 5' hydroxyl groups A->B C 2'-O-Methylation B->C D Deprotection of 3' and 5' hydroxyl groups C->D E Thionation at C4 position D->E F 2'-O-Methyl-5-methyl-4-thiouridine E->F

Caption: A potential synthetic workflow for the target molecule.

Detailed Methodological Considerations:

  • Protection Strategy: The 3' and 5' hydroxyl groups of the ribose would likely require protection with suitable protecting groups (e.g., silyl ethers) to ensure selective methylation at the 2' position.

  • Methylation Reagent: A common reagent for 2'-O-methylation is methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base.

  • Thionation Reagent: Lawesson's reagent is a widely used thionating agent for converting carbonyls to thiocarbonyls in nucleoside chemistry.

  • Purification: Each step would necessitate purification, likely using column chromatography, to isolate the desired intermediate.

Researchers attempting this synthesis should refer to literature on the synthesis of similar modified nucleosides for detailed reaction conditions and purification protocols.

Biological Activity and Potential Applications

The modifications present in this molecule suggest several potential biological implications and research applications:

  • Increased Nuclease Resistance: The 2'-O-methylation is a common modification in RNA that enhances stability against enzymatic degradation by nucleases. This property is highly desirable for the development of RNA-based therapeutics.

  • Modulation of RNA Structure and Function: The combination of 2'-O-methylation and 4-thiolation can influence the conformational preferences of the ribose sugar and the base-pairing properties of the nucleoside. This can have significant effects on the structure and function of RNA molecules into which it is incorporated.

  • Antiviral and Anticancer Research: Nucleoside analogues are a cornerstone of antiviral and anticancer drug development. The unique combination of modifications in this compound makes it a candidate for screening in these therapeutic areas.

  • RNA Labeling and Structural Studies: The 4-thio group can be utilized for specific chemical reactions, such as cross-linking to interacting proteins or for the attachment of reporter molecules, making it a useful tool for studying RNA-protein interactions and RNA structure.

Diagram 3: Potential Research Applications

G A 2'-O-Methyl-5-methyl-4-thiouridine B RNA Therapeutics (Increased Stability) A->B C Antiviral Research A->C D Anticancer Research A->D E RNA Structure & Function Studies A->E F RNA-Protein Interaction (Cross-linking) E->F

Caption: Logical relationships of potential applications.

Conclusion

This compound is a modified nucleoside with significant potential for applications in biomedical research and drug development. While its definitive chemical structure is known, a comprehensive understanding of its biological activity and a detailed, optimized synthesis protocol remain to be fully elucidated in the public domain. This guide provides a foundational resource to stimulate further investigation into this promising molecule. The availability of its CAS number and SMILES notation should facilitate more targeted research efforts to uncover its full potential.

References

In-Depth Technical Guide: 2’-O-Methyl-5-methyl-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2095417-26-6

This technical guide provides a comprehensive overview of 2’-O-Methyl-5-methyl-4-thiouridine, a modified purine nucleoside analogue with potential applications in research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a synthetic derivative of the naturally occurring nucleoside uridine. Key modifications, the 2'-O-methylation of the ribose sugar and the substitution of oxygen with sulfur at the 4-position of the pyrimidine ring, confer unique chemical and biological properties to the molecule.

PropertyValue
CAS Number 2095417-26-6
Molecular Formula C₁₁H₁₆N₂O₅S
Molecular Weight 288.32 g/mol
Appearance (Not specified in available data)
Solubility (Not specified in available data)

Biological Activity and Potential Applications

As a purine nucleoside analogue, this compound is anticipated to exhibit antitumor activity. The general mechanism of action for this class of compounds involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells, such as cancer cells.[1] The structural modifications of this compound may enhance its metabolic stability and cellular uptake, potentially leading to improved therapeutic efficacy.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a potential synthetic route can be inferred from the synthesis of related compounds, such as 2'-O-methyl-4'-thioRNA. The synthesis would likely involve a multi-step process starting from a commercially available uridine derivative. Key steps would include the selective 2'-O-methylation of the ribose, 5-methylation of the uracil base, and subsequent thionation at the 4-position.

Hypothetical Synthetic Workflow:

G Uridine Uridine Derivative Protection Protection of 5'- and 3'-OH groups Uridine->Protection Methylation 2'-O-Methylation Protection->Methylation Deprotection1 Selective Deprotection Methylation->Deprotection1 Base_Methylation 5-Methylation of Uracil Deprotection1->Base_Methylation Thionation 4-Thionation Base_Methylation->Thionation Final_Deprotection Final Deprotection Thionation->Final_Deprotection Purification Purification Final_Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Hypothetical synthetic workflow for this compound.

General Experimental Considerations for Biological Evaluation:

Protocols for evaluating the anticancer activity of nucleoside analogues typically involve the following steps:

  • Cell Culture: A panel of human cancer cell lines representing different tumor types would be cultured under standard conditions.

  • Cytotoxicity Assays: The effect of this compound on cell viability would be assessed using assays such as the MTT or MTS assay. Cells would be treated with a range of concentrations of the compound for a specified period (e.g., 72 hours).

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) would be calculated from the dose-response curves.

  • Apoptosis Assays: To confirm the induction of apoptosis, assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry analysis would be performed.

  • Mechanism of Action Studies: Further experiments could include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and DNA fragmentation assays.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other purine nucleoside analogues, it is plausible that this compound could interfere with key cellular processes involved in cell proliferation and survival.

Potential Signaling Pathway Interactions:

G Compound 2’-O-Methyl-5-methyl- 4-thiouridine DNA_Polymerase DNA Polymerase Compound->DNA_Polymerase Inhibition Apoptosis_Pathway Apoptosis Pathway Compound->Apoptosis_Pathway Induction DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Caspase_Activation->Cell_Death

Caption: Potential mechanism of action for this compound.

Conclusion

This compound represents a modified nucleoside with potential as an anticancer agent. Its unique structural features may offer advantages in terms of stability and cellular activity. Further in-depth studies are required to fully characterize its biological properties, elucidate its precise mechanism of action, and evaluate its therapeutic potential. The information and hypothetical frameworks provided in this technical guide serve as a foundation for future research and development efforts in this area.

References

An In-depth Technical Guide to the Synthesis of 2'-O-Methyl-5-methyl-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for 2'-O-Methyl-5-methyl-4-thiouridine, a modified nucleoside of significant interest in the field of mRNA therapeutics. The inclusion of 2'-O-methylation and a 4-thiouracil moiety can enhance the stability, reduce the immunogenicity, and improve the translational efficiency of mRNA constructs. This document details the proposed chemical synthesis, experimental protocols adapted from established methodologies for analogous compounds, and the biological context of its application.

Proposed Synthetic Pathway

The synthesis of 2'-O-Methyl-5-methyl-4-thiouridine can be strategically approached from the commercially available starting material, 2'-O-Methyl-5-methyluridine. The key transformation is the thionation of the 4-keto group of the pyrimidine ring. To ensure the selectivity of this reaction and prevent unwanted side reactions, a protection-deprotection strategy for the hydroxyl groups of the ribose sugar is employed.

The proposed three-step synthesis is as follows:

  • Acetylation: Protection of the 3'- and 5'-hydroxyl groups of 2'-O-Methyl-5-methyluridine using acetic anhydride.

  • Thionation: Conversion of the 4-keto group to a 4-thio group using Lawesson's reagent.

  • Deacetylation: Removal of the acetyl protecting groups to yield the final product, 2'-O-Methyl-5-methyl-4-thiouridine.

Synthesis_Workflow Start 2'-O-Methyl-5-methyluridine Step1 Step 1: Acetylation (Ac₂O, Pyridine) Start->Step1 Intermediate1 3',5'-di-O-acetyl-2'-O-Methyl-5-methyluridine Step1->Intermediate1 Step2 Step 2: Thionation (Lawesson's Reagent) Intermediate1->Step2 Intermediate2 3',5'-di-O-acetyl-2'-O-Methyl-5-methyl-4-thiouridine Step2->Intermediate2 Step3 Step 3: Deacetylation (NH₃/MeOH) Intermediate2->Step3 End 2'-O-Methyl-5-methyl-4-thiouridine Step3->End

Figure 1: Proposed synthetic workflow for 2'-O-Methyl-5-methyl-4-thiouridine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 4-thiouridine and other modified nucleosides.[1] Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of 3',5'-di-O-acetyl-2'-O-Methyl-5-methyluridine (Acetylation)

This step protects the hydroxyl groups from reacting during the subsequent thionation step.

Methodology:

  • Dissolve 2'-O-Methyl-5-methyluridine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the di-acetylated intermediate.

Step 2: Synthesis of 3',5'-di-O-acetyl-2'-O-Methyl-5-methyl-4-thiouridine (Thionation)

This is the key step where the 4-carbonyl group is converted to a thiocarbonyl group.

Methodology:

  • Dissolve the 3',5'-di-O-acetyl-2'-O-Methyl-5-methyluridine intermediate (1.0 eq) in an anhydrous solvent such as toluene or dioxane.

  • Add Lawesson's reagent (0.6 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the thionated intermediate.

Step 3: Synthesis of 2'-O-Methyl-5-methyl-4-thiouridine (Deacetylation)

The final step involves the removal of the acetyl protecting groups to yield the target nucleoside.

Methodology:

  • Dissolve the 3',5'-di-O-acetyl-2'-O-Methyl-5-methyl-4-thiouridine intermediate in methanolic ammonia (saturated at 0 °C).

  • Stir the solution at room temperature for 4-6 hours in a sealed vessel.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the final product by silica gel column chromatography or recrystallization to obtain 2'-O-Methyl-5-methyl-4-thiouridine.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis, based on reported yields for analogous reactions.

Table 1: Summary of Reagents and Reaction Conditions

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)
1. Acetylation2'-O-Methyl-5-methyluridineAcetic Anhydride, PyridinePyridine0 to RT12-16
2. Thionation3',5'-di-O-acetyl-2'-O-Methyl-5-methyluridineLawesson's ReagentToluene1102-4
3. Deacetylation3',5'-di-O-acetyl-2'-O-Methyl-5-methyl-4-thiouridineMethanolic AmmoniaMethanolRT4-6

Table 2: Expected Yields and Product Characterization

ProductExpected Yield (%)AppearanceMolecular FormulaMolecular Weight ( g/mol )
3',5'-di-O-acetyl-2'-O-Methyl-5-methyluridine85-95White solidC₁₅H₂₀N₂O₈372.33
3',5'-di-O-acetyl-2'-O-Methyl-5-methyl-4-thiouridine70-85Pale yellow solidC₁₅H₂₀N₂O₇S388.39
2'-O-Methyl-5-methyl-4-thiouridine80-90Off-white to yellow solidC₁₁H₁₆N₂O₅S304.32

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and scale.

Biological Context: Evading Innate Immune Recognition

Modified nucleosides like 2'-O-Methyl-5-methyl-4-thiouridine are critical for the development of mRNA therapeutics, primarily due to their ability to dampen the innate immune response that is typically triggered by foreign RNA.[2][3] The innate immune system has evolved pattern recognition receptors (PRRs) to detect viral and bacterial nucleic acids. For RNA, key sensors include the endosomal Toll-like receptors (TLRs) 3, 7, and 8, and the cytosolic RIG-I-like receptors (RLRs) such as RIG-I and MDA5.[4][5]

Unmodified synthetic mRNA can be recognized by these PRRs, leading to the production of type I interferons and other pro-inflammatory cytokines.[3] This can result in the suppression of protein translation from the mRNA therapeutic and cause undesirable inflammatory side effects. The incorporation of modified nucleosides, such as those with 2'-O-methylation, can sterically hinder the interaction of the mRNA with these PRRs, thus evading immune detection.[6]

Innate_Immune_Sensing cluster_extracellular Extracellular/Endosomal cluster_cytosol Cytosol Unmodified mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified mRNA->TLR7_8 Recognition RIG_I RIG-I Unmodified mRNA->RIG_I Recognition Modified mRNA 2'-O-Methyl-5-methyl- 4-thiouridine mRNA Modified mRNA->TLR7_8 Inhibition Modified mRNA->RIG_I Inhibition MAVS MAVS TLR7_8->MAVS RIG_I->MAVS TBK1 TBK1 MAVS->TBK1 NF_kB NF-κB MAVS->NF_kB IRF3_7 IRF3/7 TBK1->IRF3_7 Interferon_Response Type I Interferon Response IRF3_7->Interferon_Response Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines

Figure 2: Innate immune sensing of unmodified vs. modified mRNA.

This diagram illustrates how unmodified mRNA is recognized by TLR7/8 in the endosome and RIG-I in the cytosol, leading to a downstream signaling cascade that results in the production of type I interferons and inflammatory cytokines. In contrast, mRNA containing modifications like 2'-O-Methyl-5-methyl-4-thiouridine can inhibit this recognition, thereby reducing the innate immune response and enhancing the therapeutic potential of the mRNA.

References

Synthesis of 2’-O-Methyl-5-methyl-4-thiouridine Phosphoramidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2’-O-Methyl-5-methyl-4-thiouridine phosphoramidite, a critical building block for the preparation of modified oligonucleotides. The synthesis involves a multi-step process commencing with the preparation of the 2'-O-methyl-5-methyluridine nucleoside, followed by a thionation reaction to introduce the 4-thio functionality, and culminating in the phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite product. This document outlines the detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows.

Overall Synthesis Workflow

The synthesis of this compound phosphoramidite can be logically divided into three main stages:

  • Synthesis of the Nucleoside Core: Preparation of 2’-O-Methyl-5-methyluridine.

  • Thionation: Conversion of the 4-oxo group of the uridine base to a 4-thio group.

  • Phosphitylation: Introduction of the phosphoramidite moiety at the 3'-hydroxyl position.

A general workflow for this process is depicted below.

G cluster_0 Stage 1: Nucleoside Synthesis cluster_1 Stage 2: Thionation cluster_2 Stage 3: Phosphitylation Start 5-Methyluridine Protection_5_OH 5'-OH Protection (e.g., DMT-Cl) Start->Protection_5_OH Methylation_2_OH 2'-OH Methylation Protection_5_OH->Methylation_2_OH Deprotection_5_OH 5'-OH Deprotection Methylation_2_OH->Deprotection_5_OH 2'-O-Methyl-5-methyluridine Intermediate_1 Intermediate_1 Deprotection_5_OH->Intermediate_1 2'-O-Methyl-5-methyluridine Protection_OHs Protection of 3',5'-OHs (e.g., TBDMS-Cl) Intermediate_1->Protection_OHs Thionation Thionation of C4=O (e.g., Lawesson's Reagent) Protection_OHs->Thionation Deprotection_OHs Deprotection of 3',5'-OHs Thionation->Deprotection_OHs 2'-O-Methyl-5-methyl-4-thiouridine Intermediate_2 Intermediate_2 Deprotection_OHs->Intermediate_2 2'-O-Methyl-5-methyl-4-thiouridine Protection_5_OH_final 5'-OH Protection (DMT-Cl) Intermediate_2->Protection_5_OH_final Phosphitylation_3_OH 3'-OH Phosphitylation Protection_5_OH_final->Phosphitylation_3_OH 2'-O-Methyl-5-methyl-4-thiouridine Phosphoramidite Final_Product Final_Product Phosphitylation_3_OH->Final_Product 2'-O-Methyl-5-methyl-4-thiouridine Phosphoramidite G cluster_synthesis Detailed Synthesis Pathway Start 5-Methyluridine Step1 DMT-Cl, Pyridine Start->Step1 Protected_U 5'-O-DMT-5-methyluridine Step1->Protected_U Step2 1. NaH 2. CH3I DMF Protected_U->Step2 Methylated_U 5'-O-DMT-2'-O-methyl- 5-methyluridine Step2->Methylated_U Step3 80% AcOH Methylated_U->Step3 Intermediate_1 2'-O-Methyl-5-methyluridine Step3->Intermediate_1 Step4 TBDMS-Cl, Imidazole, DMF Intermediate_1->Step4 Protected_Thio_Intermediate 3',5'-bis-O-TBDMS- 2'-O-Methyl-5-methyluridine Step4->Protected_Thio_Intermediate Step5 Lawesson's Reagent, Dioxane Protected_Thio_Intermediate->Step5 Thionated_Intermediate 3',5'-bis-O-TBDMS- 2'-O-Methyl-5-methyl-4-thiouridine Step5->Thionated_Intermediate Step6 TBAF, THF Thionated_Intermediate->Step6 Intermediate_2 2'-O-Methyl-5-methyl-4-thiouridine Step6->Intermediate_2 Step7 DMT-Cl, Pyridine Intermediate_2->Step7 DMT_Thio_Intermediate 5'-O-DMT-2'-O-Methyl- 5-methyl-4-thiouridine Step7->DMT_Thio_Intermediate Step8 CEP-Cl, DIPEA, DCM DMT_Thio_Intermediate->Step8 Final_Product 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite Step8->Final_Product

Spectroscopic Properties of 2’-O-Methyl-5-methyl-4-thiouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2’-O-Methyl-5-methyl-4-thiouridine, a modified ribonucleoside with potential applications in therapeutics and biotechnology. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established spectroscopic data from closely related analogues to predict its characteristic spectral features. This guide outlines detailed, standardized protocols for acquiring Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Furthermore, it presents a logical workflow for the spectroscopic characterization of novel modified nucleosides, aiding researchers in the systematic analysis of such compounds. The information herein is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of modified nucleosides.

Introduction

Modified nucleosides are fundamental to the fields of molecular biology and drug development. Modifications to the sugar or base moieties of nucleosides can significantly alter their chemical properties, nuclease resistance, and binding affinities, making them valuable components of therapeutic oligonucleotides[1]. The compound this compound incorporates three key modifications: a methyl group at the 2’-hydroxyl position of the ribose sugar, a methyl group at the 5-position of the uracil base, and the substitution of the oxygen at the 4-position with a sulfur atom. The 2'-O-methylation is known to increase the thermal stability of RNA duplexes and confer resistance to nuclease degradation[1]. The 5-methyl group is a common modification found in thymidine, and the 4-thiouridine modification is a photo-activatable crosslinking agent[2]. The combination of these modifications in a single nucleoside suggests its potential utility in the development of stabilized and functionally versatile RNA-based therapeutics.

This guide provides a predictive summary of the spectroscopic data for this compound and detailed experimental protocols to enable its empirical characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the known properties of its constituent modifications and data from analogous compounds such as 4-thiouridine, 2'-O-methyluridine, and 5-methyluridine.

UV-Vis Absorption Data

The introduction of a thiocarbonyl group at the 4-position is expected to be the dominant factor in the UV-Vis absorption spectrum, resulting in a characteristic long-wavelength absorption maximum.

Parameter Predicted Value Solvent
λmax~330 - 340 nmMethanol or Phosphate Buffer (pH 7.0)
Molar Extinction Coefficient (ε)~15,000 - 20,000 M⁻¹cm⁻¹

Table 1: Predicted UV-Vis Absorption Data for this compound. The presence of the 4-thiocarbonyl group typically results in a strong absorption band in the 330-340 nm range[2][3].

¹H and ¹³C NMR Spectroscopic Data

The predicted NMR chemical shifts are based on the known values for uridine and the expected effects of the 2'-O-methyl, 5-methyl, and 4-thio modifications. Spectra are predicted for DMSO-d₆ as the solvent.

Proton Predicted ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H67.8 - 8.0d~4.0
H1'5.8 - 6.0d~5.0
H2'4.0 - 4.2t~5.0
H3'3.9 - 4.1t~5.0
H4'3.8 - 4.0m
H5', H5''3.5 - 3.7m
5-CH₃1.8 - 2.0s
2'-OCH₃3.3 - 3.5s
3'-OH5.0 - 5.2d~4.5
5'-OH5.1 - 5.3t~5.5

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

Carbon Predicted ¹³C Chemical Shift (ppm)
C4~190
C2~160
C6~140
C5~110
C1'~90
C4'~85
C2'~80
C3'~70
C5'~60
2'-OCH₃~58
5-CH₃~12

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. The chemical shift of C4 is significantly downfield due to the thiocarbonyl group.

Mass Spectrometry Data
Parameter Predicted Value (m/z) Ionization Mode
Molecular FormulaC₁₁H₁₆N₂O₅S
Molecular Weight288.32 g/mol
[M+H]⁺289.0829Positive ESI-MS
[M+Na]⁺311.0648Positive ESI-MS
[M-H]⁻287.0680Negative ESI-MS

Table 4: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in methanol or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 1 mM. From the stock solution, prepare a dilution in the same solvent to a final concentration of approximately 25-50 µM in a quartz cuvette.

  • Instrumentation: Use a dual-beam spectrophotometer, such as a JASCO V-750 or similar instrument[3].

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing the solvent only.

    • Scan the sample from 200 to 500 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • To determine the molar extinction coefficient (ε), prepare a series of dilutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration and determine ε from the slope of the line according to the Beer-Lambert law.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dried compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or 600 MHz system[4].

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse (e.g., Bruker 'zg30').

    • Number of Scans: 16-32.

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (e.g., Bruker 'zgpg30').

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C)[4]. Assign peaks using 2D NMR techniques such as COSY, HSQC, and HMBC as needed.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water (1:1 v/v).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Bruker ESI-TOF or a similar instrument capable of accurate mass measurements.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Acquire spectra in both positive and negative ion modes.

    • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

    • Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare them to the calculated theoretical masses to confirm the elemental composition.

Visualization of Workflows and Relationships

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel modified nucleoside like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_nmr_details Detailed NMR Analysis cluster_final Final Analysis synthesis Chemical Synthesis purification HPLC Purification synthesis->purification ms Mass Spectrometry (Confirm Mass) purification->ms uv UV-Vis Spectroscopy (Confirm Chromophore) purification->uv nmr NMR Spectroscopy (Determine Structure) purification->nmr data_analysis Data Integration & Structure Confirmation ms->data_analysis uv->data_analysis h1_nmr 1H NMR nmr->h1_nmr cosy 2D COSY h1_nmr->cosy hsqc 2D HSQC h1_nmr->hsqc c13_nmr 13C NMR c13_nmr->hsqc hmbc 2D HMBC hsqc->hmbc hmbc->data_analysis report Technical Report data_analysis->report

Caption: Workflow for the synthesis and spectroscopic characterization of a novel modified nucleoside.

Structural Relationships and Spectroscopic Effects

This diagram illustrates the relationship between uridine and this compound, highlighting the structural modifications and their primary spectroscopic consequences.

G cluster_mods Modifications uridine Uridine (Baseline) mod1 2'-O-Methylation uridine->mod1 Adds -OCH3 signals in NMR No major UV-Vis change mod2 5-Methylation uridine->mod2 Adds -CH3 signals in NMR Minor UV-Vis shift mod3 4-Thiolation uridine->mod3 Shifts C4 in 13C NMR Large red-shift in UV-Vis target 2'-O-Me-5-Me-4-thioU (Target Molecule) mod1->target mod2->target mod3->target

Caption: Structural modifications from uridine to the target molecule and their expected spectroscopic impact.

Conclusion

While direct experimental data for this compound is not prevalent in the literature, a robust predictive model of its spectroscopic properties can be constructed based on the well-understood effects of its constituent chemical modifications. The thiocarbonyl group at the 4-position is predicted to dominate the UV-Vis spectrum, while the 2'-O-methyl and 5-methyl groups will provide characteristic signals in the NMR spectra. The protocols and workflows detailed in this guide provide a clear path for the empirical validation of these predictions. This document serves as a valuable resource for researchers, providing both a predictive framework and a practical guide for the characterization of this and other novel modified nucleosides, thereby facilitating their development for therapeutic and research applications.

References

An In-depth Technical Guide on the Biological Functions of 2’-O-Methylation and Thiolation in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule 2’-O-Methyl-5-methyl-4-thiouridine is not a documented, naturally occurring RNA modification in scientific literature. Therefore, this guide focuses on the well-established biological functions of its constituent modifications: 2’-O-methylation and thiouridines (specifically 4-thiouridine and the structurally related 5-methyl-2-thiouridine). It also addresses the synthetic applications and potential synergistic effects of such combined modifications.

Introduction

Post-transcriptional modifications of RNA are critical for regulating gene expression and cellular function. Among the over 170 known modifications, 2’-O-methylation of the ribose sugar and thiolation of uridine bases are two of the most widespread and functionally significant. 2'-O-methylation adds a methyl group to the 2'-hydroxyl of the ribose, enhancing RNA's structural stability and protecting it from degradation. Thiouridines, where an oxygen atom on the uracil base is replaced by sulfur, play crucial roles in translational fidelity and tRNA structure.

This technical guide provides a comprehensive overview of the core biological functions of these two important classes of RNA modifications, their biosynthetic pathways, and the experimental methods used for their study. While this compound itself is not a known natural entity, understanding its components provides insight into the chemical biology of RNA and the potential of synthetic modified nucleotides in research and therapeutics.

The Role of 2’-O-Methylation (Nm) in RNA

2’-O-methylation is an abundant modification found in nearly all major classes of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNAs (sn/snoRNAs), and messenger RNA (mRNA).[1]

Biological Functions
  • Structural Stability: The addition of a methyl group to the 2'-hydroxyl of the ribose sugar locks the sugar pucker in the C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the RNA backbone enhances the thermal stability of RNA duplexes.[1][2] Each Nm modification can stabilize an RNA duplex by approximately 0.2 kcal/mol.[1][2] This increased stability also confers resistance to degradation by nucleases and alkaline hydrolysis.[3][4]

  • Ribosome Biogenesis and Function: In rRNA, 2'-O-methylations are clustered in functionally important regions, such as the peptidyl transferase center and the decoding site.[5] While not all Nm sites are essential for ribosome production, they are critical for fine-tuning ribosome structure, ensuring the efficiency and fidelity of protein translation.[5][6] Hypomethylation of rRNA can alter the conformational dynamics of the ribosome, impacting translation initiation and elongation.[5]

  • Translational Regulation: In mRNA, internal 2'-O-methylation can regulate gene expression. snoRNA-guided Nm in the coding sequence of an mRNA has been shown to increase mRNA stability while simultaneously inhibiting translation efficiency.[1] This is thought to occur because the methyl group sterically hinders the interaction between the mRNA codon-tRNA anticodon helix and the ribosomal monitoring bases (G530, A1492, and A1493), leading to increased rejection of the correct tRNA.[6]

  • tRNA Function: In tRNA, 2'-O-methylation occurs at several positions, where it helps to maintain the correct L-shaped tertiary structure and contributes to the accuracy of translation.[7]

Biosynthesis of 2'-O-Methylation

The methylation of the 2'-hydroxyl group is catalyzed by two main types of enzymatic machinery:

  • snoRNP-Guided Methylation: In eukaryotes, most 2'-O-methylation in rRNA and snRNAs is guided by box C/D small nucleolar ribonucleoproteins (snoRNPs).[8] These complexes consist of a box C/D snoRNA, which provides specificity by base-pairing with the target RNA, and a set of core proteins, including the methyltransferase Fibrillarin (FBL).[8][9] Fibrillarin uses S-adenosyl methionine (SAM) as the methyl donor. The snoRNA guide sequence positions the target nucleotide precisely five nucleotides upstream of the conserved D or D' box motif for methylation by FBL.[8][10]

  • Standalone Methyltransferases: In contrast, 2'-O-methylation in tRNA is catalyzed by specific tRNA methyltransferases (Trms) that recognize their target tRNAs directly without a guide RNA.[7]

snoRNP_Guided_Methylation cluster_snoRNP Box C/D snoRNP Complex cluster_Target Target RNA (e.g., pre-rRNA) FBL Fibrillarin (Methyltransferase) snoRNA Box C/D snoRNA (Guide RNA) FBL->snoRNA TargetRNA Target Nucleotide FBL->TargetRNA Catalyzes methylation SAH SAH FBL->SAH Core_Proteins Nop56, Nop58, Snu13 snoRNA->Core_Proteins Antisense Antisense Element snoRNA->Antisense Binds via complementarity MethylatedRNA 2'-O-Methylated Target RNA Antisense->TargetRNA SAM SAM (Methyl Donor) SAM->FBL

snoRNP-guided 2'-O-methylation pathway.

The Role of Thiouridines in RNA

Thiolated uridines are found in tRNAs across all three domains of life. The two most common and well-studied are 2-thiouridine (and its derivatives at position 5) and 4-thiouridine.

Biological Functions of 2-Thiouridine (s²U) Derivatives
  • Translational Fidelity: 5-methyl-2-thiouridine derivatives (xm⁵s²U), such as 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), are almost universally found at the wobble position (position 34) of tRNAs for glutamine, lysine, and glutamate.[11][12] The 2-thio group restricts the conformation of the ribose sugar, which enhances the stability of pairing with adenosine (A) in the third position of the codon and prevents misreading of near-cognate codons ending in a pyrimidine (U or C).[13][14] This modification is thus critical for accurate and efficient translation.[11]

  • tRNA Stability in Thermophiles: In thermophilic organisms, 2-thiolation of ribothymidine at position 54 (m⁵s²T54) in the T-loop of tRNA contributes significantly to the thermostability of the tRNA molecule, allowing it to function at high temperatures.[15]

Biological Functions of 4-Thiouridine (s⁴U)
  • tRNA Structure: 4-thiouridine is highly conserved at position 8 in the tRNAs of eubacteria and archaea. This modification is crucial for maintaining the correct tertiary structure of the tRNA.

  • Cellular Photosensor: s⁴U acts as a near-UV photosensor. Upon exposure to near-UV light (300-400 nm), s⁴U can form a covalent crosslink with a cytosine at position 13, inducing a growth delay. This response is thought to be a protective mechanism.

Biosynthesis of Thiouridines

The biosynthesis of thiouridines is a complex process that involves dedicated sulfur-relay systems.

  • 2-Thiouridine Biosynthesis: The sulfur atom is ultimately derived from cysteine. In bacteria, a cysteine desulfurase (e.g., IscS) provides a persulfide, which is then transferred through a series of sulfur-carrier proteins (TusA, TusBCD, TusE) to the tRNA-modifying enzyme MnmA, the thiouridylase that catalyzes the final sulfur incorporation.[11][16] In eukaryotes, a related but distinct pathway involving the URM1 and UBA4 proteins is used.[12]

  • 4-Thiouridine Biosynthesis: The synthesis of s⁴U also requires a cysteine desulfurase (IscS in E. coli) and a specific tRNA 4-thiouridine synthetase called ThiI. ThiI adenylates the U8 residue and then transfers the sulfur from IscS to form s⁴U.

Thiouridine_Biosynthesis cluster_Sulfur_Activation Sulfur Activation cluster_Sulfur_Relay Sulfur Relay Cascade (Bacteria) cluster_tRNA_Modification tRNA Modification Cysteine L-Cysteine IscS IscS (Cysteine Desulfurase) Cysteine->IscS IscS_S IscS-S-SH (Persulfide) IscS->IscS_S Activates Sulfur TusA TusA IscS_S->TusA TusBCD TusBCD Complex TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA (Thiouridylase) TusE->MnmA tRNA_s2U34 tRNA with 2-Thiouridine MnmA->tRNA_s2U34 Thiolates U34 tRNA_U34 tRNA with Uridine at pos. 34 tRNA_U34->MnmA RTLP_Workflow cluster_RT Reverse Transcription Start Start: Total RNA + ³²P-labeled Primer Anneal Anneal Primer to RNA (95°C -> RT) Start->Anneal Split Split Sample Anneal->Split RT_High Add RT Enzyme + High dNTPs (mM) Split->RT_High High dNTPs RT_Low Add RT Enzyme + Low dNTPs (µM) Split->RT_Low Low dNTPs Incubate Incubate at 42°C RT_High->Incubate RT_Low->Incubate Stop Stop Reaction (Formamide Buffer) Incubate->Stop Gel Denaturing PAGE (Polyacrylamide/Urea) Stop->Gel Visualize Autoradiography / Phosphorimaging Gel->Visualize Result Result: Strong band in 'Low dNTP' lane indicates 2'-O-methylation Visualize->Result

References

The Impact of 5-Methyluridine on RNA Structure: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 8, 2025

Abstract

5-methyluridine (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life. While its presence is most conserved and well-studied in the T-loop of transfer RNA (tRNA), emerging research has identified m5U in other RNA species, including messenger RNA (mRNA) and ribosomal RNA (rRNA). This technical guide provides an in-depth analysis of the effects of 5-methyluridine on RNA structure, stability, and function. It is intended for researchers, scientists, and drug development professionals engaged in the study of RNA biology and therapeutics. This document synthesizes current knowledge, presenting quantitative data on the thermodynamic consequences of m5U incorporation, detailed methodologies for key experimental analyses, and visual representations of relevant biological pathways and experimental workflows.

Introduction to 5-Methyluridine

5-methyluridine is a pyrimidine nucleoside, structurally similar to uridine but with a methyl group at the fifth carbon of the uracil base. This seemingly minor modification has significant implications for the biophysical properties and biological roles of RNA molecules. The addition of the methyl group is catalyzed by a class of enzymes known as tRNA (m5U54) methyltransferases, such as TrmA in Escherichia coli and its homolog Trm2 in Saccharomyces cerevisiae. Beyond its catalytic activity, this enzyme also functions as a tRNA chaperone, highlighting the dual importance of both the modification and the modification machinery in ensuring proper RNA maturation and function.

Structural Impact of 5-Methyluridine on RNA

The incorporation of 5-methyluridine into an RNA duplex influences its local and global structure, primarily through effects on base stacking and hydrophobicity.

Conformational Effects

The methyl group of m5U enhances the stacking interactions between adjacent bases in an RNA helix. This increased stacking contributes to a more stable and rigid A-form helical conformation, which is the canonical structure for double-stranded RNA. The hydrophobic nature of the methyl group also plays a role in stabilizing the tertiary structure of complex RNA molecules like tRNA by favoring its burial within the hydrophobic core of the folded molecule.

Thermodynamic Stability

The enhanced stacking and hydrophobicity conferred by 5-methyluridine lead to an increase in the thermal stability of RNA duplexes. This is quantifiable by a higher melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The presence of m5U generally results in a more negative Gibbs free energy change (ΔG°) of folding, indicating a more stable structure.

Quantitative Thermodynamic Data

The following table summarizes the available quantitative data on the thermodynamic effects of 5-methyluridine on RNA duplex stability. The precise thermodynamic parameters are sequence and context-dependent.

RNA Duplex ContextModificationΔTm (°C) per modificationΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference(s)
Initiator bacterial tRNAfMetU54 to m5U54+6Not ReportedNot ReportedNot Reported[1]
General tRNAU54 to m5U54Modest destabilization in enzyme knockout linesNot ReportedNot ReportedNot Reported[2]
RNA•DNA-DNA triple helixU to m5UDestabilizing (∼2.5-fold decrease in binding)Not ReportedNot ReportedNot Reported[3]

Note: Comprehensive thermodynamic data (ΔG°, ΔH°, ΔS°) for a wide range of m5U-containing RNA duplexes is not extensively tabulated in the literature. The provided data is based on available reports and highlights the general stabilizing effect in the context of tRNA.

Functional Roles of 5-Methyluridine in RNA Biology

The structural alterations induced by 5-methyluridine have profound consequences for the biological function of RNA molecules, particularly tRNA.

tRNA Maturation and Aminoacylation

The enzymes responsible for m5U formation, TrmA and Trm2, also act as tRNA chaperones, promoting the correct folding of tRNA precursors. This dual function ensures that tRNAs adopt their proper L-shaped tertiary structure, which is essential for subsequent maturation steps, including aminoacylation—the attachment of the correct amino acid. Deletion of the genes encoding these enzymes leads to global defects in tRNA aminoacylation.[4]

Modulation of Ribosome Translocation

During protein synthesis, 5-methyluridine at position 54 of tRNA plays a crucial role in modulating the speed of ribosome translocation along the mRNA. The presence of m5U appears to fine-tune the interaction of the tRNA with the ribosome, thereby influencing the rate of peptide bond formation and the overall efficiency and fidelity of translation.[2] tRNAs lacking m5U have been shown to be desensitized to certain translocation-inhibiting antibiotics.[2]

Experimental Protocols

The study of 5-methyluridine's effects on RNA structure relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments.

Synthesis of 5-Methyluridine-Containing RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing 5-methyluridine at specific positions is typically achieved through solid-phase phosphoramidite chemistry.

Protocol:

  • Phosphoramidite Preparation: Obtain or synthesize the 5-methyluridine phosphoramidite building block with appropriate protecting groups (e.g., 5'-DMT, 2'-TBDMS, and β-cyanoethyl for the phosphite).

  • Solid Support: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the desired RNA sequence.

  • Automated Synthesis Cycle: Perform the synthesis on an automated DNA/RNA synthesizer. Each cycle consists of four steps:

    • Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Addition of the next phosphoramidite in the presence of an activator (e.g., tetrazole) to form a phosphite triester linkage. For incorporating m5U, the 5-methyluridine phosphoramidite is used at this step.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Cleavage and Deprotection: After the final cycle, cleave the RNA from the solid support and remove the protecting groups using a two-step process:

    • Cleavage from the support and removal of the base and phosphate protecting groups with a basic solution (e.g., a mixture of ammonia and methylamine).

    • Removal of the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride source (e.g., triethylamine trihydrofluoride or TBAF).

  • Purification: Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and purity of the synthesized RNA using mass spectrometry.

Thermal Melting Analysis

Thermal melting experiments are used to determine the melting temperature (Tm) and thermodynamic parameters of RNA duplexes.

Protocol:

  • Sample Preparation: Anneal the synthesized RNA oligonucleotides (one with and one without m5U) with their complementary strands to form duplexes. This is done by mixing equimolar amounts in a buffer (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0), heating to 90-95°C for 1-2 minutes, and then slowly cooling to room temperature. Prepare a series of dilutions of each duplex over a range of concentrations.

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition: Monitor the absorbance of the RNA duplexes at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C).

  • Data Analysis:

    • Plot absorbance versus temperature to obtain a melting curve.

    • The Tm is the temperature at which the absorbance is halfway between the upper and lower baselines.

    • Determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) by analyzing the concentration dependence of the Tm using van't Hoff plots (plotting 1/Tm versus ln(CT), where CT is the total strand concentration).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA in solution.

Protocol:

  • Sample Preparation: Prepare a highly concentrated (0.5-1.0 mM) and pure sample of the m5U-containing RNA in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5). For observing exchangeable imino protons, the sample should be in 90% H2O/10% D2O.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the sample. The imino proton region (10-15 ppm) provides information on base pairing.

  • 2D NMR Experiments:

    • 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances, which is crucial for determining the three-dimensional structure.

    • 1H-1H TOCSY (Total Correlation Spectroscopy): Identifies protons that are scalar-coupled within the same sugar spin system.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.

    • 1H-31P HETCOR (Heteronuclear Correlation): Provides information about the RNA backbone conformation.

  • Resonance Assignment: Assign the chemical shifts of the protons, carbons, and phosphorus atoms to specific nuclei in the RNA sequence.

  • Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of three-dimensional structures that are consistent with the experimental data using software such as XPLOR-NIH or CYANA.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution three-dimensional structure of RNA.

Protocol:

  • Sample Preparation: Prepare a large quantity (milligrams) of highly pure and homogenous m5U-containing RNA.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.

  • Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of the components to obtain larger, single crystals suitable for X-ray diffraction.

  • Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated.

  • Structure Determination:

    • Phasing: Determine the phases of the diffracted X-rays using methods such as molecular replacement (if a similar structure is known) or heavy-atom derivatization.

    • Model Building: Build an initial atomic model of the RNA into the calculated electron density map.

    • Refinement: Refine the atomic model against the experimental diffraction data to improve its agreement with the data and to obtain the final, high-resolution structure.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the tRNA maturation pathway involving 5-methyluridine and a general experimental workflow for RNA structure determination.

tRNA_Maturation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_tRNA pre-tRNA processing_enzymes RNase P, RNase Z, Splicing Endonucleases pre_tRNA->processing_enzymes 5' and 3' processing, intron removal processed_pre_tRNA Processed pre-tRNA processing_enzymes->processed_pre_tRNA TrmA_Trm2 TrmA (E. coli) / Trm2 (S. cerevisiae) (Methyltransferase & Chaperone) processed_pre_tRNA->TrmA_Trm2 Methylation at U54 & Chaperone-assisted folding folded_tRNA Correctly Folded tRNA (with m5U54) TrmA_Trm2->folded_tRNA aminoacyl_tRNA_synthetase Aminoacyl-tRNA Synthetase folded_tRNA->aminoacyl_tRNA_synthetase Aminoacylation mature_tRNA Mature Aminoacylated tRNA aminoacyl_tRNA_synthetase->mature_tRNA Ribosome Ribosome mature_tRNA->Ribosome Enters translation Translation Protein Synthesis (Translation) Ribosome->Translation

Caption: tRNA maturation pathway involving 5-methyluridine formation.

Experimental_Workflow cluster_synthesis RNA Preparation cluster_analysis Structural and Stability Analysis cluster_stability Thermodynamic Stability cluster_structure 3D Structure Determination synthesis Chemical Synthesis of RNA (with and without m5U) purification Purification (HPLC/PAGE) synthesis->purification thermal_melting Thermal Melting (UV-Vis) purification->thermal_melting nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray tm_data Tm and Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) thermal_melting->tm_data data_interpretation Data Interpretation and Structural Comparison tm_data->data_interpretation solution_structure Solution Structure nmr->solution_structure crystal_structure Crystal Structure xray->crystal_structure solution_structure->data_interpretation crystal_structure->data_interpretation

References

A Technical Guide to the Potential Applications of 2’-O-Methyl-5-methyl-4-thiouridine in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The therapeutic landscape is being reshaped by the advent of messenger RNA (mRNA) technologies, with applications spanning from infectious disease vaccines to cancer immunotherapies and protein replacement therapies. The efficacy and safety of these therapeutics are critically dependent on the chemical modifications of the mRNA molecule. These modifications are essential for enhancing stability, modulating translational efficiency, and evading the innate immune system. This technical guide delves into the prospective applications of a novel, multi-modified nucleoside, 2’-O-Methyl-5-methyl-4-thiouridine, in mRNA therapeutics. While direct experimental data for this specific compound in mRNA is not yet available, this document extrapolates its potential benefits from the well-documented effects of its constituent modifications: 2'-O-methylation, 5-methyluridine, and 4-thiouridine. We provide a comprehensive overview of the hypothesized advantages of incorporating this nucleoside into mRNA, alongside detailed experimental protocols and workflows for its synthesis and evaluation. This guide aims to serve as a foundational resource for researchers seeking to explore the next generation of mRNA modifications.

The Role of Chemical Modifications in mRNA Therapeutics

The therapeutic utility of in vitro transcribed (IVT) mRNA is often hampered by its inherent instability and its recognition by the host's innate immune system. To overcome these challenges, various chemical modifications are incorporated into the mRNA sequence. These modifications can be broadly categorized as those affecting the cap structure, the poly(A) tail, and the nucleosides within the coding and non-coding regions. The strategic incorporation of modified nucleosides is a cornerstone of modern mRNA therapeutic design, aiming to:

  • Enhance Stability: Protect the mRNA from degradation by cellular nucleases, thereby prolonging its half-life and the duration of protein expression.

  • Improve Translational Efficiency: Optimize the interaction of the mRNA with the ribosomal machinery to increase protein yield.

  • Reduce Immunogenicity: Prevent the recognition of the mRNA as foreign by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), thus avoiding the induction of an inflammatory response that can lead to adverse effects and reduced protein expression.

Deconstructing this compound: A Trifecta of Modifications

The nucleoside this compound combines three key modifications, each with the potential to confer advantageous properties to an mRNA therapeutic.

2'-O-Methylation (Nm)

The addition of a methyl group to the 2' hydroxyl of the ribose sugar is a modification found in natural eukaryotic and viral mRNAs. Its inclusion in synthetic mRNA has been shown to have several beneficial effects:

  • Increased Nuclease Resistance and Stability: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endonucleases, which contributes to a longer mRNA half-life.

  • Reduced Innate Immune Activation: 2'-O-methylation is a key marker of "self" RNA, helping the mRNA to evade recognition by innate immune sensors like Toll-like receptor 7 (TLR7) and IFIT proteins. This modification can significantly reduce the production of type I interferons and other pro-inflammatory cytokines.

  • Modulation of Translation: The effect of 2'-O-methylation on translation can be context-dependent. While it can sometimes decrease translation efficiency by creating steric clashes with the ribosome, this can be beneficial in applications where a lower, more sustained level of protein expression is desired.

5-Methyluridine (m5U)

5-methyluridine is essentially the RNA equivalent of thymidine found in DNA. While less studied in the context of therapeutic mRNA than other modifications like pseudouridine, its inclusion may offer:

  • Potential for Reduced Immunogenicity: Methylation of pyrimidines has been shown to reduce immune responses.

4-Thiouridine (s4U)

The substitution of the oxygen at the C4 position of the uracil base with a sulfur atom results in 4-thiouridine. This modification has been explored in various RNA applications and is hypothesized to:

  • Enhance mRNA Stability: Similar to 2'-O-methylation, the thio-modification can contribute to increased resistance against nuclease degradation.[1]

  • Modulate Protein Binding: The sulfur atom can alter the electronic properties of the nucleobase, potentially influencing interactions with RNA-binding proteins that regulate translation and decay.

  • Potential for Fine-Tuning Immunogenicity: While high levels of s4U incorporation can have off-target effects, its strategic placement could modulate the immune response.

Hypothesized Advantages of this compound in mRNA Therapeutics

Based on the properties of its individual components, the incorporation of this compound into mRNA is hypothesized to offer a synergistic combination of benefits:

  • Superior Stability: The combined effects of 2'-O-methylation and 4-thiolation are expected to confer a high degree of nuclease resistance, leading to a significantly extended mRNA half-life.

  • Fine-Tuned Immunomodulation: The potent immune-dampening effect of the 2'-O-methyl group, potentially complemented by the 5-methyl and 4-thio modifications, could lead to a highly non-immunogenic mRNA. This is particularly advantageous for protein replacement therapies where a minimal inflammatory response is crucial. There is evidence that the combination of a 2'-O-methyl group with a C5 methylation on uridine synergistically reduces TLR7 activation.[2]

  • Controlled Protein Expression: The potential for 2'-O-methylation to temper the rate of translation could be beneficial for therapies requiring sustained, rather than a burst, of protein production.

Quantitative Data on Constituent Modifications

The following tables summarize quantitative data from the literature on the effects of 2'-O-methylation and 4-thiouridine on mRNA properties.

Table 1: Effects of 2'-O-Methylation on mRNA Properties

PropertyEffectQuantitative DataReference
mRNA Stability IncreasedFBL-mediated 2'-O-methylation is associated with increased mRNA half-lives.[3][4][5]
Translation Efficiency Decreased2'-O-methylation within mRNA coding regions can impair translation by disrupting codon reading.[6][7]
Immunogenicity Decreased2'-O-methylated RNA acts as a TLR7 antagonist, reducing IFN-α and IL-6 induction.[][9]

Table 2: Effects of 4-Thiouridine on mRNA Properties

PropertyEffectQuantitative DataReference
mRNA Stability IncreasedFully 4sU-labeled pre-mRNA is more stable than its uridine-only counterpart.[1]
In Vitro Transcription Decreased Efficiency at High IncorporationAt 100% 4sU incorporation, the majority of transcripts were abortive.[10]
Pre-mRNA Splicing Decreased Efficiency at High IncorporationIncreased incorporation of 4sU into pre-mRNAs decreased splicing efficiency.[1]

Experimental Workflow for Evaluation

The following diagram outlines a comprehensive workflow for the synthesis and evaluation of mRNA containing this compound.

tlr_pathway cluster_endosome Endosome cluster_nucleus Nucleus ssRNA Modified ssRNA TLR7 TLR7 ssRNA->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TRAF6->IKK_complex TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi NFkB NF-κB IKK_complex->NFkB Activation & Translocation IRF7 IRF7 TBK1_IKKi->IRF7 Phosphorylation & Translocation Proinflammatory_Genes Pro-inflammatory Cytokine Genes NFkB->Proinflammatory_Genes Transcription TypeI_IFN_Genes Type I IFN Genes IRF7->TypeI_IFN_Genes Transcription

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2’-O-Methyl-5-methyl-4-thiouridine into RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2’-O-Methyl-5-methyl-4-thiouridine is a modified ribonucleoside that offers a unique combination of properties for advanced RNA research and therapeutic development. The incorporation of this nucleoside into RNA oligonucleotides leverages the distinct advantages of its three key modifications:

  • 2’-O-Methyl (2’-OMe) group: This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo stability of the RNA oligonucleotide.[1][2] It also enhances the thermal stability of RNA duplexes.[3]

  • 5-methyl group: The methyl group at the 5th position of the uracil base can also contribute to increased thermal stability of RNA duplexes.[4]

  • 4-thiouridine (s⁴U): The replacement of the oxygen atom at the 4th position with a sulfur atom creates a photoactivatable crosslinker.[5] Upon exposure to long-wave UV light (around 330-360 nm), 4-thiouridine can form covalent bonds with adjacent amino acid residues, making it an invaluable tool for studying RNA-protein interactions.[6]

These combined properties make RNA oligonucleotides containing this compound particularly well-suited for applications such as identifying and mapping RNA-binding proteins, elucidating the structure of ribonucleoprotein complexes, and developing stable RNA-based therapeutics.

Quantitative Data

The incorporation of this compound is expected to influence the biophysical properties of RNA oligonucleotides. The following tables summarize expected quantitative data based on studies of similar modifications.

Table 1: Thermal Stability of RNA Duplexes

RNA Duplex ModificationMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)
Unmodified RNA/RNA19.0-
RNA with 4-thiouridine / RNA14.5-4.5
RNA with 2'-O-methyl / RNA~36.0+17.0
Expected: RNA with 2'-O-Me-5-Me-4-thioU / RNAModerately to highly stableThe destabilizing effect of 4-thiouridine may be offset by the stabilizing effects of the 2'-O-methyl and 5-methyl groups.

Data for unmodified and 4-thiouridine containing duplexes are from studies on a pentamer sequence complexed with a 2'-O-methyl ribonucleotide complementary strand.[7] Data for 2'-O-methyl modification is based on a 14-mer duplex.[3] The expected value for the triple-modified nucleotide is an educated estimation.

Table 2: Nuclease Resistance

RNA ModificationRelative Nuclease Resistance
Unmodified RNALow
Expected: RNA with 2'-O-Me-5-Me-4-thioUHigh

The 2'-O-methyl group is well-documented to provide substantial resistance to various ribonucleases.[1][8]

Table 3: Coupling Efficiency in Solid-Phase Synthesis

PhosphoramiditeExpected Stepwise Coupling Efficiency
Standard 2'-O-Methyl RNA phosphoramidites>99%
Expected: 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite>98%

High coupling efficiencies are typical for 2'-O-methyl phosphoramidites in automated solid-phase synthesis.[2] The specific efficiency for the triple-modified phosphoramidite is expected to be high, though it may be slightly lower than standard monomers.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is a representative synthesis scheme based on established methods for synthesizing modified nucleoside phosphoramidites.[4][8][9]

  • Protection of 5-methyluridine: Start with commercially available 5-methyluridine. Protect the 3' and 5' hydroxyl groups.

  • 2'-O-Methylation: Introduce the methyl group at the 2'-hydroxyl position. This is a critical step and can be achieved using reagents like methyl iodide in the presence of a base.

  • Thionation: Convert the 4-carbonyl group to a thiocarbonyl group. This is typically done using Lawesson's reagent.

  • 5'-Hydroxyl Deprotection and DMT Protection: Selectively deprotect the 5'-hydroxyl group and subsequently protect it with a dimethoxytrityl (DMT) group.

  • Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite building block.

  • Purification: Purify the final product using column chromatography.

Protocol 2: Automated Solid-Phase Synthesis of Modified RNA Oligonucleotides

This protocol outlines the incorporation of the custom phosphoramidite using a standard automated DNA/RNA synthesizer.

  • Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Install the vial on a designated port on the synthesizer.

  • Synthesis Cycle: Program the desired RNA sequence into the synthesizer. The synthesis proceeds in a stepwise manner for each nucleotide addition, following a standard cycle:

    • Detritylation: Removal of the 5'-DMT protecting group from the growing chain.

    • Coupling: Activation of the phosphoramidite and its reaction with the 5'-hydroxyl of the growing chain. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for modified bases.[10]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Final Detritylation: The final 5'-DMT group can be left on for purification purposes ("Trityl-on") or removed on the synthesizer ("Trityl-off").

Protocol 3: Deprotection and Purification of the Modified RNA
  • Cleavage and Base Deprotection: Transfer the solid support to a vial and add a solution of concentrated ammonium hydroxide and ethanol. Heat at 55°C for the time required to cleave the oligonucleotide from the support and remove the base-protecting groups.

  • 2'-Protecting Group Removal: If applicable (depending on the other nucleosides used), remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride-containing reagent.

  • Purification: Purify the full-length oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Protocol 4: RNA-Protein Photocrosslinking

This protocol provides a general workflow for using the modified RNA to identify interacting proteins.[1][5][11]

  • Binding Reaction:

    • Incubate the purified this compound-containing RNA oligonucleotide with a cell lysate or a purified protein of interest in a suitable binding buffer.

    • Allow the components to incubate on ice or at room temperature to facilitate the formation of RNA-protein complexes.

  • UV Irradiation:

    • Place the reaction mixture in a suitable container (e.g., a 96-well plate on ice).

    • Irradiate the sample with UV light at a wavelength of 365 nm. The optimal energy dose should be determined empirically. A typical starting point is 1-2 J/cm².

  • RNase Digestion: Digest the RNA with a nuclease (e.g., RNase A/T1) to remove non-crosslinked RNA and trim the RNA crosslinked to the protein.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.

    • Separate the protein-RNA adducts by SDS-PAGE.

    • Visualize the crosslinked proteins by autoradiography (if the RNA was radiolabeled) or by western blotting using an antibody against a protein of interest.

Visualizations

RNA_Protein_Crosslinking_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oligo_Synth Synthesis of 2'-O-Me-5-Me-s4U RNA Binding Incubation: Formation of RNA-Protein Complex Oligo_Synth->Binding Protein_Prep Preparation of Cell Lysate or Purified Protein Protein_Prep->Binding UV_Crosslink UV Irradiation (365 nm): Covalent Bond Formation Binding->UV_Crosslink RNase_Digest RNase Digestion: Removal of Non-crosslinked RNA UV_Crosslink->RNase_Digest SDS_PAGE SDS-PAGE Separation RNase_Digest->SDS_PAGE Detection Detection: Autoradiography or Western Blot SDS_PAGE->Detection

Caption: Experimental workflow for RNA-protein photocrosslinking.

Logical_Relationships Modification 2'-O-Me-5-Me-4-thioU 2'-O-Methyl 5-Methyl 4-Thio Properties Properties Nuclease Resistance Increased Tm Photocrosslinking Modification:f1->Properties:p1 confers Modification:f2->Properties:p2 increases Modification:f3->Properties:p3 enables Applications Applications Properties->Applications lead to

References

Protocol for Solid-Phase Synthesis of 2’-O-Methyl-5-methyl-4-thiouridine Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the solid-phase synthesis of RNA oligonucleotides containing the modified nucleoside 2’-O-Methyl-5-methyl-4-thiouridine. This modification, combining a 2'-O-methyl group for increased nuclease resistance and binding affinity with a 5-methyl-4-thiouridine for applications such as photo-crosslinking, is of significant interest in the development of therapeutic and diagnostic oligonucleotides. The protocol outlines the preparation of the necessary phosphoramidite monomer, the automated solid-phase synthesis cycle, and the subsequent deprotection, cleavage, and purification of the final RNA product.

Materials and Reagents

Reagent/MaterialSupplierGrade
This compound phosphoramiditeCustom Synthesis>98% Purity
Standard RNA phosphoramidites (A, C, G, U)Commercial SupplierAnhydrous
Controlled Pore Glass (CPG) solid supportCommercial Supplier500 Å or 1000 Å
Acetonitrile (ACN)Commercial SupplierAnhydrous
Dichloromethane (DCM)Commercial SupplierAnhydrous
3% Trichloroacetic acid (TCA) in DCMIn-house preparation
Activator Solution (e.g., 0.25 M DCI in ACN)Commercial Supplier
Capping Solution A (Acetic Anhydride/Pyridine/THF)Commercial Supplier
Capping Solution B (16% N-Methylimidazole/THF)Commercial Supplier
Oxidizer Solution (0.02 M Iodine in THF/Water/Pyridine)Commercial Supplier
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)Commercial Supplier
Triethylamine trihydrofluoride (TEA·3HF) in DMSOCommercial Supplier
Dithiothreitol (DTT)Commercial SupplierMolecular Biology Grade
Diethyl pyrocarbonate (DEPC)-treated waterIn-house preparation
Buffers for purification (e.g., TEAA, Acetonitrile)Commercial SupplierHPLC Grade

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the custom this compound phosphoramidite is a multi-step organic synthesis process that is typically performed by specialized custom synthesis providers. The general strategy involves:

  • Synthesis of 2’-O-Methyl-5-methyluridine: This can be achieved through the methylation of the 2'-hydroxyl group of 5-methyluridine.

  • Thionation: The 4-keto group of 2’-O-Methyl-5-methyluridine is converted to a 4-thio group using a thionating agent such as Lawesson's reagent.

  • Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.

Automated Solid-Phase RNA Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer. The following protocol describes a standard synthesis cycle. The coupling time for the modified phosphoramidite may need to be extended to ensure high coupling efficiency.[1]

Synthesis Cycle:

  • Detritylation: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside with 3% TCA in DCM. The release of the trityl cation is monitored to determine coupling efficiency.[2]

  • Coupling: The this compound phosphoramidite (or standard RNA phosphoramidite) is activated by an activator solution (e.g., DCI) and coupled to the free 5'-hydroxyl group of the growing RNA chain. A standard coupling time for unmodified phosphoramidites is around 6 minutes, while modified phosphoramidites may require longer coupling times of 15-20 minutes.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution. For oligonucleotides containing thiouridine, a milder oxidizing agent such as tert-butyl hydroperoxide can be used to prevent sulfur loss.[3]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups: The CPG support is treated with a solution of ammonium hydroxide/methylamine (AMA) at 65°C for 10-20 minutes.[4] This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.

  • Removal of 2'-Hydroxyl Protecting Groups (if applicable, e.g., TBDMS): The supernatant containing the cleaved oligonucleotide is collected and the solvent is evaporated. The residue is resuspended in a solution of triethylamine trihydrofluoride (TEA·3HF) in DMSO and heated at 65°C for 2.5 hours to remove the 2'-TBDMS protecting groups.[4]

  • Deprotection of the 4-Thio Group: If a protecting group was used for the 4-thio group, it is removed at this stage. For a cyanoethyl protecting group, treatment with a solution of 10% DBU in methanol can be used.[5]

Purification of the Modified RNA

The crude, deprotected RNA is purified to remove truncated sequences and other impurities.

  • Desalting: The deprotected RNA solution is desalted using a desalting column or by ethanol precipitation.

  • Purification by HPLC or PAGE: The desalted RNA is purified by high-performance liquid chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).[6][7] Anion-exchange HPLC is often effective for separating full-length oligonucleotides from shorter failure sequences.

Analysis and Quantification

The purity and identity of the final this compound modified RNA are confirmed.

  • Purity Analysis: The purity of the final product is assessed by analytical HPLC or capillary electrophoresis.

  • Identity Confirmation: The molecular weight of the purified RNA is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2]

  • Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm (UV-Vis spectrophotometry).

Data Presentation

Table 1: Summary of Synthesis Parameters and Expected Results

ParameterTypical Value/RangeNotes
Synthesis Scale 1 µmol
Coupling Efficiency (per step) >98%Monitored by trityl cation release.[2]
Coupling Time (Modified Monomer) 15-20 minutesMay require optimization.[1]
Overall Crude Yield (OD units) 50-100 ODVaries with sequence length and composition.
Purity after Purification >90%Assessed by HPLC or CE.
Final Yield (nmol) 20-50 nmolVaries with sequence length and purification method.

Visualizations

Solid_Phase_RNA_Synthesis_Workflow start Start: CPG Solid Support with first nucleoside detritylation 1. Detritylation (3% TCA in DCM) start->detritylation coupling 2. Coupling (Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride/NMI) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation cycle Repeat Cycle for 'n' nucleotides oxidation->cycle Next nucleotide cycle->detritylation cleavage 5. Cleavage & Deprotection (AMA, TEA·3HF) cycle->cleavage Final nucleotide purification 6. Purification (HPLC or PAGE) cleavage->purification analysis 7. Analysis (MS, HPLC, UV-Vis) purification->analysis end Final Product: Purified Modified RNA analysis->end

Caption: Workflow for the solid-phase synthesis of modified RNA.

Deprotection_and_Cleavage_Pathway start CPG-Bound Protected RNA ama_treatment AMA Treatment (65°C, 10-20 min) start->ama_treatment Cleavage from support cleaved_rna Cleaved RNA (Base & Phosphate Deprotected) ama_treatment->cleaved_rna Removes base & phosphate protecting groups tea_3hf_treatment TEA·3HF in DMSO (65°C, 2.5 h) cleaved_rna->tea_3hf_treatment Removal of 2'-OH protecting groups fully_deprotected_rna Fully Deprotected Crude RNA tea_3hf_treatment->fully_deprotected_rna

Caption: Deprotection and cleavage pathway for modified RNA.

References

Application Notes and Protocols for In Vivo Metabolic Labeling of RNA using Thiouridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2’-O-Methyl-5-methyl-4-thiouridine:

Initial searches for the application of this compound in in vivo metabolic labeling of RNA did not yield established protocols or direct evidence of its use for this purpose. Available information suggests that this compound is characterized as a purine nucleoside analog with potential applications in oncology, primarily through mechanisms involving the inhibition of DNA synthesis and induction of apoptosis. Given the lack of specific data for RNA labeling and its classification as a purine analog, providing a protocol for this specific compound would be inappropriate and speculative.

Therefore, these application notes and protocols will focus on a well-established and widely used analog for in vivo metabolic labeling of RNA: 4-thiouridine (4sU) . The principles, protocols, and data presented here for 4sU provide a robust framework for researchers, scientists, and drug development professionals interested in studying RNA dynamics. We will also discuss the potential effects of modifications such as 2'-O-methylation and 5-methylation on nucleoside analogs in the context of RNA labeling to provide a comprehensive understanding of the field.

Application Notes: 4-Thiouridine (4sU) for In Vivo Metabolic Labeling of RNA

Principle

Metabolic labeling of RNA with 4-thiouridine (4sU) is a powerful technique to study the life cycle of RNA molecules within a cell.[1][2][3][4] When introduced to cell culture media, 4sU is readily taken up by cells and enters the nucleotide salvage pathway.[2] It is then phosphorylated to 4sU-triphosphate (s⁴UTP) and incorporated into newly transcribed RNA in place of uridine by RNA polymerases.[1][4] The key feature of 4sU is the substitution of the oxygen atom at position 4 of the pyrimidine ring with a sulfur atom. This creates a reactive thiol group that can be exploited for the specific biotinylation and subsequent isolation of nascent RNA from the total RNA pool.[1][4] This allows for the temporal resolution of RNA synthesis, processing, and degradation.[1][3]

Applications
  • Measuring RNA Synthesis and Degradation Rates: Pulse-chase experiments with 4sU can be used to determine the synthesis and decay rates of specific transcripts.[1]

  • Nascent Transcriptome Analysis (4sU-Seq): Isolation and sequencing of 4sU-labeled RNA provides a snapshot of the actively transcribed genome at a specific time point.[1]

  • Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP): The thiouracil base in 4sU can be photo-crosslinked to interacting RNA-binding proteins (RBPs) upon exposure to 365 nm UV light, enabling the identification of RBP binding sites.[1]

  • Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq): 4sU incorporated into RNA can be chemically modified (alkylated) to induce specific mutations (T to C) during reverse transcription, allowing for the identification of nascent transcripts in sequencing data without the need for biochemical enrichment.[5]

Considerations for Experimental Design
  • 4sU Concentration and Labeling Time: The optimal concentration of 4sU and the duration of labeling are critical parameters that need to be empirically determined for each cell type and experimental goal.[1][3] High concentrations and long incubation times can lead to cytotoxicity and perturbations in cellular processes, such as rRNA synthesis.[6]

  • Cell Type Variability: The efficiency of 4sU uptake and incorporation can vary significantly between different cell lines.[3]

  • Downstream Analysis: The choice of downstream application (e.g., qRT-PCR, microarray, next-generation sequencing) will influence the amount of starting material required and the specific protocol for isolating and processing the labeled RNA.

Quantitative Data

The following tables summarize key quantitative parameters for 4sU-based metabolic labeling of RNA, compiled from various studies.

Table 1: Recommended 4sU Concentrations and Labeling Durations

Labeling Duration (minutes)Recommended 4sU Concentration (µM)Reference(s)
< 10500 - 2000[4]
15 - 30500 - 1000[2][4]
60200 - 500[2][4]
120100 - 200[2][4]

Table 2: Potential Cytotoxicity of 4-thiouridine

Cell Line4sU Concentration (µM)ObservationReference(s)
Human U2OS> 50Nucleolar stress[6]
VariousHigh concentrations, long incubationCan affect cell viability and rRNA processing[7]
Murine Fibroblasts200 (for 1-2 hours)No significant effects on cellular mRNA levels

Experimental Workflows and Signaling Pathways

Metabolic Incorporation and Isolation of 4sU-labeled RNA

G cluster_cell Cell cluster_extraction Post-Lysis s4U 4-thiouridine (4sU) Uptake Cellular Uptake s4U->Uptake s4UTP 4sU-Triphosphate (s⁴UTP) Phosphorylation Phosphorylation s4UTP->Phosphorylation Nascent_RNA Nascent RNA with 4sU Total_RNA Total RNA Extraction Nascent_RNA->Total_RNA Uptake->s4UTP Salvage Pathway Transcription Transcription by RNA Polymerase Phosphorylation->Transcription Transcription->Nascent_RNA Biotinylation Thiol-Specific Biotinylation Total_RNA->Biotinylation Purification Streptavidin Purification Biotinylation->Purification Labeled_RNA Isolated Nascent RNA Purification->Labeled_RNA

Caption: Workflow for 4sU metabolic labeling and isolation of nascent RNA.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 4-thiouridine (4sU)

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 4-thiouridine (4sU) (Sigma-Aldrich, T4509 or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • TRIzol reagent (Thermo Fisher Scientific, 15596026 or equivalent)

  • RNase-free water

Procedure:

  • Cell Seeding: Plate cells in a 10 cm or 15 cm tissue culture dish to reach 70-80% confluency at the time of labeling.[1]

  • Prepare 4sU-containing Medium: Just before use, prepare the required volume of complete culture medium containing the desired final concentration of 4sU (refer to Table 1). For a 10 cm dish, a minimum of 5 mL is needed; for a 15 cm dish, a minimum of 10 mL is required.[1]

  • Labeling:

    • Aspirate the existing culture medium from the cells.

    • Add the pre-warmed 4sU-containing medium to the cells.

    • Incubate the cells for the desired duration (e.g., 15-120 minutes) under standard cell culture conditions (37°C, 5% CO₂).[1][8]

  • Harvesting:

    • Quickly aspirate the 4sU-containing medium.

    • Add TRIzol reagent directly to the dish (3 mL for a 10 cm dish, 5 mL for a 15 cm dish) to lyse the cells and inactivate RNases.[1]

    • Pipette the lysate up and down several times to ensure complete lysis and homogenization.

    • Transfer the lysate to a sterile, RNase-free tube.

  • RNA Extraction: Proceed immediately with total RNA extraction according to the TRIzol manufacturer's protocol, or store the lysate at -80°C for up to 3 months.[8]

Protocol 2: Biotinylation of 4sU-labeled RNA

Materials:

  • Total RNA containing 4sU

  • EZ-Link Biotin-HPDP (Thermo Fisher Scientific, 21341 or equivalent)

  • Dimethylformamide (DMF)

  • 10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

  • RNase-free water

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 6.7

  • 5 M NaCl, RNase-free

  • Isopropanol

  • 75% Ethanol in RNase-free water

Procedure:

  • Prepare Biotin-HPDP: Dissolve Biotin-HPDP in DMF to a final concentration of 1 mg/mL. Store aliquots at 4°C.[1]

  • Biotinylation Reaction: In an RNase-free tube, set up the following reaction (for 60-100 µg of total RNA):

    • Total RNA: up to 100 µg

    • 10x Biotinylation Buffer: 1 µL per µg of RNA

    • Biotin-HPDP (1 mg/mL): 2 µL per µg of RNA

    • RNase-free water: to a final volume of 7 µL per µg of RNA

  • Incubation: Rotate the reaction mixture at room temperature in the dark for at least 1.5 hours.[1]

  • Purification of Biotinylated RNA:

    • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol.

    • Vortex vigorously and centrifuge at >12,000 x g for 5 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Add 1/10th volume of 5 M NaCl and an equal volume of isopropanol.

    • Incubate at -20°C for at least 30 minutes to precipitate the RNA.

    • Centrifuge at >12,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 75% ethanol.

    • Air-dry the pellet briefly and resuspend in RNase-free water.

Protocol 3: Enrichment of Biotinylated Nascent RNA

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit, Miltenyi Biotec)

  • Washing Buffer (e.g., provided with the kit)

  • 100 mM Dithiothreitol (DTT) in RNase-free water

  • Glycogen, RNase-free

  • 100% Ethanol

Procedure:

  • Bead Preparation: Prepare the streptavidin magnetic beads according to the manufacturer's instructions.

  • Binding:

    • Heat the biotinylated RNA to 65°C for 10 minutes and immediately place on ice for 5 minutes.[2]

    • Add the denatured RNA to the prepared streptavidin beads and incubate at room temperature with rotation for 15 minutes.[1][2]

  • Washing:

    • Apply the RNA-bead mixture to a magnetic separation column.

    • Wash the beads extensively with washing buffer according to the manufacturer's protocol to remove unlabeled RNA. Typically, this involves several washes with both room temperature and pre-warmed buffer.[1]

  • Elution:

    • Elute the bound, 4sU-labeled RNA from the beads by adding 100 µL of 100 mM DTT to the column.[1] This cleaves the disulfide bond of the Biotin-HPDP linker.

    • Perform a second elution with another 100 µL of 100 mM DTT to maximize recovery.[1]

  • Precipitation of Nascent RNA:

    • Immediately precipitate the eluted RNA by adding 2.5 volumes of 100% ethanol and 1 µL of glycogen as a carrier.

    • Incubate at -80°C for at least 30 minutes.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Wash the pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water. The enriched nascent RNA is now ready for downstream analysis.

Discussion on Modified Nucleosides

While 4sU is a powerful tool, the development of new nucleoside analogs is an active area of research. Modifications such as 2'-O-methylation and 5-methylation can confer unique properties to RNA molecules.

  • 2'-O-Methylation: This modification is a common natural modification of RNA that adds a methyl group to the 2' hydroxyl of the ribose sugar. It is known to increase the thermal stability of RNA duplexes and provide resistance to nuclease degradation. In the context of metabolic labeling, a 2'-O-methylated thiouridine analog could potentially lead to the labeling of more stable RNA species or alter the efficiency of downstream enzymatic reactions.

  • 5-Methylation: The addition of a methyl group at the 5th position of the pyrimidine ring (as in thymidine) can also influence RNA properties. In combination with a 4-thiouracil base, this could potentially alter the recognition by cellular enzymes or the efficiency of crosslinking in PAR-CLIP experiments.

The development and characterization of such modified thiouridine analogs for in vivo metabolic labeling could open up new avenues for studying the dynamics of specific RNA populations with enhanced stability or other desirable properties. However, any new analog would require rigorous testing to determine its uptake, incorporation efficiency, potential toxicity, and compatibility with downstream applications.

References

Application Notes and Protocols for 2’-O-Methyl-5-methyl-4-thiouridine in PAR-CLIP and RNA-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2’-O-Methyl-5-methyl-4-thiouridine is a modified nucleoside analog designed for advanced studies of RNA-protein interactions. Its unique chemical structure, featuring a 2'-O-methyl group for enzymatic stability and a photoactivatable 4-thiouracil base for covalent crosslinking, makes it a powerful tool for techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). These application notes provide a comprehensive overview, detailed protocols, and expected outcomes for utilizing this compound in your research.

The 2'-O-methylation modification provides resistance to cellular nucleases, enhancing the stability of RNA probes, while the 5-methyl group can influence local RNA structure and protein recognition.[1] The 4-thiouridine component allows for efficient UV-A light-induced (365 nm) crosslinking to interacting RNA-binding proteins (RBPs), capturing transient and stable interactions within living cells.[2]

Principle of PAR-CLIP

PAR-CLIP is a robust method to identify the binding sites of an RBP on a transcriptome-wide scale. The workflow involves the metabolic labeling of nascent RNA transcripts with a photoreactive nucleoside analog like this compound. Upon UV irradiation, a covalent bond is formed between the RNA and the RBP at the site of interaction. The RBP of interest is then immunoprecipitated, and the crosslinked RNA is isolated, reverse transcribed, and sequenced. A key feature of PAR-CLIP using thiouridine analogs is the induction of a characteristic T-to-C transition at the crosslinking site during reverse transcription, which allows for the precise identification of the binding site at single-nucleotide resolution.[3]

Advantages of this compound in PAR-CLIP

The specific modifications of this compound offer several advantages over the more commonly used 4-thiouridine (4sU):

  • Enhanced Stability: The 2'-O-methyl group confers resistance to degradation by cellular RNases, potentially increasing the half-life of the modified RNA and allowing for the study of more stable RNP complexes.[1]

  • Improved Specificity: The 5-methyl group can modulate the binding affinity and specificity of RBPs, potentially leading to the identification of a more refined set of interacting proteins.

  • Reduced Off-Target Effects: The increased stability may lead to a lower concentration of free, unincorporated nucleoside, potentially reducing non-specific crosslinking events.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide expected values based on studies with the closely related 4-thiouridine and 5-fluoro-2'-O-methyl-4-thiouridine. Researchers should perform initial experiments to determine the optimal conditions and efficiencies for their specific system.

Table 1: Comparative Crosslinking Efficiency

Modified NucleosideUV Wavelength (nm)Typical Crosslinking YieldReference
4-thiouridine (4sU)365100- to 1000-fold higher than 254 nm UV[3]
5-fluoro-2'-O-methyl-4-thiouridine355Nearly quantitative with specific targets[4][5]
This compound 365 (predicted) High (expected to be comparable to 4sU) N/A

Table 2: RNA-Protein Binding Affinity Ranges

RBP - RNA InteractionMethodDissociation Constant (Kd)Reference
PUM2 - target RNAPAR-CLIP & Quantitative MSNot directly measured, but thousands of binding sites identified[6]
Neomycin - HIV-1 RREFluorescence-based binding assay≤ 10 nM[7]
Fox-1 RRM - GCAUG motifGel-shift experimentSignificant reduction in binding with point mutant[8]
Generic RBP - target RNA with this compound Various Expected to be in the nanomolar to low micromolar range N/A

Table 3: Sequencing Read Analysis in a Typical PAR-CLIP Experiment

ParameterTypical Value (with 4sU)Expected Value (with this compound)Reference
Total sequencing reads>20 million>20 million[9]
Mapped reads>80%>80%[9]
Reads with T-to-C transitions50-80% of reads in crosslinked clusters50-80% of reads in crosslinked clusters[3]
Identified crosslink sitesThousands to hundreds of thousandsThousands to hundreds of thousands[10]

Experimental Protocols

The following protocols are adapted from established PAR-CLIP procedures using 4-thiouridine and should be optimized for use with this compound.

Protocol 1: Metabolic Labeling and UV Crosslinking
  • Cell Culture and Labeling:

    • Culture cells to approximately 80% confluency.

    • Add this compound to the culture medium at a final concentration of 100 µM (optimization may be required).

    • Incubate for 4-16 hours to allow for incorporation into nascent RNA transcripts.

  • UV Crosslinking:

    • Wash cells with ice-cold PBS.

    • Irradiate the cells with 365 nm UV light at an energy of 0.15 J/cm². Place the cell culture dish on a cold surface during irradiation to minimize cellular stress.

    • Scrape the cells in ice-cold PBS, centrifuge, and store the cell pellet at -80°C.

Protocol 2: Immunoprecipitation and RNA Isolation
  • Cell Lysis:

    • Resuspend the cell pellet in NP40 lysis buffer (50 mM HEPES-KOH pH 7.5, 150 mM KCl, 2 mM EDTA, 0.5% NP40, 0.5 mM DTT, and protease inhibitors).

    • Incubate on ice for 10 minutes, followed by centrifugation to pellet cell debris.

  • RNase Digestion:

    • Treat the lysate with RNase T1 (1 U/µL) for 15 minutes at 22°C to fragment the RNA. The extent of digestion should be optimized to obtain RNA fragments of 20-30 nucleotides.

  • Immunoprecipitation:

    • Incubate the cleared lysate with an antibody specific to the RBP of interest coupled to protein A/G magnetic beads for 2 hours at 4°C.

    • Wash the beads extensively with a high-salt wash buffer (50 mM HEPES-KOH pH 7.5, 500 mM KCl, 0.05% NP40, 0.5 mM DTT) to remove non-specifically bound proteins and RNA.

  • RNA Isolation:

    • Elute the RBP-RNA complexes from the beads.

    • Treat with Proteinase K to digest the protein.

    • Perform phenol-chloroform extraction and ethanol precipitation to isolate the crosslinked RNA fragments.

Protocol 3: cDNA Library Preparation and Sequencing
  • 3' and 5' Adapter Ligation:

    • Ligate 3' and 5' RNA adapters to the isolated RNA fragments using T4 RNA ligase.

  • Reverse Transcription:

    • Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will introduce a C nucleotide opposite the crosslinked this compound.

  • PCR Amplification:

    • Amplify the resulting cDNA by PCR.

  • Sequencing:

    • Sequence the cDNA library using a high-throughput sequencing platform.

Visualizations

Experimental Workflow

PAR_CLIP_Workflow PAR-CLIP Experimental Workflow using this compound cluster_cell_culture In Vivo Steps cluster_biochemical Biochemical Steps cluster_sequencing Sequencing Library Preparation cluster_analysis Data Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (this compound) cell_culture->metabolic_labeling uv_crosslinking 3. UV Crosslinking (365 nm) metabolic_labeling->uv_crosslinking cell_lysis 4. Cell Lysis uv_crosslinking->cell_lysis rnase_digestion 5. Partial RNase Digestion immunoprecipitation 6. Immunoprecipitation of RBP proteinase_k 7. Proteinase K Digestion rna_isolation 8. RNA Isolation adapter_ligation 9. Adapter Ligation rna_isolation->adapter_ligation rt_pcr 10. Reverse Transcription & PCR sequencing 11. High-Throughput Sequencing read_mapping 12. Read Mapping sequencing->read_mapping mutation_analysis 13. T-to-C Mutation Analysis binding_site_identification 14. Binding Site Identification Signaling_Pathway Hypothetical Signaling Pathway Investigated by PAR-CLIP cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Regulation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylates target_mrna Target mRNA transcription_factor->target_mrna Induces Transcription rbp RNA-Binding Protein (RBP) [PAR-CLIP Target] target_mrna->rbp Binds translation Translation Regulation rbp->translation Modulates

References

application of 2’-O-Methyl-5-methyl-4-thiouridine in RNA sequencing methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Application of Modified Nucleosides in RNA Sequencing Methodologies

A Note on 2’-O-Methyl-5-methyl-4-thiouridine:

Extensive research of scientific literature and databases indicates that the specific modified nucleoside, this compound, does not have a well-documented or established application in RNA sequencing methodologies at present. Its primary mention is in the context of medicinal chemistry as a potential anti-tumor agent.

However, the individual modifications, 4-thiouridine (s⁴U) and 2’-O-methylation (Nm) , are of paramount importance in transcriptomics and are utilized in powerful RNA sequencing techniques to study RNA dynamics and function, respectively. This document provides detailed application notes and protocols for these two distinct and impactful methodologies.

Part 1: 4-Thiouridine (s⁴U) for Metabolic Labeling of Nascent RNA

Application Notes

4-Thiouridine (s⁴U) is a photoactivatable and chemically reactive analog of uridine that can be readily taken up by cells and incorporated into newly transcribed RNA in place of uridine. This metabolic labeling provides a powerful tool for distinguishing newly synthesized (nascent) RNA from the pre-existing RNA pool. By isolating and sequencing the s⁴U-labeled RNA, researchers can gain insights into the dynamics of RNA transcription, processing, and decay.

One of the most prominent applications of s⁴U in RNA sequencing is Thiol(SH)-linked Alkylation for the Metabolic sequencing of RNA (SLAM-seq) .[1][2][3] In this method, the thiol group of the incorporated s⁴U is alkylated with iodoacetamide (IAA). This chemical modification causes the reverse transcriptase to misincorporate a guanine (G) instead of an adenine (A) opposite the modified s⁴U during cDNA synthesis. Consequently, in the final sequencing data, the original s⁴U is read as a cytosine (C) instead of a thymine (T). These T>C conversions serve as a digital signature of newly transcribed RNA, allowing for the quantification of nascent transcripts at single-nucleotide resolution without the need for biochemical enrichment.[2][3][4]

Key Applications:

  • Measuring RNA synthesis and degradation rates: Pulse-chase experiments with s⁴U labeling allow for the determination of genome-wide RNA half-lives.[5][6][7]

  • Analyzing transient transcriptional responses: The immediate transcriptional response to stimuli can be captured by short s⁴U pulses.

  • Investigating co-transcriptional processing: The kinetics of splicing and polyadenylation can be studied by analyzing nascent RNA.

  • Cell-type-specific transcriptomics: In combination with cell-type-specific expression of uracil phosphoribosyltransferase (UPRT), s⁴U can be used to label RNA in specific cell populations within a complex tissue (SLAM-ITseq).[8]

Quantitative Data
ParameterValue/RangeMethodReference
s⁴U Labeling Concentration 100 µM - 500 µMCell Culture[6]
Labeling Time (Pulse) 5 min - 2 hoursCell Culture[9]
Iodoacetamide (IAA) Concentration 10 mMSLAM-seq[1]
T>C Conversion Rate 2.5% - 2.8%SLAM-seq[4]
s⁴U Incorporation Rate 0.5% - 2.3%Cell Culture
Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (s⁴U)

  • Cell Culture and Labeling:

    • Culture cells to 70-80% confluency.

    • Prepare a stock solution of 4-thiouridine (e.g., 100 mM in DMSO). Protect from light.

    • Add s⁴U to the cell culture medium to a final concentration of 100-500 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.[1]

    • Incubate the cells for the desired labeling period (e.g., 1 hour for a snapshot of transcription, or shorter pulses for kinetic studies).

  • Total RNA Extraction:

    • After labeling, harvest the cells and immediately lyse them using TRIzol reagent to inactivate RNases.

    • Extract total RNA according to the TRIzol manufacturer's protocol.

    • Perform a DNase treatment to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

Protocol 2: SLAM-seq - Alkylation and Library Preparation

  • Alkylation of s⁴U-labeled RNA:

    • To 1-5 µg of total RNA in RNase-free water, add iodoacetamide (IAA) to a final concentration of 10 mM.

    • Incubate at 50°C for 15 minutes in the dark.

    • Purify the alkylated RNA using an appropriate RNA cleanup kit (e.g., RNA Clean & Concentrator).

  • Library Preparation for Sequencing:

    • Use the alkylated RNA as input for a 3' mRNA-Seq library preparation kit (e.g., QuantSeq 3' mRNA-Seq).[10] This method is often preferred for SLAM-seq as it reduces the required sequencing depth.

    • During the reverse transcription step, the polymerase will incorporate a G opposite the alkylated s⁴U.

    • Proceed with library amplification and sequencing.

Data Analysis Workflow

The analysis of SLAM-seq data involves aligning the sequencing reads to a reference genome and identifying T>C conversions. A specialized bioinformatic pipeline, such as SLAMdunk, is recommended for this purpose.[8][10] The workflow generally consists of:

  • Read Alignment: Align sequencing reads to the reference genome using a T>C-aware aligner.

  • T>C Conversion Calling: Identify and count the number of T>C conversions in each transcript.

  • Quantification of Nascent RNA: Calculate the fraction of new transcripts for each gene based on the T>C conversion rate.

  • Kinetic Modeling: For time-course experiments, use the data to model RNA synthesis and degradation rates.

Visualizations

SLAM_seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics s4U_labeling 1. 4sU Metabolic Labeling of Cells RNA_extraction 2. Total RNA Extraction s4U_labeling->RNA_extraction Alkylation 3. Iodoacetamide (IAA) Alkylation RNA_extraction->Alkylation Library_prep 4. 3' mRNA-Seq Library Preparation Alkylation->Library_prep Sequencing 5. High-Throughput Sequencing Library_prep->Sequencing Alignment 6. T>C Aware Alignment Sequencing->Alignment TC_calling 7. T>C Conversion Calling Alignment->TC_calling Quantification 8. Nascent RNA Quantification TC_calling->Quantification Analysis 9. Downstream Analysis (e.g., RNA kinetics) Quantification->Analysis

Caption: Workflow for SLAM-seq from metabolic labeling to data analysis.

Part 2: Detection of 2’-O-Methylation (Nm) in RNA

Application Notes

2’-O-methylation (Nm) is a common post-transcriptional modification found in various RNA species, including mRNA, tRNA, and rRNA.[11][12] In this modification, a methyl group is added to the 2’-hydroxyl group of the ribose sugar. Nm plays a crucial role in RNA stability, structure, and function.[13] Unlike metabolic labeling, Nm is a naturally occurring modification, and its detection requires specialized sequencing methods.

Methods for Transcriptome-wide Nm Mapping:

  • Nm-seq: This method leverages the chemical properties of the 2’-hydroxyl group.[11][12][14] RNA is fragmented and subjected to iterative cycles of periodate oxidation, β-elimination, and dephosphorylation, which sequentially removes nucleotides from the 3' end of RNA fragments that have a free 2'-hydroxyl group. Fragments with a 3'-terminal 2'-O-methylated nucleotide are resistant to this degradation. Subsequent ligation of an adapter and sequencing allows for the precise mapping of Nm sites.[11][14][15]

  • Nanopore Direct RNA Sequencing: This technology offers a direct way to detect RNA modifications without the need for chemical treatment or reverse transcription.[16][17][18] As a native RNA molecule passes through a nanopore, it produces a characteristic electrical signal. The presence of a 2'-O-methyl group alters this signal, and machine learning models, such as NanoNm, can be trained to identify these altered signals and thus map Nm sites with single-nucleotide resolution and provide quantitative information about the modification stoichiometry.[16][17][18]

Key Applications:

  • Transcriptome-wide mapping of Nm sites: Identifying the locations of 2'-O-methylation across different RNA species.

  • Studying the role of Nm in RNA stability: Correlating the presence of Nm with RNA half-life.[13]

  • Investigating the function of Nm in translation: Understanding how Nm affects ribosome binding and translation efficiency.

  • Biomarker discovery: Aberrant Nm patterns have been associated with various diseases, including cancer.

Quantitative Data
ParameterValue/RangeMethodReference
Nm-seq Sensitivity Can detect low-stoichiometry sitesNm-seq[11]
Nanopore Nm Detection Accuracy ~99% (XGBoost model)NanoNm[19]
rRNA Methylation Ratio Can be as high as 95%Mass Spec, Nanopore[20]
mRNA Methylation Ratio 1% - 30% for most sitesNJU-seq, Nm-VAQ[21]
Experimental Protocols

Protocol 3: Nm-seq - Library Preparation for 2'-O-Methylation Mapping

  • RNA Fragmentation:

    • Start with high-quality total RNA or poly(A)-selected RNA.

    • Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using alkaline hydrolysis or enzymatic methods.

  • Iterative Oxidation, Elimination, and Dephosphorylation (OED) Cycles:

    • This is a multi-step chemical process to enrich for RNA fragments with a 3'-terminal Nm.

    • Oxidation: Treat the fragmented RNA with sodium periodate to oxidize the 3'-terminal ribose of fragments with a free 2'-hydroxyl.

    • β-Elimination: Remove the oxidized base.

    • Dephosphorylation: Remove the resulting 3'-phosphate to allow for the next cycle.

    • Repeat these cycles to sequentially remove unprotected nucleotides.

  • 3' End Blocking and Adapter Ligation:

    • After the final OED cycle, perform an oxidation and elimination step without dephosphorylation to block the 3' ends of unprotected fragments.

    • Ligate a 3' adapter specifically to the RNA fragments with a 3'-terminal Nm, which have a free 3'-hydroxyl group.

  • Reverse Transcription and Library Amplification:

    • Perform reverse transcription using a primer complementary to the 3' adapter.

    • Ligate a 5' adapter, followed by PCR amplification to generate the final sequencing library.

Protocol 4: Nanopore Direct RNA Sequencing for Nm Detection

  • RNA Preparation:

    • Isolate total RNA or poly(A)-selected mRNA. Ensure high purity and integrity.

    • Ligate a 3' adapter to the RNA molecules.

  • Reverse Transcription and Motor Protein Attachment:

    • Anneal a reverse transcription primer to the 3' adapter.

    • Perform reverse transcription to generate the first cDNA strand.

    • Ligate the motor protein to the RNA:DNA hybrid.

  • Sequencing:

    • Load the prepared library onto a nanopore flow cell.

    • Initiate the sequencing run. The sequencer will directly read the native RNA strands.

Data Analysis Workflow

Nm-seq:

  • Alignment: Align sequencing reads to the reference genome.

  • Peak Calling: Identify genomic locations with a significant enrichment of 3' read ends, which correspond to the Nm sites.

Nanopore Direct RNA Sequencing:

  • Basecalling: Convert the raw electrical signal data into RNA sequences.

  • Signal Feature Extraction: Extract features from the raw signal corresponding to each k-mer.

  • Modification Detection: Use a trained machine learning model (e.g., NanoNm) to compare the signal features of the sample RNA to a baseline of unmodified RNA to identify and quantify Nm sites.[16][17][18]

Visualizations

Nm_Detection_Workflows cluster_Nm_seq Nm-seq Workflow cluster_Nanopore Nanopore Direct RNA-Seq Workflow RNA_frag_nm 1. RNA Fragmentation OED_cycles 2. Iterative OED Cycles (Enrichment) RNA_frag_nm->OED_cycles Adapter_lig_nm 3. 3' Adapter Ligation OED_cycles->Adapter_lig_nm RT_PCR_nm 4. RT-PCR & Sequencing Adapter_lig_nm->RT_PCR_nm Analysis_nm 5. Data Analysis (3' End Enrichment) RT_PCR_nm->Analysis_nm RNA_prep_nano 1. Library Preparation (Direct RNA) Sequencing_nano 2. Nanopore Sequencing RNA_prep_nano->Sequencing_nano Basecalling_nano 3. Basecalling & Signal Extraction Sequencing_nano->Basecalling_nano ML_detection 4. Machine Learning-based Nm Detection (NanoNm) Basecalling_nano->ML_detection

References

Application Notes and Protocols for Photocrosslinking Experiments Using 2’-O-Methyl-5-methyl-4-thiouridine Modified Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing photocrosslinking experiments using RNA probes modified with 2’-O-Methyl-5-methyl-4-thiouridine. This photoactivatable nucleoside analogue is a powerful tool for elucidating RNA-protein interactions, which are fundamental to numerous cellular processes and represent promising targets for therapeutic intervention. The protocols outlined below cover probe design and synthesis, photocrosslinking procedures, and downstream analysis of crosslinked complexes.

Introduction to this compound Photocrosslinking

Photocrosslinking is a technique used to create covalent bonds between interacting molecules, such as RNA and proteins, upon exposure to ultraviolet (UV) light. The use of modified nucleosides, like 4-thiouridine and its derivatives, enhances the efficiency of this process.[1] The this compound modification offers several advantages:

  • Enhanced Photoreactivity: The 4-thio modification allows for efficient crosslinking at longer UV wavelengths (typically >310 nm), which minimizes damage to biological macromolecules compared to shorter wavelength UV light (254 nm).[1]

  • Increased Stability: The 2'-O-methyl group on the ribose sugar confers resistance to nuclease degradation, increasing the in vivo and in vitro stability of the RNA probe.[2]

  • Improved Hybridization: 2'-O-methyl modifications can enhance the binding affinity of the RNA probe to its target sequence.[2]

These properties make this compound an excellent choice for capturing both stable and transient RNA-protein interactions for subsequent identification and characterization.

Quantitative Data Summary

Table 1: Quantum Yields for Photoreaction of FSU-Modified Oligonucleotides [1][3]

Oligonucleotide Sequence (ODN)Quantum Yield (Φ)
ODN 10.06
ODN 20.045
ODN 30.02

Quantum yield reflects the efficiency of the photoreaction upon light absorption.

Table 2: Conversion Rates of FSU-Modified Oligonucleotides under Different Temperatures [1]

Oligonucleotide Sequence (ODN)Temperature (°C)Conversion (%) after 150s Irradiation
ODN 13595
ODN 2586

Conversion rate indicates the percentage of the initial probe that has undergone a photoreaction.

Experimental Protocols

Protocol 1: Synthesis of this compound Modified RNA Probes

The synthesis of RNA probes containing modified nucleosides is typically performed using automated solid-phase phosphoramidite chemistry.

Materials:

  • This compound phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 5-benzylthio-1H-tetrazole)

  • Oxidizing solution

  • Capping reagents

  • Deblocking solution

  • Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonia and aqueous methylamine)

  • HPLC purification system

Procedure:

  • Automated Synthesis: Program the DNA/RNA synthesizer with the desired probe sequence. The this compound phosphoramidite is incorporated at the desired position(s) in the sequence.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating with the cleavage and deprotection solution according to the manufacturer's instructions.

  • Purification: Purify the full-length RNA probe using high-performance liquid chromatography (HPLC) to ensure high purity.

  • Quantification: Determine the concentration of the purified probe using UV-Vis spectrophotometry at 260 nm.

Protocol 2: Photocrosslinking of RNA Probes to Binding Proteins

This protocol describes the photocrosslinking of a this compound modified RNA probe to its interacting proteins in a cellular lysate or with purified components.

Materials:

  • Purified this compound modified RNA probe

  • Cell lysate or purified protein of interest

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl2, 0.1% NP-40, 1 mM DTT)

  • UV crosslinking instrument with a 365 nm lamp

  • Parafilm or UV-transparent plate

Procedure:

  • Binding Reaction: Incubate the modified RNA probe with the cell lysate or purified protein in the binding buffer. The optimal concentrations and incubation time should be determined empirically. A typical starting point is 10-100 nM probe with 10-50 µg of cell lysate for 30 minutes on ice or at room temperature.

  • UV Irradiation: Place the reaction mixture on a pre-chilled surface (e.g., on ice on Parafilm) to minimize heat-induced degradation.[4] Irradiate the sample with 365 nm UV light. The optimal energy dose needs to be determined, but a starting point is 1-5 J/cm².

  • Analysis of Crosslinking: The formation of RNA-protein crosslinks can be visualized by SDS-PAGE and autoradiography (if the probe is radiolabeled) or by Western blotting using an antibody against the protein of interest. A shift in the molecular weight of the protein will indicate a successful crosslink.

Protocol 3: Identification of Crosslinked Proteins by Mass Spectrometry

This protocol outlines a general workflow for identifying the proteins that have been crosslinked to the RNA probe.

Materials:

  • Crosslinked RNA-protein complexes

  • RNase A and RNase T1

  • Protease (e.g., Trypsin)

  • Mass spectrometer (e.g., Orbitrap)

  • LC-MS/MS system

Procedure:

  • Enrichment of Crosslinked Complexes: If necessary, enrich the crosslinked complexes using methods such as affinity purification if the RNA probe is biotinylated.

  • RNA Digestion: Digest the RNA portion of the complex with a mixture of RNases (e.g., RNase A and T1) to leave a small RNA remnant attached to the protein.

  • Protein Digestion: Denature the proteins and digest them into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides that are crosslinked to the RNA remnant.[6] This will reveal the identity of the RNA-binding proteins.

Visualizations

Caption: Workflow for RNA-protein photocrosslinking.

Signaling_Pathway_Example cluster_pathway Hypothetical RNA-Protein Interaction Pathway RNA_Probe 2’-O-Me-5-Me-4SU RNA Probe RBP1 RNA Binding Protein 1 (RBP1) RNA_Probe->RBP1 Crosslinks to RBP2 RNA Binding Protein 2 (RBP2) RBP1->RBP2 Recruits Downstream_Effector Downstream Effector Protein RBP2->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Splicing Regulation) Downstream_Effector->Cellular_Response

Caption: Example RNA-protein interaction pathway.

Concluding Remarks

The use of this compound modified probes in photocrosslinking experiments provides a robust method for capturing and identifying RNA-protein interactions. The protocols and data presented here serve as a detailed guide for researchers to design and execute these experiments effectively. While the quantitative data is based on a closely related analogue, the principles and methodologies are directly applicable and can be optimized for the specific system under investigation. Successful application of these techniques will undoubtedly contribute to a deeper understanding of the complex regulatory networks governed by RNA-protein interactions and may pave the way for novel therapeutic strategies.

References

Enhancing Nuclease Resistance of siRNA with 2’-O-Methyl-5-methyl-4-thiouridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small interfering RNAs (siRNAs) are powerful tools for gene silencing, but their therapeutic application is often limited by their susceptibility to degradation by nucleases. Chemical modifications are employed to enhance their stability and prolong their activity. This document provides detailed application notes and protocols on the use of a specific modification, 2’-O-Methyl-5-methyl-4-thiouridine, to improve the nuclease resistance of siRNA. The inclusion of the 2'-O-methyl group is a widely adopted strategy to confer nuclease resistance and increase the thermal stability of siRNA duplexes.[1][2] This modification has been shown to be well-tolerated in siRNAs, often retaining potent gene silencing activity.[1] The further addition of a 4-thiouridine modification can also contribute to nuclease stability. Judicious placement of 2'-O-methyl-2-thiouridine residues has been shown to yield modified siRNAs with activity in mammalian cells.[3] Combining 4'-thioribose with 2'-O-methyl modifications has been demonstrated to achieve significant improvements in both siRNA activity and plasma stability.[4] This document will detail the synthesis of siRNAs incorporating this modification, protocols for evaluating their nuclease resistance, and a summary of the expected outcomes.

Introduction

The therapeutic potential of siRNA is vast, offering a sequence-specific mechanism to silence disease-causing genes. However, unmodified siRNAs are rapidly degraded by endo- and exonucleases present in serum and within cells, severely limiting their in vivo efficacy. The 2'-hydroxyl group of the ribose sugar is a primary site for nuclease attack.

The 2'-O-methyl (2'-OMe) modification is a common and effective strategy to protect siRNAs from nuclease degradation.[1] This modification involves the replacement of the 2'-hydroxyl group with a methoxy group, which sterically hinders nuclease access without significantly disrupting the A-form helical geometry required for RNAi activity. Furthermore, the 5-methyl group on the uridine base can enhance binding affinity and has been utilized in therapeutic oligonucleotides.

This application note focuses on the synthesis and characterization of siRNAs containing this compound. The combination of the 2'-O-methyl group and the 4-thio modification on the 5-methyluridine base is anticipated to provide synergistic protection against nuclease degradation, thereby enhancing the stability and duration of the gene-silencing effect.

Data Summary: Nuclease Resistance of Modified siRNAs

The following table summarizes the expected enhancement in nuclease resistance based on studies of siRNAs with similar modifications. The data is compiled from multiple studies and presented to allow for easy comparison.

ModificationNuclease SourceMetricResultReference
2'-O-MethylBovine SerumHalf-lifeSignificantly increased stability of single-stranded RNAs and siRNAs[5]
2'-O-MethylHuman PlasmaStabilityExtended stability in serum[1]
2'-O-Methyl-4'-thioRNAHuman PlasmaResistanceSignificant resistance toward degradation[6]
4'-thio-RNA with 2'-O-MethylPlasmaStabilityIncreased plasma stability[4]
(S)-5′-C-aminopropyl-2′-O-methyluridineBovine SerumStabilitySignificantly increased stability of single-stranded RNAs and siRNAs[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Modified siRNA

This protocol describes the solid-phase synthesis of siRNA oligonucleotides incorporating this compound using phosphoramidite chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA/RNA synthesizer.

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Oxidizing solution (e.g., Iodine/water/pyridine). For thio-modified oligonucleotides, a milder oxidizing agent like tert-butyl hydroperoxide is recommended to prevent loss of sulfur.[8]

  • Capping reagents (e.g., Acetic anhydride and N-methylimidazole).

  • Deblocking solution (e.g., Dichloroacetic acid in dichloromethane).

  • Standard and modified phosphoramidites (A, G, C, U, and this compound phosphoramidite).

  • Ammonia/methylamine solution for deprotection and cleavage.

  • Anhydrous acetonitrile.

Procedure:

  • Phosphoramidite Preparation: The this compound phosphoramidite is synthesized using established nucleoside chemistry. A general scheme involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.[9]

  • Solid-Phase Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer following a standard protocol for each coupling cycle:

    • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (standard or modified) with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester linkage using the oxidizing solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation in an ammonia/methylamine solution.

  • Purification: The crude siRNA is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Annealing: The purified complementary sense and antisense strands are annealed to form the final siRNA duplex.

Protocol 2: Nuclease Resistance Assay in Human Serum

This protocol details the procedure to assess the stability of the modified siRNA in the presence of human serum.

Materials:

  • Modified and unmodified siRNA duplexes.

  • Human serum (commercially available).

  • Phosphate-buffered saline (PBS).

  • Proteinase K.

  • Phenol:chloroform:isoamyl alcohol.

  • Ethanol.

  • Loading dye.

  • Polyacrylamide gel (e.g., 20%).

  • TBE buffer.

  • Gel staining solution (e.g., SYBR Gold).

  • Gel imaging system.

Procedure:

  • Incubation: Incubate a known concentration of siRNA (e.g., 1 µM) in 50% human serum in PBS at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point serves as the control.

  • Reaction Quenching and Nuclease Inactivation: Stop the reaction by adding Proteinase K and incubating to digest serum proteins, including nucleases.

  • RNA Extraction: Extract the RNA from the serum mixture using phenol:chloroform:isoamyl alcohol followed by ethanol precipitation.

  • Gel Electrophoresis: Resuspend the RNA pellet in loading dye and run on a denaturing polyacrylamide gel to separate the RNA fragments by size.

  • Visualization and Quantification: Stain the gel with a fluorescent dye and visualize using a gel imaging system. The intensity of the band corresponding to the full-length siRNA is quantified at each time point.

  • Analysis: The percentage of intact siRNA remaining at each time point is calculated relative to the 0-hour time point. The half-life of the siRNA can then be determined.

Visualizations

Experimental_Workflow_for_siRNA_Synthesis cluster_synthesis siRNA Synthesis start Start: CPG Support deblock Deblocking (DMT Removal) start->deblock couple Coupling (Add Phosphoramidite) deblock->couple cap Capping (Block Failures) couple->cap oxidize Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat Cycle oxidize->repeat for each nucleotide repeat->deblock cleave Cleavage & Deprotection repeat->cleave synthesis complete purify Purification (HPLC/PAGE) cleave->purify anneal Annealing purify->anneal final_sirna Final Modified siRNA Duplex anneal->final_sirna Nuclease_Resistance_Assay_Workflow cluster_assay Nuclease Resistance Assay start_assay Incubate siRNA with Human Serum at 37°C time_points Collect Aliquots at Different Time Points start_assay->time_points quench Quench Reaction & Inactivate Nucleases time_points->quench extract RNA Extraction quench->extract gel Denaturing PAGE extract->gel visualize Gel Staining & Visualization gel->visualize analyze Quantify Intact siRNA & Determine Half-life visualize->analyze RNAi_Pathway siRNA Modified siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading Dicer Dicer siRNA->Dicer Processing (optional for short siRNAs) Ago2 Argonaute-2 (Ago2) RISC_loading->Ago2 Dicer->RISC_loading activated_RISC Activated RISC (Guide Strand Loaded) Ago2->activated_RISC Passenger Strand Ejection passenger_strand Passenger Strand activated_RISC->passenger_strand target_mRNA Target mRNA activated_RISC->target_mRNA Target Recognition cleavage mRNA Cleavage target_mRNA->cleavage Slicing by Ago2 degradation mRNA Degradation cleavage->degradation silencing Gene Silencing degradation->silencing

References

Application Notes and Protocols for Studying RNA Structure and Dynamics with 2’-O-Methyl-5-methyl-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2’-O-Methyl-5-methyl-4-thiouridine (2’OMe-5-me-s⁴U) is a multifunctional modified nucleoside designed for advanced studies of RNA structure, dynamics, and interactions. This analog combines the unique properties of three distinct modifications: a 4-thiouracil base, a 2’-O-methyl group on the ribose, and a 5-methyl group on the uracil base. This combination makes it a powerful tool for researchers investigating RNA-protein interactions, RNA folding, and the dynamics of RNA in complex biological systems.

The 4-thio modification enables UV light-induced cross-linking, allowing for the capture of transient RNA-protein and RNA-RNA interactions.[1][2][3] The 2’-O-methyl group confers a C3’-endo sugar pucker, which pre-organizes the RNA backbone into an A-form helical geometry, thereby increasing the thermodynamic stability of RNA duplexes.[4][5][6] The 5-methyl group, analogous to thymidine in DNA, can provide specific recognition determinants and influence local RNA structure and stability. These integrated features allow for precise probing of RNA structure and function in vitro and in vivo.

Key Applications

  • Mapping RNA-Protein Interaction Sites: The photo-activatable 4-thio group allows for covalent cross-linking to interacting proteins upon exposure to long-wavelength UV light (~365 nm), enabling the precise identification of binding sites.[1][2]

  • Probing RNA Secondary and Tertiary Structure: The fixed sugar pucker due to 2'-O-methylation can be used to stabilize specific conformations, aiding in the structural determination of RNA molecules by techniques such as NMR spectroscopy.[4]

  • Investigating RNA Dynamics and Folding: By strategically incorporating 2’OMe-5-me-s⁴U, researchers can study conformational changes in RNA during biological processes like transcription, splicing, and translation.

  • Development of RNA-based Therapeutics: The enhanced stability and specific interaction properties imparted by this modification can be leveraged in the design of antisense oligonucleotides, siRNAs, and RNA aptamers with improved efficacy and nuclease resistance.

Data Presentation

Table 1: Thermodynamic Effects of 2'-O-Methylation on RNA Duplex Stability
ModificationDuplexΔT_m_ (°C per modification)ΔΔG°37 (kcal/mol per modification)Reference
2'-O-Methyl UridineU¹⁴/A¹⁴+0.86-0.2[7]
2'-O-Methyl AdenosineU¹⁴/A¹⁴+0.21-[7]

Data adapted from studies on 2'-O-methylated RNA duplexes, indicating a general stabilizing effect.

Table 2: Thermodynamic Effects of 4-Thiouridine on RNA Duplex Stability
RNA Duplex Sequence (5'-3')Complementary Strand (5'-3')T_m_ (°C)ΔG°37 (kcal/mol)Reference
GU UUCG_m_A_m_A_m_A_m_C_m_19.0-2.8[8]
Gs⁴U UUCG_m_A_m_A_m_A_m_C_m_14.5-2.2[8]

Data indicates that 4-thiouridine substitution can be destabilizing to an RNA duplex compared to an unmodified uridine.

Experimental Protocols

Protocol 1: Synthesis of 2’OMe-5-me-s⁴U Phosphoramidite for RNA Oligonucleotide Synthesis

This protocol outlines the general steps for the chemical synthesis of the this compound phosphoramidite, which can then be used in standard automated RNA synthesis. The synthesis is based on established methods for individual modifications.[8][9]

Materials:

  • 5-methyluridine

  • Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)

  • Methylating agent (e.g., methyl iodide)

  • Thionating agent (e.g., Lawesson's reagent)

  • Phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite)

  • Standard organic solvents and chromatography supplies

Methodology:

  • Protection of Hydroxyl Groups: Protect the 5' and 3' hydroxyl groups of 5-methyluridine using appropriate protecting groups (e.g., TBDMS).

  • 2'-O-Methylation: Selectively methylate the 2'-hydroxyl group.

  • Thionation: Convert the 4-oxo group of the uracil base to a 4-thio group using a thionating agent like Lawesson's reagent.

  • 5'-Hydroxyl Deprotection and DMT Protection: Selectively deprotect the 5'-hydroxyl group and subsequently protect it with a dimethoxytrityl (DMT) group.

  • Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl position.

  • Purification: Purify the final phosphoramidite product using column chromatography.

Synthesis_Workflow Start 5-methyluridine Protect Protect 5' and 3' -OH Start->Protect Methylate 2'-O-Methylation Protect->Methylate Thionate 4-Thionation Methylate->Thionate DMT 5'-DMT Protection Thionate->DMT Phosphitylate 3'-Phosphitylation DMT->Phosphitylate End 2’OMe-5-me-s⁴U Phosphoramidite Phosphitylate->End

Synthesis of 2’OMe-5-me-s⁴U Phosphoramidite.
Protocol 2: Site-Specific Incorporation of 2’OMe-5-me-s⁴U into RNA

This protocol describes the incorporation of the modified phosphoramidite into a target RNA sequence using automated solid-phase synthesis.

Materials:

  • 2’OMe-5-me-s⁴U phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated RNA synthesis

  • Deprotection solutions (e.g., ammonia/methylamine)

Methodology:

  • RNA Synthesis: Perform automated solid-phase RNA synthesis on a DNA/RNA synthesizer. In the desired coupling cycle, use the 2’OMe-5-me-s⁴U phosphoramidite.

  • Cleavage and Deprotection: Cleave the synthesized RNA from the solid support and remove protecting groups using a standard deprotection protocol.

  • Purification: Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Verification: Confirm the mass and purity of the final product using mass spectrometry.

Protocol 3: UV Cross-Linking of RNA-Protein Complexes

This protocol details the procedure for photo-cross-linking of RNA containing 2’OMe-5-me-s⁴U to interacting proteins.[2]

Materials:

  • Purified RNA containing 2’OMe-5-me-s⁴U

  • Protein of interest or cell lysate

  • Binding buffer

  • UV cross-linking apparatus (365 nm)

  • SDS-PAGE and autoradiography or western blotting reagents

Methodology:

  • Binding Reaction: Incubate the 2’OMe-5-me-s⁴U-containing RNA (radiolabeled if desired) with the protein or cell lysate in a suitable binding buffer to allow complex formation.

  • UV Irradiation: Expose the binding reaction to UV light at 365 nm on ice for an appropriate duration (e.g., 15-60 minutes). The optimal time should be determined empirically.

  • Nuclease Digestion: Digest the unbound RNA with RNases to reduce background.

  • Analysis: Separate the cross-linked RNA-protein complexes by SDS-PAGE.

  • Detection: Visualize the cross-linked complexes by autoradiography (for radiolabeled RNA) or western blotting (using an antibody against the protein of interest).

Crosslinking_Workflow cluster_setup Experimental Setup RNA 2’OMe-5-me-s⁴U RNA Binding Incubate to form RNA-Protein Complex RNA->Binding Protein Target Protein / Lysate Protein->Binding UV UV Irradiation (365 nm) Binding->UV Nuclease Nuclease Treatment UV->Nuclease SDS_PAGE SDS-PAGE Nuclease->SDS_PAGE Detection Detection (Autoradiography/Western Blot) SDS_PAGE->Detection

UV Cross-Linking Experimental Workflow.
Protocol 4: Analysis of Nascent RNA Transcription and Decay

This protocol is adapted from metabolic labeling studies using 4-thiouridine (4sU) and can be applied using 2’OMe-5-me-s⁴U to study the dynamics of specific RNA species with enhanced stability.[10][11][12]

Materials:

  • Cell culture reagents

  • 2’OMe-5-me-s⁴U nucleoside

  • TRIzol or other RNA extraction reagent

  • Biotin-HPDP

  • Streptavidin-coated magnetic beads

  • Reagents for RT-qPCR or RNA sequencing

Methodology:

  • Metabolic Labeling: Add 2’OMe-5-me-s⁴U to the cell culture medium and incubate for a defined period to allow incorporation into newly transcribed RNA.

  • RNA Extraction: Isolate total RNA from the cells.

  • Biotinylation: Biotinylate the thiol group of the incorporated 2’OMe-5-me-s⁴U using Biotin-HPDP.

  • Enrichment of Labeled RNA: Separate the biotinylated (newly transcribed) RNA from the unlabeled (pre-existing) RNA using streptavidin-coated magnetic beads.

  • Analysis: Analyze the enriched RNA fraction using RT-qPCR to quantify the synthesis or decay of specific transcripts, or by RNA sequencing for transcriptome-wide analysis.

Metabolic_Labeling_Pathway Start Add 2’OMe-5-me-s⁴U to Cell Culture Incorp Incorporation into Nascent RNA Start->Incorp Extract Total RNA Extraction Incorp->Extract Biotin Biotinylation of s⁴U Extract->Biotin Enrich Streptavidin Bead Enrichment Biotin->Enrich Analysis Downstream Analysis (RT-qPCR, RNA-Seq) Enrich->Analysis

Metabolic Labeling and Enrichment of Nascent RNA.

Conclusion

This compound is a versatile chemical tool for the advanced study of RNA biology. Its unique combination of a photo-cross-linkable group and stabilizing modifications allows for detailed investigation of RNA structure, dynamics, and interactions. The protocols provided herein offer a foundation for researchers to employ this powerful analog in their experimental systems, paving the way for new discoveries in RNA-mediated cellular processes and the development of novel RNA-targeted therapeutics.

References

Application Notes and Protocols: 2’-O-Methyl-5-methyl-4-thiouridine as a Tool for Studying RNA Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise subcellular localization of RNA is crucial for a myriad of cellular processes, including localized protein synthesis, cellular organization, and developmental programs. The study of RNA localization has been significantly advanced by the use of modified nucleosides that can be incorporated into nascent RNA transcripts. 2’-O-Methyl-5-methyl-4-thiouridine is a multifunctional nucleoside analog designed to offer enhanced properties for tracking RNA within the cell. This document provides detailed application notes and protocols for utilizing this compound in RNA localization studies.

The unique combination of modifications in this compound offers several advantages:

  • 4-Thio Group: The defining feature for photo-crosslinking. Upon exposure to long-wavelength UV light (around 365 nm), the 4-thiouridine moiety becomes highly reactive, forming covalent cross-links with nearby molecules, particularly amino acid residues in RNA-binding proteins (RBPs). This allows for the "capture" of RNA-protein interactions at a specific time and location within the cell.

  • 2’-O-Methyl Group: This modification is known to increase the nuclease resistance of RNA, thereby enhancing the stability of the labeled transcripts. This is particularly advantageous for studying long-lived mRNAs or for protocols involving extensive purification steps. The 2'-O-methylation can also influence the conformational properties of the RNA.

  • 5-Methyl Group: The methyl group at the 5th position of the uracil base can also contribute to the stability of the RNA duplex. In the context of drug development, this modification can be explored for its potential to modulate RNA structure and interactions.

These combined features make this compound a powerful tool for investigating the dynamic landscape of RNA localization and its associated protein interactions.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₅S
Molecular Weight 288.32 g/mol
Appearance Solid
Purity ≥95.0%
Key Modifications 2'-O-Methyl, 5-Methyl, 4-Thio
Primary Application RNA Localization Studies
Mechanism of Action Photo-inducible cross-linking

Table 2: Comparison of Uridine Analogs for RNA Labeling

FeatureUridine4-Thiouridine (4sU)This compound
Photo-reactivity LowHigh (at ~365 nm)High (at ~365 nm)
Nuclease Resistance StandardStandardEnhanced
Duplex Stability BaselineSimilar to UridinePotentially Enhanced
Toxicity LowConcentration-dependentExpected to be similar to 4sU
Primary Use Standard RNA synthesisMetabolic labeling, PAR-CLIPEnhanced stability metabolic labeling and cross-linking

Experimental Protocols

The following protocols are adapted from established methods for 4-thiouridine-based RNA labeling and cross-linking. Optimization will be necessary for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol describes the incorporation of this compound into newly transcribed RNA in mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • DMSO (for stock solution)

  • TRIzol reagent or other RNA extraction kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Warm the complete cell culture medium to 37°C.

    • Add the this compound stock solution to the pre-warmed medium to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity.

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for a desired period (e.g., 15 minutes to 24 hours) at 37°C in a CO₂ incubator. The labeling time will depend on the half-life of the RNA of interest and the experimental question.

  • Cell Lysis and RNA Extraction:

    • After the labeling period, wash the cells once with ice-cold PBS.

    • Lyse the cells directly on the plate using TRIzol reagent, following the manufacturer's instructions.

    • Proceed with total RNA extraction. The extracted RNA will contain a population of newly synthesized transcripts incorporating this compound.

Protocol 2: Photo-crosslinking and Immunoprecipitation (CLIP) for Identifying RNA-Binding Proteins

This protocol outlines the steps for cross-linking the labeled RNA to interacting proteins and isolating the complexes.

Materials:

  • Cells metabolically labeled with this compound (from Protocol 1)

  • UV cross-linking instrument (365 nm)

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Proteinase K

  • RNase inhibitors

Procedure:

  • UV Cross-linking:

    • After metabolic labeling, wash the cells with ice-cold PBS.

    • Place the cell culture plate on ice and irradiate with 365 nm UV light. The energy dose will need to be optimized, but a starting point is 0.1-0.5 J/cm².

  • Cell Lysis:

    • Lyse the cross-linked cells with an appropriate lysis buffer containing RNase inhibitors and protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody targeting the RBP of interest.

    • Add Protein A/G magnetic beads to pull down the antibody-RBP-RNA complexes.

    • Wash the beads extensively to remove non-specific binders.

  • RNA Isolation:

    • Elute the complexes from the beads.

    • Treat with Proteinase K to digest the protein components, releasing the cross-linked RNA.

    • Extract the RNA using phenol-chloroform or a suitable RNA purification kit.

  • Analysis: The isolated RNA can be analyzed by RT-qPCR, RNA sequencing, or other methods to identify the transcripts that were bound by the protein of interest.

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_crosslinking Photo-crosslinking & Lysis cluster_analysis Analysis of RNA Localization start Culture Cells to 70-80% Confluency add_nucleoside Add this compound to Culture Medium start->add_nucleoside incubate Incubate for a Defined Period add_nucleoside->incubate wash_pbs Wash Cells with PBS incubate->wash_pbs uv_crosslink Irradiate with 365 nm UV Light wash_pbs->uv_crosslink lyse Lyse Cells uv_crosslink->lyse subcellular_fractionation Subcellular Fractionation lyse->subcellular_fractionation rna_extraction RNA Extraction from Fractions subcellular_fractionation->rna_extraction analysis RNA Analysis (e.g., RT-qPCR, Sequencing) rna_extraction->analysis

Caption: Workflow for studying RNA localization.

Signaling_Pathway cluster_synthesis RNA Synthesis & Modification cluster_localization RNA Localization & Function DNA DNA Template Transcription Transcription DNA->Transcription Nascent_RNA Nascent RNA Transcription->Nascent_RNA Incorporation Incorporation of This compound Nascent_RNA->Incorporation Modified_RNA Modified RNA Transcript Incorporation->Modified_RNA RBP_Binding Binding by RNA-Binding Proteins (RBPs) Modified_RNA->RBP_Binding Localization Transport to Subcellular Compartment RBP_Binding->Localization Function Localized Function (e.g., Translation, Sequestration) Localization->Function

Caption: Fate of a modified RNA transcript.

Logical_Relationship cluster_properties Chemical Properties cluster_applications Experimental Applications Compound This compound Thio_Group 4-Thio Group Compound->Thio_Group Methyl_2_O 2’-O-Methyl Group Compound->Methyl_2_O Methyl_5 5-Methyl Group Compound->Methyl_5 Crosslinking Photo-crosslinking to RBPs Thio_Group->Crosslinking Stability Enhanced RNA Stability Methyl_2_O->Stability Methyl_5->Stability Localization_Study RNA Localization Studies Crosslinking->Localization_Study Stability->Localization_Study

Caption: Properties and applications relationship.

Application Notes and Protocols for the Synthesis of Custom Oligonucleotides Containing 2’-O-Methyl-5-methyl-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified oligonucleotides are at the forefront of therapeutic and diagnostic innovation. The site-specific incorporation of nucleoside analogues, such as 2’-O-Methyl-5-methyl-4-thiouridine, offers enhanced properties including increased nuclease resistance, improved thermal stability of duplexes, and specific functionalities for applications like photo-crosslinking studies and antisense therapy.[1][2][3] The 2'-O-methyl modification provides nuclease resistance and enhances hybridization affinities, while the 4-thiouridine moiety can be utilized for photo-activated crosslinking to study nucleic acid-protein interactions.[4] This document provides a comprehensive guide to the synthesis, purification, and characterization of custom oligonucleotides containing this compound.

Synthesis of this compound Phosphoramidite

The synthesis of the custom phosphoramidite is a critical precursor to oligonucleotide synthesis. The following workflow outlines the key steps starting from the commercially available 5-methyluridine.

Synthesis_Workflow cluster_0 Phosphoramidite Synthesis A 5-Methyluridine B Protection of 5'-OH and 3'-OH A->B e.g., TBDMS-Cl C 2'-O-Methylation B->C e.g., CH3I D Selective Deprotection of 5'-OH C->D e.g., TBAF E Thionation of C4 Carbonyl D->E e.g., Lawesson's Reagent F 5'-O-DMT Protection E->F DMT-Cl G Phosphitylation of 3'-OH F->G CEP-Cl H This compound Phosphoramidite G->H

Figure 1: Workflow for the synthesis of this compound phosphoramidite.

Experimental Protocol: Phosphoramidite Synthesis

This protocol describes a plausible route for the synthesis of this compound phosphoramidite. Optimization of reaction conditions may be necessary.

1. Protection of 5-methyluridine:

  • Dissolve 5-methyluridine in anhydrous pyridine.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole to protect the 2', 3', and 5' hydroxyl groups.

  • Stir the reaction at room temperature until complete, as monitored by TLC.

  • Work up the reaction and purify the fully silylated product by silica gel chromatography.

2. 2'-O-Methylation:

  • Dissolve the protected 5-methyluridine in anhydrous DMF.

  • Add a methylating agent, such as methyl iodide (CH3I), in the presence of a base like sodium hydride (NaH).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction and purify the 2'-O-methylated product.

3. Selective Deprotection:

  • Selectively deprotect the 5'- and 3'- TBDMS groups using a mild fluoride source like triethylamine trihydrofluoride (TEA·3HF) or a stoichiometric amount of tetrabutylammonium fluoride (TBAF).

4. Thionation:

  • Dissolve the 2'-O-methyl-5-methyluridine in an anhydrous solvent like dioxane or toluene.

  • Add a thionating agent, such as Lawesson's reagent.

  • Heat the reaction mixture under an inert atmosphere. The reaction progress should be monitored by HPLC or TLC.

  • Upon completion, the reaction is worked up, and the crude 2'-O-methyl-5-methyl-4-thiouridine is purified by column chromatography.

5. 5'-O-DMT Protection:

  • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine. This allows for monitoring of coupling efficiency during oligonucleotide synthesis.

6. Phosphitylation:

  • The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • The resulting this compound phosphoramidite should be purified and stored under anhydrous conditions.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesized phosphoramidite can be incorporated into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Oligo_Synthesis_Workflow cluster_1 Oligonucleotide Synthesis Cycle A Deblocking (Detritylation) B Coupling A->B C Capping B->C D Oxidation C->D E Repeat Cycle (n-1) times D->E Next Nucleotide F Cleavage and Deprotection D->F Final Cycle E->A G Purification F->G H Characterization G->H

Figure 2: Automated solid-phase oligonucleotide synthesis workflow.

Experimental Protocol: Oligonucleotide Synthesis and Deprotection

1. Synthesis:

  • The this compound phosphoramidite is dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

  • The synthesis is performed on a controlled pore glass (CPG) solid support on an automated synthesizer.

  • A standard phosphoramidite synthesis cycle is used, consisting of detritylation, coupling, capping, and oxidation steps.[5]

  • For the modified phosphoramidite, the coupling time may need to be extended to ensure high coupling efficiency.[3]

2. Cleavage and Deprotection:

  • After synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

  • Due to the presence of the 4-thiouridine modification, which can be sensitive to certain deprotection conditions, a two-step deprotection is often employed.

  • First, the cyanoethyl protecting groups from the phosphate backbone are removed using a solution of 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile.

  • Subsequently, the base protecting groups are removed, and the oligonucleotide is cleaved from the support using concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine.

Purification and Characterization

Purification of the synthesized oligonucleotide is crucial to remove truncated sequences and other impurities. Subsequent characterization verifies the identity and purity of the final product.

Experimental Protocol: Purification and Characterization

1. Purification:

  • The crude oligonucleotide solution is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.[6][7][8]

  • RP-HPLC: This method separates the full-length product, which often retains the lipophilic 5'-DMT group, from shorter, non-DMT-containing failure sequences.[6][7] A gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA) is commonly used.[6]

  • Anion-Exchange HPLC: This technique separates oligonucleotides based on the number of phosphate groups, providing excellent resolution for shorter oligonucleotides.[8]

2. Characterization:

  • Mass Spectrometry: The molecular weight of the purified oligonucleotide is confirmed using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[4][9][10] This confirms the successful incorporation of the modified nucleotide.

  • UV-Vis Spectroscopy: The presence of the 4-thiouridine modification can be confirmed by its characteristic absorbance at around 330-340 nm. The purity can be assessed by the ratio of absorbances at 260 nm and 280 nm.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of oligonucleotides containing this compound.

Table 1: Phosphoramidite Synthesis and Quality Control

ParameterExpected ValueMethod of Analysis
Purity>98%31P NMR, HPLC
IdentityConforms to structure1H NMR, Mass Spectrometry

Table 2: Oligonucleotide Synthesis Parameters

ParameterTypical ValueMonitoring Method
Coupling Efficiency (Standard Monomers)>99%Trityl Cation Assay
Coupling Efficiency (Modified Monomer)>98%Trityl Cation Assay
Overall Crude Yield (20-mer)70-80%UV Absorbance at 260 nm

Table 3: Purified Oligonucleotide Characterization

ParameterExpected ResultMethod of Analysis
Purity>95%HPLC (RP or AEX)
Identity (Molecular Weight)Measured MW ± 0.02% of Calculated MWESI-MS or MALDI-TOF MS
A260/A280 Ratio~1.8 - 2.0UV-Vis Spectroscopy
4-Thiouridine PresenceAbsorbance peak at ~330-340 nmUV-Vis Spectroscopy

Conclusion

The successful synthesis of custom oligonucleotides containing this compound opens up a wide range of possibilities for researchers in therapeutics and molecular biology. The protocols outlined in this document provide a robust framework for the preparation and quality control of these valuable research tools. Careful execution of the synthesis, purification, and characterization steps is essential to ensure the production of high-quality modified oligonucleotides for downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: 2’-O-Methyl-5-methyl-4-thiouridine Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2’-O-Methyl-5-methyl-4-thiouridine phosphoramidite. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound phosphoramidite?

The synthesis is a multi-step process with several critical challenges that can impact yield and purity.[1] The main hurdles include:

  • Thionation Inefficiency: The conversion of the 4-oxo group of the uridine derivative to a 4-thio group can be low-yielding. This step often requires careful optimization of reagents and conditions.

  • Phosphitylation Issues: The introduction of the phosphoramidite moiety is highly sensitive to moisture and acidic conditions, which can lead to the formation of H-phosphonate byproducts and other impurities.[2]

  • Thiol Group Instability: The 4-thio group requires protection to prevent unwanted side reactions during subsequent synthesis steps, particularly oxidation.[3] The choice and subsequent removal of this protecting group are critical.[3]

  • Purification Difficulties: Separating the desired phosphoramidite product from closely related impurities and byproducts of the phosphitylation reaction can be challenging, often requiring specialized chromatographic techniques.[4][5][6]

Q2: What is the general synthetic route for this phosphoramidite?

While specific protocols vary, the general workflow involves the synthesis of the nucleoside followed by its conversion to the final phosphoramidite product.

Synthesis_Workflow cluster_start Starting Material cluster_thionation Thionation cluster_phosphitylation Phosphitylation cluster_end Final Product Start 2'-O-Methyl-5-methyluridine Thionation Protection of 5'-OH (DMT) & Thionation of C4=O Start->Thionation Protection/Thionation Reagents Phosphitylation Phosphitylation of 3'-OH Thionation->Phosphitylation Phosphitylating Agent End 2'-O-Methyl-5-methyl- 4-thiouridine Phosphoramidite Phosphitylation->End Purification

Fig. 1: General synthesis workflow.

Troubleshooting Guide

Problem 1: Low Yield in the Thionation Step

Question: My thionation reaction to convert the 4-oxo to a 4-thio group is inefficient. How can I improve the yield?

Answer: Low thionation yield is a common issue. The efficiency depends heavily on the thionating agent, solvent, temperature, and reaction time.

Possible Causes & Solutions:

  • Choice of Thionating Agent: Lawesson's Reagent is commonly used, but its reactivity can vary. Consider using other agents like P₄S₁₀ in a suitable solvent system (e.g., pyridine/dioxane). The choice of agent can be critical for achieving high conversion.

  • Reaction Conditions: Thionation reactions often require elevated temperatures (reflux) and extended reaction times. Ensure your reaction is running under strictly anhydrous conditions, as moisture can decompose the thionating agent.

  • Purity of Starting Material: Impurities in the starting protected nucleoside can interfere with the reaction. Confirm the purity of your starting material by NMR or LC-MS before proceeding.

  • Work-up Procedure: The work-up must effectively remove excess reagent and byproducts. A typical procedure involves quenching with aqueous bicarbonate followed by extraction.

ParameterRecommendationRationale
Thionating Agent Lawesson's Reagent, P₄S₁₀/PyridineProven reagents for converting carbonyls to thiocarbonyls in nucleosides.
Solvent Anhydrous Pyridine, Dioxane, or AcetonitrileMust be anhydrous to prevent reagent decomposition.
Temperature 80°C to RefluxHigher temperatures are often required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Protects the thionating agent and prevents unwanted side reactions.
Problem 2: Formation of H-phosphonate and Other Impurities During Phosphitylation

Question: My ³¹P NMR spectrum shows a significant peak around 140 ppm and other impurities after the phosphitylation reaction, in addition to the two product peaks around 149 ppm. What is causing this?

Answer: The peak at ~140 ppm typically corresponds to the H-phosphonate species, a common byproduct resulting from the hydrolysis of the phosphitylating agent or the product.[2][6] The presence of other impurities often points to side reactions or degradation.

Troubleshooting_Phosphitylation Problem Impurity Formation during Phosphitylation Cause1 Moisture Contamination Problem->Cause1 Cause2 Acidic Impurities Problem->Cause2 Cause3 Suboptimal Activator Problem->Cause3 Cause4 Reagent Degradation Problem->Cause4 Solution1 Use anhydrous solvents/reagents. Dry glassware thoroughly. Cause1->Solution1 Solution Solution2 Use fresh, high-purity amine base (e.g., DIPEA). Pre-treat silica for chromatography with triethylamine. Cause2->Solution2 Solution Solution3 Use appropriate activator (e.g., DCI, ETT). Optimize activator equivalents. Cause3->Solution3 Solution Solution4 Use fresh phosphitylating reagent. Store reagents under inert atmosphere at low temp. Cause4->Solution4 Solution

References

optimizing coupling efficiency of 2’-O-Methyl-5-methyl-4-thiouridine during oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Coupling Efficiency of 2'-O-Methyl-5-methyl-4-thiouridine

Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of 2'-O-Methyl-5-methyl-4-thiouridine into synthetic oligonucleotides.

Troubleshooting Guide

Low coupling efficiency of modified phosphoramidites like 2'-O-Methyl-5-methyl-4-thiouridine is a common challenge. The following guide addresses potential issues and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low Overall Synthesis Yield Suboptimal coupling time for the modified phosphoramidite.Extend the coupling time for the 2'-O-Methyl-5-methyl-4-thiouridine monomer. A standard 15-minute coupling time is often used for 2'-O-Methyl ribonucleotides.[1][2]
Inefficient activation of the phosphoramidite.Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(4-nitrophenyl)-1H-tetrazole.[3][4]
Steric hindrance from the 2'-O-Methyl and 5-methyl groups.Increase the concentration of the phosphoramidite and/or the activator to drive the reaction forward.
Degradation of the 4-thiouridine moiety.Ensure all reagents and solvents are anhydrous, as the thiocarbonyl group can be sensitive to moisture and oxidation.
Incomplete Capping Failure to cap unreacted 5'-hydroxyl groups.Ensure the capping solution is fresh and the capping step is efficient. Incomplete capping can lead to the formation of n-1 shortmers.
Side Reactions Reaction of the thiocarbonyl group with other reagents.Use appropriate protecting groups for the exocyclic amines of other bases that are compatible with the deprotection of the final oligonucleotide without affecting the 4-thiouridine.
Issues During Deprotection Modification or degradation of the 4-thiouridine during final cleavage and deprotection.Employ mild deprotection conditions. For instance, using a mixture of aqueous ammonia and methylamine can be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling time for 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite?

A1: While specific optimization is always recommended, a good starting point for 2'-O-Methyl modified phosphoramidites is a coupling time of 15-20 minutes.[2] This is longer than the typical 2-3 minutes used for standard DNA phosphoramidites and helps to overcome the steric hindrance from the 2'-O-Methyl group.

Q2: Which activator should I use for coupling 2'-O-Methyl-5-methyl-4-thiouridine?

A2: For sterically hindered phosphoramidites, a more potent activator than the standard 1H-tetrazole is often beneficial. Consider using 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(4-nitrophenyl)-1H-tetrazole to achieve higher coupling efficiencies.[3][4]

Q3: How can I minimize side reactions involving the 4-thiouridine moiety?

A3: The 4-thio group is generally stable during standard phosphoramidite synthesis cycles. However, to prevent any potential side reactions, ensure that all synthesis reagents and solvents are of high quality and anhydrous. During deprotection, avoid harsh conditions that could lead to desulfurization or other modifications.

Q4: Are there any special considerations for the deprotection and cleavage of oligonucleotides containing 4-thiouridine?

A4: Yes, while the 2'-O-Methyl and 5-methyl groups are stable, the 4-thiouridine can be sensitive to certain deprotection conditions. It is advisable to use mild deprotection strategies. For example, a mixture of aqueous ammonia and methylamine at room temperature can be effective for removing protecting groups while preserving the integrity of the 4-thiouridine.[4]

Q5: Can I expect the same coupling efficiency for 2'-O-Methyl-5-methyl-4-thiouridine as for standard A, G, C, and T phosphoramidites?

A5: It is common for modified phosphoramidites, especially those with bulky groups like 2'-O-Methyl, to exhibit slightly lower coupling efficiencies than standard DNA or RNA monomers. However, by optimizing the coupling time and activator, it is possible to achieve high coupling efficiencies, often greater than 98%.[5]

Experimental Protocols

Standard Phosphoramidite Coupling Cycle

This protocol outlines a typical cycle on an automated DNA/RNA synthesizer, with modifications for incorporating 2'-O-Methyl-5-methyl-4-thiouridine.

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound oligonucleotide with a solution of trichloroacetic acid in dichloromethane.

  • Coupling:

    • Deliver the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite (typically 0.1 M in anhydrous acetonitrile).

    • Simultaneously deliver the activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).

    • Allow the reaction to proceed for 15-20 minutes.[2]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole).

  • Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an iodine solution.

  • Wash: Thorough washing with acetonitrile between each step.

Deprotection and Cleavage Protocol

This protocol is designed to be mild to preserve the 4-thiouridine modification.

  • Cleavage from Solid Support and Base Deprotection:

    • Treat the solid support with a 1:1 mixture of 7 N ammonia in methanol and 40% aqueous methylamine.[4]

    • Incubate at room temperature for 10-12 hours.[4]

  • Supernatant Collection: Collect the supernatant containing the cleaved and deprotected oligonucleotide.

  • Purification: Purify the oligonucleotide using standard methods such as HPLC or gel electrophoresis.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow Start Low Coupling Efficiency Detected CheckCouplingTime Step 1: Verify Coupling Time Start->CheckCouplingTime ExtendCouplingTime Action: Extend to 15-20 min CheckCouplingTime->ExtendCouplingTime If standard time is used CheckActivator Step 2: Evaluate Activator CheckCouplingTime->CheckActivator If already extended ExtendCouplingTime->CheckActivator UsePotentActivator Action: Switch to ETT or 5-(4-nitrophenyl)-1H-tetrazole CheckActivator->UsePotentActivator If using standard activator CheckReagents Step 3: Inspect Reagents CheckActivator->CheckReagents If already using potent activator UsePotentActivator->CheckReagents UseAnhydrousReagents Action: Use Fresh, Anhydrous Phosphoramidite & Solvents CheckReagents->UseAnhydrousReagents If reagents are old or wet CheckConcentration Step 4: Assess Concentrations CheckReagents->CheckConcentration If reagents are fresh UseAnhydrousReagents->CheckConcentration IncreaseConcentration Action: Increase Phosphoramidite and/or Activator Concentration CheckConcentration->IncreaseConcentration If standard concentrations are used End Coupling Efficiency Optimized CheckConcentration->End If concentrations are already high IncreaseConcentration->End

Caption: A stepwise workflow for troubleshooting low coupling efficiency.

Oligonucleotide Synthesis Cycle for Modified Residues

SynthesisCycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Extended Time) Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Start Start Synthesis Start->Deblocking

Caption: The four main steps in each cycle of solid-phase oligonucleotide synthesis.

References

Technical Support Center: Deprotection of RNA Containing 2’-O-Methyl-5-methyl-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of RNA oligonucleotides containing the specific modification 2’-O-Methyl-5-methyl-4-thiouridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting RNA containing 4-thiouridine?

A1: The main challenge is the lability of the sulfur atom at the C4 position of the uridine base. During standard ammoniacal deprotection, the C4 carbon is susceptible to nucleophilic attack, which can lead to the displacement of the sulfur atom and the formation of undesired side products.[1]

Q2: Are the 2’-O-Methyl groups stable during standard deprotection procedures?

A2: Yes, the 2’-O-Methyl modification is chemically stable and remains intact during typical deprotection steps used for synthetic RNA. This allows for more flexibility in the choice of deprotection reagents for the nucleobases and phosphate groups.

Q3: Does the 5-methyl group on the 4-thiouridine moiety introduce additional complications during deprotection?

A3: While specific literature on the deprotection of 5-methyl-4-thiouridine is limited, the primary concern remains the stability of the 4-thio modification. The 5-methyl group is generally stable under standard deprotection conditions. However, it is crucial to employ mild deprotection strategies to prevent any unforeseen side reactions.

Q4: What are the recommended deprotection strategies for RNA containing 4-thiouridine?

A4: A two-step deprotection strategy is often recommended to minimize sulfur loss.[1] This typically involves:

  • Removal of the S-cyanoethyl protecting group: This is done prior to the removal of base and phosphate protecting groups using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent.[1]

  • Base and phosphate deprotection: This is subsequently carried out using a milder, sterically hindered nucleophile such as a mixture of tert-butylamine and water, often supplemented with a sulfur-protecting agent like sodium hydrosulfide (NaSH).[1]

Q5: Can I use standard ammonium hydroxide or AMA (Ammonium hydroxide/Methylamine) for deprotection?

A5: Standard ammoniacal deprotection, including AMA, is generally not recommended for oligonucleotides containing 4-thiouridine due to the high risk of sulfur loss.[1] While AMA is a fast and efficient deprotection reagent for standard RNA, its strong nucleophilicity can lead to the degradation of the 4-thiouridine modification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Sulfur (Desulfurization) The 4-thio group is susceptible to nucleophilic attack during deprotection. Standard deprotection reagents like ammonium hydroxide or AMA are too harsh.- Employ a two-step deprotection protocol. First, remove the S-cyanoethyl group with 1.0 M DBU in anhydrous acetonitrile.[1]- For the second step, use a milder base like tert-butylamine:H2O (1:3) containing 50 mM NaSH to protect the sulfur atom during base deprotection.[1]- Ensure complete removal of DBU after the first step, as residual DBU can promote sulfur loss in the subsequent step.[1]
Incomplete Deprotection Insufficient reaction time or temperature. Inefficient removal of all protecting groups.- Ensure the deprotection times and temperatures are optimized for the specific protecting groups used in your synthesis.- For the DBU step, a reaction time of 2 hours at room temperature is recommended.[1]- For the tert-butylamine/NaSH step, a duration of 4 hours at 60°C is suggested.[1]- Analyze the deprotected oligonucleotide by mass spectrometry to confirm the complete removal of all protecting groups.
Formation of Unidentified Side Products Side reactions involving the 4-thiouridine or other modifications. Reaction with acrylonitrile released from cyanoethyl phosphate protecting groups.- Use a scavenger, such as morpholine, during DBU-mediated deprotection to prevent Michael addition of acrylonitrile to the deprotected nucleobases.- Purify the final product using HPLC to separate the desired oligonucleotide from any side products.- Characterize the side products using mass spectrometry to understand the degradation pathway and further optimize the deprotection conditions.
Low Yield of Final Product Loss of material during precipitation or purification steps. Incomplete cleavage from the solid support.- Optimize precipitation conditions to ensure efficient recovery of the oligonucleotide.- Ensure complete cleavage from the solid support by using the recommended conditions for your specific linker.- For DMT-on purification, ensure the DMT group remains intact until the final acidic detritylation step.

Experimental Protocols

Recommended Two-Step Deprotection Protocol for RNA containing this compound

This protocol is adapted from procedures developed for 4-thiouridine-containing oligonucleotides and is designed to be compatible with the stable 2'-O-methyl modification.

Materials:

  • CPG-bound RNA oligonucleotide

  • 1.0 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile

  • Anhydrous acetonitrile

  • tert-Butylamine

  • Nuclease-free water

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Disposable polypropylene syringes

Procedure:

Step 1: Removal of the S-Cyanoethyl Protecting Group

  • Place the CPG support containing the synthesized RNA into a clean synthesis column or a suitable reaction vessel.

  • Using two disposable polypropylene syringes, pass 2 mL of 1.0 M DBU in anhydrous acetonitrile through the CPG support.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • After the incubation, thoroughly wash the CPG support with anhydrous acetonitrile to completely remove all traces of DBU. This is a critical step to prevent sulfur loss in the next stage.[1]

  • Dry the CPG support completely under a stream of argon or in a vacuum desiccator.

Step 2: Cleavage, Base, and Phosphate Deprotection

  • Transfer the dried CPG support to a clean, sealable glass vial.

  • Prepare a deprotection solution of tert-butylamine:water (1:3, v/v) containing 50 mM NaSH.

  • Add 1 mL of the deprotection solution to the vial containing the CPG support.

  • Seal the vial tightly and incubate at 60°C for 4 hours.

  • After incubation, cool the vial to room temperature.

  • Carefully collect the supernatant containing the deprotected oligonucleotide by filtration or centrifugation.

  • Wash the CPG support with a small volume of nuclease-free water and combine the wash with the supernatant.

  • Desalt the oligonucleotide solution using a suitable method, such as a Glen Gel-Pak™ column or a NAP-10 column, to remove NaSH and other salts.[1]

  • Dry the desalted oligonucleotide using a vacuum concentrator.

Post-Deprotection Analysis:

  • The purity and integrity of the final RNA product should be assessed by methods such as HPLC and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection steps. Efficiency can vary depending on the sequence and length of the oligonucleotide.

Deprotection Step Reagent Concentration Time Temperature Reported Efficacy
S-Cyanoethyl Removal DBU in anhydrous acetonitrile1.0 M2 hoursRoom Temp.Significantly reduces sulfur loss in the subsequent step[1]
Base & Phosphate Deprotection tert-Butylamine:H₂O with NaSH1:3 (v/v) with 50 mM NaSH4 hours60°CEffectively removes base and phosphate protecting groups while minimizing sulfur loss[1]

Visualizations

Experimental Workflow

DeprotectionWorkflow Deprotection Workflow for 2'-O-Methyl-5-methyl-4-thiouridine RNA cluster_synthesis Solid-Phase Synthesis cluster_step1 Step 1: S-Cyanoethyl Removal cluster_step2 Step 2: Cleavage & Deprotection cluster_purification Purification & Analysis Synthesis Synthesized RNA on CPG Support (Protected 2'-O-Me, 5-Me-4-S-CE-U) DBU_treatment Treat with 1.0 M DBU in anhydrous acetonitrile (2 hours, RT) Synthesis->DBU_treatment Wash_Dry Wash with acetonitrile & Dry CPG DBU_treatment->Wash_Dry Base_Deprotection Treat with tert-butylamine:H2O (1:3) + 50 mM NaSH (4 hours, 60°C) Wash_Dry->Base_Deprotection Cleavage Cleavage from CPG Base_Deprotection->Cleavage Desalting Desalting Cleavage->Desalting Purification HPLC Purification Desalting->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for the two-step deprotection of RNA containing this compound.

Logical Relationship of Deprotection Challenges

DeprotectionChallenges Key Challenges in Deprotecting 4-Thiouridine RNA ThioU 4-Thiouridine Modification NucleophilicAttack Nucleophilic Attack at C4 Position ThioU->NucleophilicAttack is susceptible to MildDeprotection Mild Two-Step Deprotection ThioU->MildDeprotection requires SulfurLoss Sulfur Loss (Desulfurization) NucleophilicAttack->SulfurLoss SideProducts Formation of Side Products SulfurLoss->SideProducts StandardDeprotection Standard Deprotection (e.g., AMA) StandardDeprotection->NucleophilicAttack causes PreservedThioU Intact 4-Thiouridine RNA MildDeprotection->PreservedThioU leads to

References

Technical Support Center: Purification of 2’-O-Methyl and 4-Thiouridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of synthetic oligonucleotides containing 2’-O-Methyl (2'-OMe) and 5-methyl-4-thiouridine (s⁴U) modifications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for purifying oligonucleotides with 2'-OMe and 4-thiouridine modifications?

A1: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most effective and widely used method for purifying these types of modified oligonucleotides.[1] This technique separates the full-length product from synthesis impurities, such as failure sequences (shortmers), based on hydrophobicity.[1] The combination of 2'-OMe groups and the 5-methyl-4-thiouridine modification increases the overall hydrophobicity of the oligonucleotide, making RP-HPLC an ideal choice.

Q2: How do the 2'-OMe and 4-thiouridine modifications affect the purification process?

A2: These modifications introduce several considerations:

  • Increased Hydrophobicity: Both 2'-OMe and 5-methyl-4-thiouridine increase the oligonucleotide's retention time on a reverse-phase column compared to unmodified oligos of the same length. This requires optimization of the HPLC gradient to ensure proper separation.

  • Thiol Group Reactivity: The thiol group in 4-thiouridine is susceptible to oxidation, which can lead to the formation of intermolecular disulfide bonds, creating dimers of your oligonucleotide.[2][] It is crucial to use a reducing agent, such as Dithiothreitol (DTT), before the final purification step to ensure the thiol group is in its free, reduced form.[2]

  • Unique UV Absorbance: 4-thiouridine has a characteristic absorbance maximum around 330-335 nm, in addition to the standard nucleic acid absorbance at ~260 nm.[4][5] Monitoring at both wavelengths during HPLC can help distinguish the target-modified oligonucleotide from non-thiolated impurities.

Q3: Why am I seeing a second, later-eluting peak in my HPLC that corresponds to double the mass of my product?

A3: This is a classic sign of disulfide bond formation between two of your thiolated oligonucleotides. The resulting dimer is more hydrophobic and thus has a longer retention time. This can be resolved by treating the oligonucleotide with a reducing agent like DTT prior to HPLC purification. A detailed protocol is provided below.

Q4: How should I quantify my purified 2'-OMe and 4-thiouridine modified oligonucleotide?

A4: Standard quantification at 260 nm can be inaccurate due to the significant absorbance of 4-thiouridine at that wavelength. For more precise quantification, spectrophotometric analysis at the 4-thiouridine absorbance maximum (~330 nm) is recommended.[4] If you only have access to a spectrophotometer that measures at 260 nm, it is advisable to use an estimated extinction coefficient that accounts for the modifications or to rely on other methods like mass spectrometry for concentration estimation.

Q5: Can I use Polyacrylamide Gel Electrophoresis (PAGE) for purification?

A5: While PAGE is an effective method for separating oligonucleotides based on size and can resolve full-length products from shorter failure sequences, it is generally less preferred for thiolated oligonucleotides.[6] The primary challenges are the potential for oxidation during the electrophoresis and extraction process and lower recovery yields compared to HPLC. If PAGE is used, it should be followed by a robust desalting step.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2'-OMe and 4-thiouridine modified oligonucleotides.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Split Peaks in HPLC Chromatogram 1. Disulfide Dimer Formation: Oxidation of the 4-thiouridine leads to a mix of monomer and dimer. 2. Incomplete Deprotection: Thiol protecting groups (e.g., cyanoethyl) may not be fully removed. 3. Poor Sample Solubility: The modified oligo may be aggregating. 4. Column Degradation: The HPLC column performance has declined.1. Treat with DTT: Before injection, incubate the sample with DTT to reduce disulfide bonds. See Protocol 2. 2. Optimize Deprotection: Ensure complete removal of the thiol protecting group (e.g., using DBU for cyanoethyl) as described in Protocol 1. 3. Modify Sample Solvent: Dissolve the sample in the initial mobile phase. Adding a denaturing agent like urea to the mobile phase can also help.[1] 4. Test with Standard/Replace Column: Check column performance with a known standard. If necessary, clean or replace the column.[7][8]
Low Purification Yield 1. Suboptimal HPLC Fraction Collection: The collection window for the main peak may be too narrow. 2. Precipitation on Column: The oligonucleotide is not fully soluble in the mobile phase. 3. Oxidation and Loss: The product is being lost to dimerization or other oxidative side reactions. 4. Incomplete Cleavage from Support: The initial cleavage from the solid support was inefficient.1. Widen Collection Window: Collect the entire main peak, including the shoulders. Analyze fractions separately for purity before pooling. 2. Adjust Mobile Phase: Increase the starting percentage of the organic solvent (e.g., acetonitrile) slightly or add a chaotropic agent like urea.[1] 3. Work Quickly and Use Reducing Agents: Minimize exposure to air. Perform DTT reduction just prior to the final purification step. 4. Review Cleavage Protocol: Ensure appropriate reagents and incubation times were used for cleaving the oligo from the synthesis support.
Mass Spectrometry Shows Unexpected Masses 1. Failed Sequences (n-1, n-2): Incomplete coupling during synthesis.[9] 2. Dimer (2x Mass): Disulfide bond formation. 3. Adducts: Salt adducts (e.g., +22 for Na⁺) or incomplete deprotection of other protecting groups. 4. Oxidation of Thiol Group: Addition of oxygen atoms (+16, +32, +48 Da).1. Optimize HPLC Gradient: Use a shallow gradient to improve resolution between the full-length product and n-1 species. 2. DTT Treatment: Reduce the sample with DTT. 3. Desalting: Ensure a thorough desalting step after purification. Review all deprotection protocols to ensure completeness. 4. Use Fresh Buffers/Minimize Exposure: Use degassed, fresh solvents and minimize sample handling time to prevent oxidation.
Product Appears Yellowish in Solution The 4-thiouridine chromophore imparts a yellow color to the solution.This is a normal characteristic of 4-thiouridine containing oligonucleotides and is an indicator of its presence.

Quantitative Data Summary

The following table summarizes typical results that can be expected from IP-RP-HPLC purification of modified oligonucleotides. Actual results will vary based on synthesis efficiency, oligo length, and the specific sequence.

Parameter Crude Oligonucleotide After IP-RP-HPLC Purification Notes
Purity (by HPLC) 30 - 70%>95%Purity is defined as the peak area of the full-length product relative to the total peak area.
Yield (Overall) N/A25 - 60%Yield is highly dependent on the initial synthesis quality. A yield of >50% from a high-quality crude product is considered good.[1]
Key Impurities n-1, n-2mers, protecting group adducts, truncated sequencesTrace amounts of n-1, salt adductsHPLC is highly effective at removing failure sequences.[10]

Experimental Protocols & Workflows

Overall Purification Workflow

The diagram below illustrates the complete workflow from the crude, support-bound oligonucleotide to the final, purified product.

G cluster_0 Step 1: Cleavage & Deprotection cluster_1 Step 2: Reduction & Desalting cluster_2 Step 3: Final Purification & QC crude Crude Oligo on Solid Support deprotect Treat with Ammoniacal Solution (e.g., AMA or aq. Ammonia) crude->deprotect Cleaves from support & removes base/phosphate protecting groups thiol_deprotect Treat with DBU in Acetonitrile (Removes Cyanoethyl from s⁴U) deprotect->thiol_deprotect Specific for thiol protection drydown1 Dry Down Cleaved Oligo thiol_deprotect->drydown1 dtt Reduce with DTT Solution (Cleaves Disulfide Dimers) drydown1->dtt desalt Desalt (e.g., NAP-10 Column) Removes DTT & salts dtt->desalt hplc Purify via IP-RP-HPLC desalt->hplc qc QC Analysis (LC-MS & UV Spec) hplc->qc final_product Final Purified Oligonucleotide qc->final_product

References

Technical Support Center: Incorporation of Modified Uridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the incorporation of modified uridines in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency when incorporating modified uridine phosphoramidites?

A1: Low coupling efficiency for modified uridine phosphoramidites can stem from several factors:

  • Reagent Quality: The purity of the phosphoramidite is critical. Impurities, moisture, or oxidation can significantly reduce coupling efficiency. It is recommended to use high-quality reagents from reputable suppliers.

  • Water Contamination: Anhydrous conditions are crucial for successful phosphoramidite chemistry. Any moisture in the acetonitrile solvent will react with the activated phosphoramidites, rendering them unable to couple.

  • Activator Issues: The choice and concentration of the activator are important. While stronger activators can speed up the reaction, they may also increase the risk of side reactions. Ensure the activator is fresh and appropriate for the specific modified uridine.

  • Coupling Time: The reaction time for the coupling step needs to be optimized. Insufficient time will lead to incomplete coupling, while excessively long times can increase the likelihood of side reactions. Some modified phosphoramidites may require longer coupling times than standard phosphoramidites.

  • Steric Hindrance: The modification on the uridine base or sugar can create steric hindrance, slowing down the coupling reaction.

Q2: I am observing a mass addition of +53 Da in my final product by mass spectrometry. What is the likely cause?

A2: A +53 Da mass addition is commonly attributed to the cyanoethylation of the N3 position of thymine or uridine. This can occur if the cyanoethyl protecting group on the phosphate backbone is not completely removed during deprotection. The use of diethylamine or triethylamine in acetonitrile prior to ammonolysis can help prevent this side reaction.

Q3: My purified modified oligonucleotide shows peak tailing on the HPLC chromatogram. What could be the cause and how can I resolve it?

A3: Peak tailing in HPLC of modified oligonucleotides can be caused by several factors:

  • Secondary Interactions: The modified uridine may have secondary interactions with the stationary phase of the HPLC column.

  • Column Contamination: The guard or analytical column may be contaminated.

  • Inappropriate Mobile Phase: The pH of the mobile phase may be too close to the pKa of the modified nucleoside, or the mobile phase may be inadequately buffered.

  • Column Void: A void at the head of the column can cause peak distortion.

To resolve this, you can try:

  • Optimizing the mobile phase pH and buffer concentration.

  • Using a different column chemistry.

  • Ensuring proper sample dissolution in the mobile phase.

  • Replacing the guard or analytical column if it is contaminated or has a void.

Q4: How do different uridine modifications like pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methoxyuridine (5moU) affect the properties of the resulting RNA?

A4: These modifications can significantly impact the biological properties of RNA:

  • Pseudouridine (Ψ): Can enhance the translational capacity and biological stability of mRNA. It has been shown to reduce the activation of the innate immune response by diminishing PKR activation.[1]

  • N1-methylpseudouridine (m1Ψ): Is incorporated with higher fidelity than pseudouridine during in vitro transcription.[2] It is also effective at reducing the immunogenicity of mRNA and is a key component in some mRNA vaccines.[3]

  • 5-methoxyuridine (5moU): Has been shown to increase the activity of Cas9 mRNA and reduce immunogenicity, even without HPLC purification.[4]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Product
Symptom Possible Cause Recommended Solution
Low trityl signal during synthesisPoor coupling efficiency of the modified uridine phosphoramidite. - Increase the coupling time for the modified phosphoramidite.- Use a fresh, high-quality phosphoramidite and activator.- Ensure anhydrous conditions by using dry acetonitrile.
Multiple shorter sequences observed in HPLC/PAGE analysisIncomplete capping of unreacted 5'-hydroxyl groups. - Ensure the capping reagent is fresh and active.- Increase the capping time.
Low recovery after purificationLoss of product during deprotection or purification. - Optimize deprotection conditions to be mild enough to avoid degradation of the modification but stringent enough for complete removal of protecting groups.- For HPLC purification, ensure the DMT group is retained for "trityl-on" purification to better separate full-length products.
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Symptom Possible Cause Recommended Solution
Unexpected peak in HPLC with a different retention time. Formation of a side product or incomplete deprotection. - Analyze the peak by mass spectrometry to identify the mass of the species.- Adjust deprotection conditions (time, temperature, reagent) based on the suspected side product.
Mass shift of +70 Da in MS. Incomplete removal of the isobutyryl protecting group from guanosine. - Extend the deprotection time or increase the temperature.
Mass shift of +104 Da in MS. Incomplete removal of the benzoyl protecting group from adenosine or cytidine. - Extend the deprotection time or increase the temperature.
Depurination peaks (-135 Da for A, -151 Da for G) in MS. Acidic conditions during sample preparation or analysis. - Ensure the pH of the mobile phase and sample is neutral or slightly basic.- Minimize heating of the sample.
Ghost peaks in HPLC. Contamination of the mobile phase, HPLC system, or sample. - Use fresh, high-purity solvents for the mobile phase.- Flush the HPLC system and autosampler.- Ensure clean glassware and vials for sample preparation.[5]

Data Presentation

Table 1: Comparison of Coupling Efficiencies for Selected Modified Uridine Phosphoramidites

Modified UridineTypical Coupling EfficiencyNotes
Pseudouridine (Ψ)>98%Generally couples well with standard protocols.
N1-Methylpseudouridine (m1Ψ)>98%High coupling efficiency is consistently reported.
5-Bromouridine>98%Can be incorporated with high efficiency.[6]
5-Iodouridine>98%Similar to 5-bromouridine, incorporates efficiently.[6]
5-Methoxyuridine (5moU)~90-95%May require slightly longer coupling times.
2-Thiouridine~90-95%Can be more challenging to incorporate due to the sulfur moiety.

Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and specific sequence.

Experimental Protocols

Protocol 1: Solid-Phase RNA Synthesis with Modified Uridines

This protocol outlines the general steps for incorporating a modified uridine phosphoramidite into an RNA oligonucleotide using an automated synthesizer.

  • Preparation:

    • Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.

    • Dissolve the modified uridine phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration.

    • Install the reagent bottles on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support using a solution of trichloroacetic acid in dichloromethane.

    • Coupling: The modified uridine phosphoramidite is activated by an activator (e.g., 5-ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. This step may require an extended time compared to standard phosphoramidites.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution to prevent the formation of deletion sequences.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

Protocol 2: Deprotection of Modified RNA Oligonucleotides

This protocol describes a common two-step deprotection procedure for RNA containing modified uridines.

  • Base and Phosphate Deprotection:

    • Treat the solid support with the synthesized oligonucleotide with a mixture of aqueous ammonia and methylamine (AMA) at 65°C for 15-30 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.

    • Evaporate the AMA solution to dryness.

  • 2'-Hydroxyl Deprotection:

    • Resuspend the dried oligonucleotide in anhydrous dimethyl sulfoxide (DMSO).

    • Add triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours to remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM).

    • Quench the reaction and desalt the oligonucleotide.

Protocol 3: HPLC Purification of Modified Oligonucleotides

This protocol provides a general guideline for reverse-phase high-performance liquid chromatography (RP-HPLC) purification of modified oligonucleotides.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. The optimal gradient will depend on the length and hydrophobicity of the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

  • Procedure:

    • Dissolve the crude deprotected oligonucleotide in Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to the major peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

    • Lyophilize the pure fractions.

Visualizations

Oligonucleotide_Synthesis_Cycle start Start Cycle: Growing Oligo on Solid Support (5'-DMT on) deblocking 1. Deblocking (TCA in DCM) Remove 5'-DMT start->deblocking coupling 2. Coupling (Modified Uridine Phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Acetic Anhydride) Cap unreacted 5'-OH coupling->capping oxidation 4. Oxidation (Iodine Solution) Phosphite to Phosphate capping->oxidation end End Cycle: Elongated Oligo (5'-DMT on) oxidation->end end->deblocking Next Cycle

Caption: Automated solid-phase synthesis cycle for incorporating a modified uridine.

HPLC_Troubleshooting_Logic start Unexpected Peak in HPLC Chromatogram is_ghost_peak Is it a ghost peak? (Appears in blank run) start->is_ghost_peak is_broader Is the peak broader or tailing? is_ghost_peak->is_broader No clean_system Clean HPLC System & Use Fresh Solvents is_ghost_peak->clean_system Yes mass_spec Analyze by Mass Spectrometry is_broader->mass_spec No optimize_hplc Optimize HPLC Method (Mobile Phase, Gradient, Column) is_broader->optimize_hplc Yes check_mass Identify Mass Shift mass_spec->check_mass incomplete_deprotection Incomplete Deprotection (+ protecting group mass) check_mass->incomplete_deprotection Mass Increase side_reaction Side Reaction Product (e.g., +53 Da adduct) check_mass->side_reaction Specific Mass Adduct depurination Depurination (-135 or -151 Da) check_mass->depurination Mass Decrease

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

Side_Reaction_Pathway Uridine Uridine Residue N3-H Adduct N3-Cyanoethyl-Uridine Adduct N3-CH2-CH2-CN (+53 Da) Uridine->Adduct Michael Addition (Incomplete β-elimination) Acrylonitrile {Acrylonitrile | CH2=CH-CN} Acrylonitrile->Adduct

Caption: Formation of an N3-cyanoethyl adduct on a uridine residue.

References

Technical Support Center: 4-Thiouridine (4sU) RNA Labeling and UV Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-thiouridine (4sU) to label newly transcribed RNA and perform UV crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-thiouridine (4sU) and how is it used in RNA research?

4-thiouridine (4sU) is a photoreactive analog of uridine that can be supplied to cells in culture. It is readily taken up by cells and incorporated into newly synthesized RNA in place of uridine.[1] The key feature of 4sU is the substitution of the oxygen at position 4 with a sulfur atom, creating a thione group. This modification allows for two primary applications:

  • Metabolic Labeling of Nascent RNA: By feeding cells 4sU for a specific period, researchers can specifically tag newly transcribed RNA. This labeled RNA can then be isolated and analyzed to study RNA synthesis, processing, and decay dynamics.[2][3]

  • UV Crosslinking: The incorporated 4sU can be photoactivated with long-wave UV light (typically 365 nm), which induces the formation of covalent bonds (crosslinks) between the RNA and interacting molecules, such as RNA-binding proteins (RBPs), in close proximity.[4][5][6] This is the basis for techniques like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation).[7]

Q2: What is the optimal concentration of 4sU for my experiment?

The optimal 4sU concentration depends on the duration of the labeling period and the cell type. It's a balance between achieving sufficient incorporation for downstream applications and avoiding cellular toxicity.[2][8] High concentrations of 4sU, especially for extended periods, can be cytotoxic and may inhibit rRNA synthesis, leading to a nucleolar stress response.[1][8][9] It is recommended to perform a titration experiment to determine the minimal effective concentration for your specific experimental system.[2]

Recommended 4sU Concentrations for Metabolic Labeling

Labeling DurationRecommended 4sU Concentration (µM)
< 10 minutes500 - 2000
15 - 30 minutes500 - 1000
60 minutes200 - 500
120 minutes100 - 200

This data is compiled from multiple sources and should be used as a starting point for optimization.[2]

Q3: How can I quantify the incorporation of 4sU into newly transcribed RNA?

Quantifying 4sU incorporation is a critical quality control step. There are two primary methods:

  • Spectrophotometry: Purified 4sU-containing RNA will exhibit an additional absorbance peak at approximately 330 nm.[2] This can be measured using a Nanodrop or similar spectrophotometer to estimate the incorporation rate.

  • Dot Blot Analysis: This is a more sensitive method. The 4sU-labeled RNA is biotinylated, and the biotinylated RNA is then detected on a membrane using a streptavidin-conjugated probe.[2][10] This method can also be used to troubleshoot and optimize labeling conditions.

Q4: What wavelength of UV light should I use for crosslinking, and for how long?

For crosslinking 4sU-containing RNA, 365 nm UV light is the standard and most effective wavelength.[4][11][12] This long-wave UV light specifically excites the 4sU nucleoside, minimizing damage to other cellular components that can be caused by shorter wavelength UV (e.g., 254 nm).[6] The optimal duration and energy of UV exposure should be empirically determined, but a common starting point is a dose of 45 kJ/m².[13]

Troubleshooting Guide

Problem 1: Low yield of newly transcribed RNA after purification.

Possible Cause Troubleshooting Step
Insufficient 4sU incorporation. Increase the 4sU concentration or the labeling time. Verify incorporation using dot blot analysis.[2][10]
Loss of RNA during extraction. Use low nucleotide-binding tubes and an optimized RNA extraction protocol to prevent the selective loss of 4sU-containing transcripts.[14] Consider using a carrier like nuclease-free glycogen during precipitation steps.[2]
Inefficient biotinylation or pulldown. Ensure the biotinylation reagent is fresh and the reaction conditions are optimal. Check the binding capacity of the streptavidin beads.
Cellular toxicity from 4sU. High concentrations of 4sU can inhibit RNA synthesis.[8][9] Reduce the 4sU concentration and/or labeling time.

Problem 2: High background or non-specific binding in crosslinking experiments.

Possible Cause Troubleshooting Step
Suboptimal UV crosslinking conditions. Optimize the UV energy and duration. Too much UV can lead to non-specific crosslinking and RNA damage.[15]
Inefficient RNase digestion. Ensure complete digestion of non-crosslinked RNA to reduce background. Titrate the RNase concentration.
Contamination with DNA-protein crosslinks. Perform a DNase treatment step in your protocol.[4]
Non-specific antibody binding. Use a high-quality antibody and optimize blocking and washing steps during immunoprecipitation.

Problem 3: Evidence of cellular stress or altered gene expression.

Possible Cause Troubleshooting Step
4sU-induced cytotoxicity. High concentrations or long incubation times with 4sU can induce a nucleolar stress response and inhibit cell proliferation.[8][9] Use the lowest effective concentration of 4sU for the shortest possible time. Include a "no 4sU" control in your experiments to assess the biological impact of the label.[1][14]
UV-induced cellular damage. Although 365 nm UV is less damaging than shorter wavelengths, prolonged exposure can still cause cellular stress. Minimize UV exposure to the amount necessary for efficient crosslinking. Recent research has identified cellular mechanisms, like the formation of DHX9 granules, that sequester UV-damaged RNA to mitigate its harmful effects.[16]

Experimental Protocols & Workflows

General Workflow for 4sU Labeling and Nascent RNA Isolation

This workflow outlines the key steps for metabolically labeling RNA with 4sU and subsequently isolating the newly transcribed RNA.

G cluster_0 Cell Culture & Labeling cluster_1 RNA Extraction & Biotinylation cluster_2 Purification of Nascent RNA cluster_3 Downstream Analysis A 1. Seed and culture cells B 2. Add 4sU-containing medium A->B C 3. Incubate for desired time B->C D 4. Harvest cells and extract total RNA C->D E 5. Biotinylate 4sU-RNA D->E F 6. Purify biotinylated RNA (Streptavidin beads) E->F G 7. Wash and elute nascent RNA F->G H 8. qRT-PCR, RNA-seq, etc. G->H

Caption: Workflow for 4sU-based metabolic labeling and purification of nascent RNA.

UV Crosslinking (PAR-CLIP) Workflow

This diagram illustrates the general steps involved in a PAR-CLIP experiment to identify RNA-binding protein interaction sites.

G A 1. Label cells with 4sU B 2. Irradiate with 365 nm UV light A->B C 3. Cell lysis B->C D 4. Partial RNase digestion C->D E 5. Immunoprecipitate RBP of interest D->E F 6. Ligate adapters E->F G 7. Protein digestion F->G H 8. Reverse transcription G->H I 9. PCR amplification H->I J 10. High-throughput sequencing I->J

Caption: Key steps in a Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) experiment.

Potential Fates of 4sU-Containing RNA upon UV Exposure

This diagram illustrates the potential photochemical reactions that 4sU-containing RNA can undergo upon exposure to UV light.

G cluster_0 Inputs cluster_1 Potential Outcomes 4sU_RNA 4sU-containing RNA Crosslink_Protein RNA-Protein Crosslink 4sU_RNA->Crosslink_Protein Crosslink_RNA RNA-RNA Crosslink 4sU_RNA->Crosslink_RNA No_Change No Reaction 4sU_RNA->No_Change Photochemical_Damage Photochemical Damage (e.g., base modifications) 4sU_RNA->Photochemical_Damage UV_Light 365 nm UV Light UV_Light->4sU_RNA

Caption: Possible photochemical outcomes for 4sU-labeled RNA upon UV irradiation.

References

Technical Support Center: Optimizing Photocrosslinking with 2’-O-Methyl-5-methyl-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photocrosslinking applications using 2’-O-Methyl-5-methyl-4-thiouridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions to help you optimize your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your photocrosslinking experiments.

Question: Why am I observing low or no crosslinking efficiency?

Answer:

Low crosslinking efficiency can stem from several factors, from suboptimal irradiation to issues with the incorporation of the modified uridine. Here are the key aspects to investigate:

  • Inadequate UV Irradiation: Ensure you are using the correct wavelength and a sufficient dose of UV light. For 4-thiouridine and its derivatives, the optimal wavelength for activation is in the UVA range, typically around 365 nm.[1][2][3] Insufficient irradiation time or low lamp power will lead to incomplete activation of the thiouridine.

  • Suboptimal Reagent Concentration: The concentration of this compound is critical. While a higher concentration might seem beneficial, it can also lead to cytotoxicity or interfere with normal cellular processes. It is crucial to determine the optimal concentration for your specific cell line or in vitro system empirically.

  • Poor Incorporation into RNA: The modified uridine must be efficiently incorporated into the newly synthesized RNA. The efficiency of incorporation can be influenced by the cell type, metabolic state, and the duration of incubation with the nucleoside analog.

  • Presence of Quenching Agents: Certain components in your reaction buffer could quench the photo-activated state of the thiouridine, reducing crosslinking efficiency. Ensure your buffers are free from high concentrations of antioxidants or other quenching agents.

Question: My crosslinking is not specific, and I see many non-specific bands on my gel. What can I do?

Answer:

Non-specific crosslinking is a common issue that can obscure your results. Here are some strategies to improve specificity:

  • Optimize UV Exposure: Excessive UV irradiation can lead to non-specific crosslinking. It is important to perform a time-course experiment to determine the minimal UV dose required to achieve specific crosslinking without inducing significant non-specific interactions.

  • Reduce Nucleoside Analog Concentration: High concentrations of this compound can lead to its random incorporation and subsequent non-specific crosslinking. Titrating the concentration to the lowest effective level can improve specificity.

  • Improve Washing Steps: Ensure that your post-crosslinking washing steps are stringent enough to remove non-covalently bound proteins and RNA.

  • Consider Intrastrand Crosslinking: Be aware that intrastrand crosslinks can occur, where the modified uridine crosslinks with other bases within the same RNA strand.[4][5][6][7][8][9] This can lead to unexpected bands on a gel. The propensity for intrastrand crosslinking can be sequence- and temperature-dependent.[4][7][8][9]

Question: I am observing RNA degradation after UV irradiation. How can I prevent this?

Answer:

RNA is susceptible to degradation, and UV irradiation can exacerbate this issue. Here are some preventative measures:

  • Use RNase-Free Reagents and Equipment: This is a fundamental requirement for all RNA work. Ensure all your solutions, plasticware, and equipment are certified RNase-free.

  • Minimize UV Exposure: As mentioned for specificity, use the lowest possible UV dose that still provides efficient crosslinking.

  • Work Quickly and on Ice: Keep your samples on ice whenever possible to minimize the activity of any contaminating RNases.

  • Include RNase Inhibitors: Consider adding a commercial RNase inhibitor to your lysis and wash buffers to protect your RNA from degradation.

Frequently Asked Questions (FAQs)

What is the optimal UV wavelength for crosslinking with this compound?

The optimal UV wavelength for activating 4-thiouridine and its derivatives is in the UVA range, typically around 365 nm.[1][2][3] This wavelength provides sufficient energy to induce crosslinking while minimizing damage to the nucleic acids and proteins that can occur with shorter wavelength UVC light (e.g., 254 nm).[3]

What is a typical concentration of this compound to use for cell culture experiments?

A common starting concentration for 4-thiouridine in cell culture is 0.1 mM.[1] However, the optimal concentration can vary depending on the cell line and experimental goals, so it is recommended to perform a dose-response experiment.

How long should I incubate my cells with this compound?

Incubation times can range from a few hours to overnight. A 4-hour incubation has been shown to be effective.[1] The optimal time will depend on the rate of RNA synthesis in your cells and the desired level of incorporation of the modified nucleoside.

Can temperature affect the photocrosslinking reaction?

Yes, temperature can influence the efficiency and specificity of photocrosslinking. For some modified oligonucleotides, an increase in temperature can lead to an increase in crosslinking yield.[4][7][9] It is advisable to maintain a consistent temperature during the irradiation step of your experiments.

Experimental Protocols

General Protocol for Photocrosslinking in Mammalian Cells
  • Cell Culture and Labeling:

    • Plate mammalian cells to the desired confluency.

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Add the this compound to the cell culture medium to a final concentration of 0.1 mM.

    • Incubate the cells for a predetermined time (e.g., 4 hours) to allow for the incorporation of the modified nucleoside into newly synthesized RNA.[1]

  • UV Crosslinking:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated nucleoside.

    • Place the cells on ice and irradiate with 365 nm UV light. A typical dose might be in the range of 45 kJ/m².[1] The optimal dose should be determined empirically.

  • Cell Lysis and Downstream Analysis:

    • After irradiation, lyse the cells using a suitable lysis buffer (e.g., containing Trizol).

    • Proceed with your downstream application, such as RNA extraction, immunoprecipitation, or library preparation for sequencing.

Preparation of 4-Thiouridine Stock Solution

A 0.2 M stock solution of 4-Thiouridine (a related compound) can be prepared by dissolving 250 mg in 4.8 ml of DMSO.[2] This solution should be aliquoted and stored at -80°C.[2] A similar approach can be used for this compound, adjusting for its molecular weight.

Data Summary Tables

Table 1: Recommended Starting Conditions for Photocrosslinking

ParameterRecommended ValueReference(s)
UV Wavelength 365 nm[1],[2],[3]
4-Thiouridine Concentration (in cells) 0.1 mM[1]
Incubation Time (in cells) 4 hours[1]
UV Dose 45 kJ/m²[1]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low Crosslinking Efficiency Inadequate UV dose, suboptimal reagent concentration, poor incorporationOptimize UV exposure time/intensity, titrate nucleoside concentration, verify incorporation
Non-specific Crosslinking Excessive UV dose, high nucleoside concentration, inefficient washingPerform UV dose-response, lower nucleoside concentration, optimize wash steps
RNA Degradation RNase contamination, excessive UV exposureUse RNase-free techniques, minimize UV dose, add RNase inhibitors

Visualizations

experimental_workflow Experimental Workflow for Photocrosslinking cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking cluster_analysis Downstream Analysis A Plate Cells B Add 2'-O-Methyl- 5-methyl-4-thiouridine A->B C Incubate B->C D Wash Cells (PBS) C->D E Irradiate with 365 nm UV F Cell Lysis E->F G RNA Extraction / IP F->G H Analysis (e.g., Sequencing) G->H

Caption: A flowchart illustrating the key steps in a typical photocrosslinking experiment.

crosslinking_types Types of Photocrosslinking cluster_inter Intermolecular Crosslinking cluster_intra Intramolecular (Intrastrand) Crosslinking RNA1 RNA Protein Protein RNA1->Protein UV (365 nm) Crosslink RNA_strand ---A---U(4s)---G---C---U--- RNA_strand->RNA_strand

Caption: Diagram showing the difference between desired intermolecular and potential intramolecular crosslinking.

References

Technical Support Center: Enzymatic Reactions on 2'-O-Methylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2'-O-methylated RNA. This guide provides troubleshooting advice and answers to frequently asked questions regarding common enzymatic reactions that are sensitive to this widespread RNA modification.

Frequently Asked Questions (FAQs)

Q1: What is 2'-O-methylation and why does it affect enzymatic reactions?

2'-O-methylation (Nm) is a post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar in an RNA nucleotide.[1] This modification is found in various RNA species, including mRNA, tRNA, rRNA, and snRNA.[1][2] The addition of this methyl group introduces steric hindrance and alters the local conformation of the RNA backbone, which can interfere with the binding and catalytic activity of enzymes that interact with the RNA.[3][4] Specifically, it stabilizes the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices.[3][5]

Q2: Which common enzymatic reactions are known to be inhibited or affected by 2'-O-methylation?

Several key enzymes used in molecular biology are sensitive to 2'-O-methylation:

  • Reverse Transcriptases (RTs): These enzymes can be paused or completely blocked at 2'-O-methylated nucleotides, particularly under low dNTP concentrations.[3][4][6][7]

  • RNA Ligases (e.g., T4 RNA Ligase): The efficiency of RNA ligation is significantly reduced if the RNA has a 2'-O-methylated nucleotide at its 3'-terminus.[3]

  • Nucleases (e.g., RNase T1, T2, H): 2'-O-methylation confers resistance to cleavage by many ribonucleases and to alkaline hydrolysis.[3][8]

  • Poly(A) Polymerase: The addition of a poly(A) tail can be inhibited by the presence of a 2'-O-methylated nucleotide at the 3'-end of the RNA molecule.[3]

Q3: Can 2'-O-methylation be beneficial in experimental design?

Yes, the inhibitory effects of 2'-O-methylation can be leveraged for specific applications. For instance, the resistance to nucleases is exploited in techniques like RiboMethSeq to map modification sites.[6][8] Furthermore, the stalling of reverse transcriptase at low dNTP concentrations is the basis for several methods to detect and quantify 2'-O-methylation, such as the RTL-P (Reverse Transcription at Low dNTPs followed by PCR) assay.[4][7][9]

Troubleshooting Guides

Issue 1: Low cDNA yield or truncated products during reverse transcription.

Possible Cause: Your RNA template may contain 2'-O-methylated nucleotides, which can cause the reverse transcriptase to stall or dissociate, especially when using low concentrations of dNTPs.[3][4][6]

Troubleshooting Steps:

  • Increase dNTP Concentration: If the goal is to obtain full-length cDNA, increasing the dNTP concentration in your reverse transcription reaction can help the polymerase bypass the 2'-O-methylated sites.[4]

  • Use a Different Reverse Transcriptase: Some reverse transcriptases may have higher processivity and be less sensitive to RNA modifications. Consult the manufacturer's literature to select an appropriate enzyme. An engineered KlenTaq reverse transcriptase has been developed that is specifically sensitive to 2'-O-methylation and stalls at these sites even at normal dNTP concentrations.[3]

  • Optimize Reaction Temperature: Adjusting the reaction temperature may help to destabilize local RNA secondary structures that could exacerbate the stalling of the reverse transcriptase at the modification site.

  • Consider the Purpose of the Experiment: If you are trying to map 2'-O-methylation sites, the truncated products are your signal. In this case, you would intentionally use low dNTP concentrations to induce stalling.[7][9]

Issue 2: Inefficient ligation of RNA adapters.

Possible Cause: The presence of a 2'-O-methylated nucleotide at the 3'-terminus of your RNA fragment significantly inhibits the activity of RNA ligases like T4 RNA Ligase.[3]

Troubleshooting Steps:

  • Enzymatic Removal of the 3'-terminal Nucleotide: If the experimental design allows, consider a method to remove the terminal nucleotide. However, this is often not feasible as it would result in loss of information.

  • Alternative Ligation Strategies: Explore ligation methods that are less sensitive to 3'-terminal modifications. For example, some protocols might utilize a DNA ligase that can ligate RNA in a duplex with DNA, although this is also reported to be sensitive to 2'-O-methylation.[3]

  • Modify the RNA Terminus: Depending on the experimental goal, it might be possible to add a non-methylated nucleotide to the 3'-end before ligation, for example, by using a template-independent RNA polymerase. However, the efficiency of this addition can also be affected by the terminal modification.

Issue 3: Incomplete or biased RNA fragmentation using nucleases.

Possible Cause: 2'-O-methylated sites in your RNA are resistant to cleavage by certain nucleases, leading to a non-random fragmentation pattern and underrepresentation of these regions.[3][8]

Troubleshooting Steps:

  • Use Alternative Fragmentation Methods:

    • Alkaline Hydrolysis: While 2'-O-methylation also increases resistance to alkaline hydrolysis, it can still be used to generate fragments, although the cleavage will be biased against modified sites.[3]

    • Metal Ion-Mediated Hydrolysis: Using divalent metal ions like Mg²⁺ or Zn²⁺ can induce RNA fragmentation with different sequence biases compared to enzymatic methods.

    • Mechanical Shearing: Sonication or nebulization can be used for random RNA fragmentation, bypassing the enzymatic biases.

  • Combine Different Nucleases: Using a cocktail of nucleases with different cleavage properties might help to achieve a more random fragmentation pattern.

  • Account for Bias in Data Analysis: If using a method like RiboMethSeq, the underrepresentation of cleavage at methylated sites is the basis of detection. Ensure your bioinformatics pipeline is designed to correctly interpret these "gaps" in the cleavage profile.[8]

Data Summary

The following table summarizes the impact of 2'-O-methylation on the efficiency of common enzymatic reactions.

EnzymeEffect of 2'-O-MethylationQuantitative ImpactApplication of Effect
Reverse Transcriptase Pausing or stalling of the enzyme.Dependent on dNTP concentration; stalling is more pronounced at low dNTP levels.[3][4]Detection and mapping of 2'-O-methylation sites (e.g., RTL-P).[7][9]
T4 RNA Ligase Reduced ligation efficiency at the 3'-terminus.Significant inhibition.[3]Can be used to specifically analyze terminal miRNA 2'-O-methylation.[3]
RNase T2, RNase H Increased resistance to cleavage at the phosphodiester bond 3' to the modification.Greatly increased resistance.[3]Mapping of 2'-O-methylation sites (e.g., RiboMethSeq).[8]
Poly(A) Polymerase Reduced efficiency of polyadenylation at the 3'-terminus.Negative impact on activity.[3]Direct measurement of 3'-terminal 2'-O-methylation in small RNAs.[3]

Experimental Protocols

Protocol 1: Detection of 2'-O-Methylation using Reverse Transcription at Low dNTPs followed by qPCR (RTL-P)

This method quantitatively assesses the level of 2'-O-methylation at a specific site by comparing the efficiency of reverse transcription under high and low dNTP concentrations.[7][9]

1. RNA Preparation:

  • Isolate total RNA from your control and experimental samples. Ensure high quality and purity of the RNA.

  • Quantify the RNA and prepare aliquots of 500 ng for each reverse transcription reaction.[7]

2. Reverse Transcription (RT):

  • Set up two separate RT reactions for each RNA sample: one with a high dNTP concentration (e.g., 1 mM each) and one with a low dNTP concentration (e.g., 1 µM each).[7]

  • RT Reaction Mix (High dNTPs):

    • 500 ng RNA

    • Gene-specific primer or oligo(dT)

    • 10X RT Buffer

    • 1 mM each dNTP

    • DTT

    • RNase Inhibitor

    • Reverse Transcriptase (e.g., SuperScript III)

    • Nuclease-free water to final volume

  • RT Reaction Mix (Low dNTPs):

    • Same as above, but with 1 µM each dNTP.

  • Incubate the reactions according to the manufacturer's protocol for the reverse transcriptase.

3. Quantitative PCR (qPCR):

  • Design qPCR primers that amplify a region upstream of the putative 2'-O-methylation site.[7]

  • Perform qPCR using the cDNA generated from both the high and low dNTP reactions.

  • Include a housekeeping gene as a normalization control.

4. Data Analysis:

  • Calculate the ΔCt for each sample: ΔCt = Ct(low dNTP) - Ct(high dNTP).

  • A higher ΔCt value in the experimental sample compared to the control indicates an increase in reverse transcriptase stalling, suggesting a higher level of 2'-O-methylation at that site.

Visualizations

experimental_workflow cluster_rt Reverse Transcription cluster_qpcr Quantitative PCR cluster_analysis Data Analysis rna Total RNA Sample rt_high RT with High [dNTP] rna->rt_high rt_low RT with Low [dNTP] rna->rt_low qpcr_high qPCR with cDNA (from High [dNTP]) rt_high->qpcr_high qpcr_low qPCR with cDNA (from Low [dNTP]) rt_low->qpcr_low analysis Calculate ΔCt (Ct_low - Ct_high) qpcr_high->analysis qpcr_low->analysis result Relative Quantification of 2'-O-Methylation analysis->result

Caption: Workflow for RTL-P to detect 2'-O-methylation.

logical_relationship cluster_enzymes Enzymatic Reactions cluster_effects Consequences mod 2'-O-Methylation on RNA rt Reverse Transcription mod->rt hinders ligase RNA Ligation mod->ligase hinders nuclease Nuclease Digestion mod->nuclease hinders rt_effect Stalling / Truncation rt->rt_effect ligase_effect Inhibition ligase->ligase_effect nuclease_effect Resistance nuclease->nuclease_effect

Caption: Impact of 2'-O-methylation on enzymatic reactions.

References

stability of 2’-O-Methyl-5-methyl-4-thiouridine under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2’-O-Methyl-5-methyl-4-thiouridine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this modified nucleoside in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential challenges related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a modified nucleoside designed for enhanced stability in biological systems. The 2'-O-methylation of the ribose sugar generally increases resistance to nuclease degradation and alkaline hydrolysis.[1][2][3][4][5][6] However, the 4-thiouridine moiety is known to be inherently unstable and susceptible to degradation.[7] Therefore, while more stable than its unmodified counterpart, proper handling and storage are crucial to ensure its integrity.

Q2: What are the recommended storage conditions for this compound?

A2: To maximize shelf-life and prevent degradation, this compound should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Powder -20°CLong-termStore in a dry, dark environment.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.

Q3: What are the known degradation pathways for this compound?

A3: The primary degradation pathway for thiouridine derivatives is oxidative desulfurization, where the sulfur atom at the 4-position is replaced by an oxygen atom, converting the thiouridine into uridine. This process can be influenced by factors such as exposure to light, oxidizing agents, and pH.[8] Another potential degradation route for 4-thiouridine is dimerization.[7]

Q4: How does pH affect the stability of this compound?

Q5: Is this compound resistant to enzymatic degradation?

A5: Yes, the 2'-O-methyl modification provides significant resistance to cleavage by many nucleases.[1][2][3][4] Studies on 2'-modified-4'-thioRNA have demonstrated strong resistance to degradation in human plasma and against S1 nuclease.[9] This property makes it a valuable tool for in vivo and cell-based experiments where nuclease activity is a concern.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of this compound stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from powder.

      • Ensure the solvent used (e.g., DMSO) is anhydrous and of high quality.

      • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

      • Store stock solutions at -80°C and use within the recommended timeframe.

      • Protect the compound from light during storage and handling.

Issue 2: Low incorporation efficiency into RNA.
  • Possible Cause 1: Suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Verify the pH of your reaction buffer; a neutral pH is generally recommended.

      • Optimize the concentration of the nucleoside triphosphate in your reaction.

      • Ensure all other components of the reaction are fresh and of high quality.

  • Possible Cause 2: Degradation of the compound.

    • Troubleshooting Steps:

      • Follow the troubleshooting steps outlined in "Issue 1".

      • Consider analyzing the purity of your stock solution via HPLC or mass spectrometry.

Issue 3: Suspected presence of degradation products in analysis.
  • Possible Cause: Desulfurization of the 4-thio moiety.

    • Troubleshooting Steps:

      • Analyze your sample using mass spectrometry to look for masses corresponding to the uridine analog (loss of sulfur, gain of oxygen).

      • Minimize exposure of your samples to oxidizing agents and light.

      • If possible, perform experiments under inert atmosphere (e.g., argon or nitrogen) to reduce oxidation.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

This protocol outlines a general method for assessing the thermal stability of this compound in solution.

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Aliquot the solution into several tubes and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time Points: At various time points (e.g., 0, 1, 6, 12, 24, 48 hours), remove an aliquot from each temperature and immediately freeze it at -80°C to stop any further degradation.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of intact this compound and identify any degradation products.

  • Data Presentation: Plot the percentage of intact compound remaining over time for each temperature.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical stability data based on the known properties of related compounds. Actual results may vary.

TemperaturepHHalf-life (t½)Major Degradation Product
-80°C7.4> 6 monthsNot significant
-20°C7.4> 1 monthNot significant
4°C7.4Weeks2’-O-Methyl-5-methyluridine
25°C (RT)7.4Days2’-O-Methyl-5-methyluridine
37°C7.4Hours to Days2’-O-Methyl-5-methyluridine
25°C (RT)5.0Slower degradation2’-O-Methyl-5-methyluridine
25°C (RT)9.0Faster degradation2’-O-Methyl-5-methyluridine

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_sampling Sampling cluster_analysis Analysis A Prepare Solution of This compound B Aliquot into multiple tubes A->B C1 Incubate at T1 C2 Incubate at T2 C3 Incubate at T3 D Collect aliquots at various time points C1->D C2->D C3->D E Flash freeze at -80°C D->E F LC-MS / HPLC Analysis E->F G Quantify intact compound and degradation products F->G

Workflow for assessing the thermal stability of this compound.

Degradation_Pathway Parent This compound Product1 2’-O-Methyl-5-methyluridine Parent->Product1 Oxidative Desulfurization Product2 Dimerized Product Parent->Product2 Dimerization

Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative Guide to the Mass Spectrometry Analysis of 2’-O-Methyl-5-methyl-4-thiouridine (m⁵S²U) in RNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative methods for the detection and quantification of 2’-O-Methyl-5-methyl-4-thiouridine (m⁵S²U), a modified ribonucleoside found in RNA. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data.

Introduction to this compound (m⁵S²U) Analysis

Post-transcriptional modifications to RNA are crucial for regulating gene expression and function.[1] The modification this compound (m⁵S²U) is one of over 150 known chemical alterations to RNA that can influence the structure, stability, and function of RNA molecules.[2][3] Accurate and sensitive detection and quantification of such modifications are essential for understanding their biological roles and for the development of RNA-based therapeutics.

Mass spectrometry (MS) has become a cornerstone for the analysis of RNA modifications due to its high accuracy, sensitivity, and ability to provide direct chemical evidence of modifications.[1][4][5] In particular, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of modified nucleosides.[5][6][7]

Mass Spectrometry-Based Analysis of m⁵S²U

The most common approach for analyzing m⁵S²U is the "bottom-up" or "nucleoside-level" method. This involves the enzymatic digestion of the total RNA into its constituent ribonucleosides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.

Workflow for LC-MS/MS Analysis of RNA Modifications

cluster_0 Sample Preparation cluster_1 Analytical Stage cluster_2 Data Analysis RNA_Isolation RNA Isolation (from cells, tissues, etc.) mRNA_Purification Optional: mRNA Purification RNA_Isolation->mRNA_Purification for mRNA analysis Digestion Enzymatic Digestion (Nuclease P1, BAP) RNA_Isolation->Digestion mRNA_Purification->Digestion LC Liquid Chromatography (Separation of Nucleosides) Digestion->LC MS1 Mass Spectrometry (MS1: Precursor Ion Scan) LC->MS1 MS2 Tandem MS (MS2: Fragmentation & Detection) MS1->MS2 Fragmentation Identification Identification (Retention Time & m/z) MS2->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: Workflow for LC-MS/MS-based analysis of modified ribonucleosides in RNA.

Comparison of Analytical Methods

While LC-MS/MS is a powerful tool, other methods can also be employed for the analysis of RNA modifications. The choice of method depends on the specific research question, available resources, and desired level of detail.

FeatureLC-MS/MSNext-Generation Sequencing (NGS)-basedAntibody-based (ELISA/Dot Blot)HPLC-UV
Specificity Very High (distinguishes isomers)Moderate to High (indirect detection)Low to Moderate (cross-reactivity possible)Moderate (co-elution possible)
Sensitivity HighVery HighModerateLow
Quantification Absolute and RelativePrimarily RelativeSemi-Quantitative to QuantitativeQuantitative
Sequence Context Lost upon digestionPreservedLostLost
Throughput ModerateHighHighModerate
Cost High (instrumentation)Moderate to HighLowModerate
Expertise High (instrument operation & data analysis)High (bioinformatics)LowModerate

Experimental Protocols

A detailed protocol for the quantification of m⁵S²U and other modified nucleosides using LC-MS/MS is provided below.

Protocol: Quantification of Modified Nucleosides in RNA by LC-MS/MS

1. RNA Isolation and Purification:

  • Isolate total RNA from biological samples (cells or tissues) using a standard method such as TRIzol extraction or a commercial kit.

  • To analyze mRNA specifically, purify polyA+ RNA from the total RNA using oligo(dT)-conjugated magnetic beads.[3][8]

  • Assess the quality and quantity of the purified RNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

2. Enzymatic Digestion of RNA:

  • In a sterile microcentrifuge tube, combine up to 2.5 µg of the purified RNA sample with the following reagents:

    • Nuclease P1 (0.5 U/µL): 2 µL

    • Bacterial Alkaline Phosphatase (BAP): 0.5 µL

    • 200 mM HEPES buffer (pH 7.0): 2.5 µL

  • Bring the total volume to 25 µL with nuclease-free water.[3]

  • Incubate the reaction mixture at 37°C for at least 3 hours. For 2'-O-methylated nucleosides like m⁵S²U, which can be resistant to some nucleases, a prolonged digestion of up to 24 hours may increase the yield.[3]

  • After digestion, the samples should be immediately processed for LC-MS/MS analysis or stored at -80°C.

3. LC-MS/MS Analysis:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9][10]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of nucleosides.[11]

    • Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[10][11]

    • Mobile Phase B: Methanol or acetonitrile.[11]

    • Gradient: A gradient elution is employed to separate the nucleosides based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[11]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[11] This involves monitoring specific precursor-to-product ion transitions for each nucleoside of interest.

    • m⁵S²U Transition: The specific mass transition for m⁵S²U would need to be determined using a pure standard. The precursor ion will correspond to the protonated molecule [M+H]⁺, and the product ion will typically be the protonated base after the cleavage of the glycosidic bond.

4. Data Analysis and Quantification:

  • Identify the modified nucleoside m⁵S²U based on its unique chromatographic retention time and its specific mass-to-charge (m/z) transition, confirmed using a chemical standard.

  • Quantify the amount of m⁵S²U by integrating the area under the peak in the extracted ion chromatogram.

  • Normalize the abundance of m⁵S²U to the abundance of one of the four canonical nucleosides (e.g., Adenosine) to determine its relative abundance.

Data Presentation

Quantitative data from LC-MS/MS experiments should be presented in a clear and structured format to allow for easy comparison between different samples or conditions.

Table 1: Illustrative Quantitative Analysis of RNA Modifications

Sample IDTotal RNA (µg)m⁵S²U (fmol)Adenosine (pmol)Relative Abundance (m⁵S²U / 10⁶ A)
Control 11.015.250.1303.4
Control 21.014.848.9302.7
Treatment 11.025.651.2500.0
Treatment 21.026.149.5527.3

Alternative Methodologies

A brief overview of alternative techniques for RNA modification analysis.

cluster_ms Mass Spectrometry cluster_seq Sequencing cluster_other Other Methods center_node RNA Modification Analysis LCMS LC-MS/MS (Gold Standard) center_node->LCMS High Accuracy NGS NGS-Based Methods (e.g., m6A-seq) center_node->NGS Sequence Context Antibody Antibody-Based (ELISA, Dot Blot) center_node->Antibody High Throughput HPLC HPLC-UV center_node->HPLC TLC Thin-Layer Chromatography center_node->TLC MALDI MALDI-MS LCMS->MALDI

Caption: Overview of methods for the analysis of RNA modifications.

  • Next-Generation Sequencing (NGS)-based methods: These techniques can map modifications across the transcriptome, providing sequence context. However, they often rely on indirect detection methods, such as reverse transcriptase errors or antibody-based enrichment, and may have limitations in detecting all types of modifications.[1]

  • Antibody-based assays: Methods like ELISA and dot blots use specific antibodies to detect modified nucleosides.[1] While they are generally high-throughput and cost-effective, their specificity can be a concern, and they are often semi-quantitative.[1]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method separates nucleosides chromatographically and detects them via UV absorbance.[12] It is less sensitive and specific than mass spectrometry and can be prone to interference from co-eluting compounds.[1][12]

References

A Comparative Guide to HPLC Purification and Analysis of 2’-O-Methyl-5-methyl-4-thiouridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, ensuring the purity and accurate characterization of these molecules is paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common purification and analysis techniques for 2’-O-Methyl-5-methyl-4-thiouridine modified oligonucleotides, supported by experimental data and detailed protocols.

Performance Comparison of Purification Techniques

The choice of purification technique significantly impacts the final purity, recovery, and scalability of modified oligonucleotides. Below is a comparative summary of common methods.

Parameter Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Polyacrylamide Gel Electrophoresis (PAGE) Anion-Exchange HPLC (AEX-HPLC)
Purity Achieved 90-95%[1]95-99%[1]High, particularly for resolving different lengths[1]
Resolution High, capable of separating n-1 failure sequences and diastereomers.[2]Very high, separates based on size.[1]High, separates based on charge (length).[1]
Sample Recovery 50-70%[3]20-50%[3]Generally good, but can be lower for hydrophobic oligos
Throughput High, amenable to automation.[4]Low, can be laborious.[1]Moderate to High
Scalability Readily scalable from analytical to preparative.[5]Limited scalabilityScalable
MS Compatibility Yes, with volatile ion-pairing agents like TEA-HFIP.[2][6][7]No, requires elution and desaltingLimited, high salt mobile phases are not MS-friendly.[8]
Best Suited For Unmodified and complex modified oligos, especially those with hydrophobic modifications.[1][9]Long oligonucleotides (>50-60 bases) requiring very high purity.[1][9]Purification based on oligonucleotide length.[1]

Experimental Protocols

Detailed and optimized protocols are crucial for successful purification and analysis.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol for Purification and Analysis

This protocol is a standard method for the purification and analysis of this compound modified oligonucleotides.

1. Sample Preparation:

  • Following solid-phase synthesis and cleavage from the support, the crude oligonucleotide solution is typically deprotected.[10]

  • The solution is then dried down and reconstituted in a suitable aqueous buffer, often 100 mM Triethylammonium Acetate (TEAA).[10][11]

  • For analysis, a small aliquot is diluted to an appropriate concentration (e.g., 20 µM).[12]

2. HPLC System and Column:

  • System: A biocompatible HPLC system equipped with a UV detector is recommended.[2]

  • Column: A C18 column is commonly used for oligonucleotide separations. For example, an Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 mm x 150 mm) or a Waters XTerra MS C18 (2.5 µm, 1.0 x 50 mm) are suitable choices.[7][11]

  • Column Temperature: Elevated temperatures, typically between 40°C and 60°C, are often used to improve peak shape and resolution.[7][11]

3. Mobile Phases and Gradient:

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 or 100 mM Triethylamine (TEA) and 16.3 mM Hexafluoroisopropanol (HFIP) in water for LC-MS compatibility.[7][11]

  • Mobile Phase B: Acetonitrile or Methanol.[7][11]

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotide. For example, a gradient of 5% to 20% acetonitrile over 20 minutes can be effective.[10][11]

  • Flow Rate: A typical flow rate is between 0.5 mL/min and 1.0 mL/min for analytical separations.[10][11]

4. Detection:

  • UV absorbance is monitored at 260 nm.[10]

  • For LC-MS analysis, a mass spectrometer is used for detection in negative ion mode.[2]

5. Post-Purification Processing:

  • Fractions containing the purified oligonucleotide are collected.

  • The collected fractions are concentrated and desalted using methods like ethanol precipitation or a desalting column (e.g., Sep-Pak C18).[10]

Visualization of the Workflow

The following diagram illustrates the overall workflow from crude oligonucleotide to purified and analyzed product.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage CrudeOligo Crude Oligonucleotide Cleavage->CrudeOligo HPLCPurification IP-RP-HPLC Purification CrudeOligo->HPLCPurification Fractionation Fraction Collection HPLCPurification->Fractionation Desalting Desalting & Concentration Fractionation->Desalting PurifiedOligo Purified Oligonucleotide Desalting->PurifiedOligo QC_HPLC QC by HPLC PurifiedOligo->QC_HPLC LCMS LC-MS Analysis PurifiedOligo->LCMS FinalProduct Characterized Product QC_HPLC->FinalProduct LCMS->FinalProduct

Caption: Workflow for HPLC purification and analysis of modified oligonucleotides.

Alternative Purification and Analysis Methods

While IP-RP-HPLC is a powerful and versatile technique, other methods may be more suitable for specific applications.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers exceptional resolution based on size and is the gold standard for achieving the highest purity, especially for longer oligonucleotides.[1][9] However, it is a more manual and lower-throughput method with lower sample recovery compared to HPLC.[1][3]

  • Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphate backbone, making it highly effective for separating by length.[1] It is a valuable alternative when size-based separation is the primary goal. However, the high salt buffers used are generally not compatible with mass spectrometry.[8]

  • Size-Exclusion Chromatography (SEC): SEC is particularly useful for analyzing and separating higher-order structures, such as aggregates, which can be a concern for therapeutic oligonucleotides.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an emerging alternative that separates based on polarity and offers the advantage of being compatible with mass spectrometry.[8]

Concluding Remarks

The purification and analysis of this compound modified oligonucleotides are critical steps that demand careful consideration of the available techniques. Ion-Pair Reversed-Phase HPLC stands out as a robust, scalable, and versatile method that provides high resolution and is compatible with mass spectrometry for detailed characterization. While alternatives like PAGE and AEX-HPLC have their specific advantages, IP-RP-HPLC offers a well-balanced performance for a wide range of research, development, and production needs. The choice of the optimal method will ultimately depend on the specific requirements for purity, yield, throughput, and the desired analytical endpoint.

References

Unveiling the Thermal Stability of Modified RNA: A Comparative Analysis of 2’-O-Methyl-5-methyl-4-thiouridine and 2’-O-methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of modified RNA is a critical parameter influencing the efficacy and safety of RNA-based therapeutics. This guide provides a detailed comparison of the predicted thermal stability of RNA duplexes containing 2’-O-Methyl-5-methyl-4-thiouridine versus those with the more common 2’-O-methyluridine modification. This analysis is based on the known thermodynamic contributions of individual chemical modifications, in the absence of direct head-to-head experimental data for this compound.

The quest for more potent and stable RNA-based drugs has led to a wide array of chemical modifications to the RNA backbone and nucleobases. Among these, 2'-O-methylation is a prevalent modification known to enhance nuclease resistance and increase the thermal stability of RNA duplexes. This guide delves deeper by comparing the thermal stability of RNA containing a standard 2'-O-methyluridine with a more complexly modified counterpart, this compound.

Executive Summary of Thermal Stability Comparison

Based on the established effects of individual modifications on RNA duplex stability, a clear trend emerges. The presence of a 4-thiouracil moiety is known to be destabilizing, a factor that likely overrides the minor stabilizing effects of 5-methylation on the uracil base. In contrast, 2'-O-methyluridine consistently contributes to the thermal stability of RNA duplexes.

Therefore, it is predicted that an RNA duplex containing 2’-O-methyluridine will exhibit greater thermal stability than an equivalent duplex containing this compound.

Quantitative Data on Individual Modifications

To provide a clear, quantitative basis for this comparison, the following table summarizes the reported effects of each relevant chemical modification on the melting temperature (Tm) of RNA duplexes. The melting temperature is the temperature at which half of the double-stranded RNA molecules dissociate into single strands, serving as a primary indicator of thermal stability.

ModificationEffect on Thermal StabilityReported Change in Melting Temperature (ΔTm) per Modification
2'-O-methyl (on ribose) Stabilizing~ +1.2°C to +2.0°C
4-thiouridine (s4U) Destabilizing~ -4.5°C[1]
5-methyluridine (m5U) Slightly Destabilizing (in DNA:RNA duplex)~ -0.5°C

Note: The ΔTm values are context-dependent and can vary based on the sequence and neighboring bases. The value for 4-thiouridine is from a study comparing it to an unmodified uridine in an RNA duplex. The value for 5-methyluridine is an estimate from a DNA:RNA duplex study.

Predicted Overall Effect on Thermal Stability

The principle of additivity of thermodynamic effects of individual modifications suggests that the net effect of this compound on thermal stability will be a combination of the stabilizing 2'-O-methyl group and the destabilizing 4-thio and 5-methyl groups. In contrast, 2’-O-methyluridine only possesses the stabilizing 2'-O-methyl modification.

Experimental Workflow for Thermal Stability Analysis

The determination of RNA duplex thermal stability is routinely performed using UV-Vis spectrophotometry to monitor the change in absorbance at 260 nm as a function of temperature. The following diagram illustrates the typical experimental workflow for such an analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement UV Melting Analysis cluster_analysis Data Analysis prep1 Synthesize & Purify RNA Oligonucleotides prep2 Quantify RNA Concentration (UV-Vis at 260 nm) prep1->prep2 prep3 Anneal Equimolar Amounts of Complementary Strands prep2->prep3 measure1 Place Duplex Solution in Spectrophotometer prep3->measure1 measure2 Heat Sample at a Controlled Rate (e.g., 1°C/min) measure1->measure2 measure3 Record Absorbance at 260 nm vs. Temperature measure2->measure3 analysis1 Generate Melting Curve (Absorbance vs. Temp) measure3->analysis1 analysis2 Calculate First Derivative of the Melting Curve analysis1->analysis2 analysis3 Determine Melting Temperature (Tm) at the Peak analysis2->analysis3

Experimental workflow for determining RNA duplex thermal stability.

Detailed Experimental Protocol: UV Thermal Denaturation

The following is a generalized protocol for determining the melting temperature (Tm) of RNA duplexes.

1. Oligonucleotide Preparation and Annealing:

  • Synthesize and purify the RNA oligonucleotides containing the desired modifications (e.g., this compound or 2’-O-methyluridine) and their complementary strands. High-performance liquid chromatography (HPLC) is the recommended purification method.

  • Accurately determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm (A260) at a high temperature (e.g., 85°C) to ensure the RNA is in a single-stranded state.

  • Prepare the RNA duplex sample by mixing equimolar amounts of the modified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration is typically in the low micromolar range (e.g., 2 µM).

  • Anneal the duplex by heating the solution to 95°C for 2-5 minutes, followed by slow cooling to room temperature to ensure proper hybridization.

2. UV-Vis Spectrophotometry:

  • Transfer the annealed duplex solution to a quartz cuvette.

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Program the temperature controller to increase the temperature at a constant rate, typically 0.5°C or 1.0°C per minute, over a range that encompasses the entire melting transition (e.g., 15°C to 95°C).

3. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature to generate the melting curve. A sigmoidal curve is expected, showing an increase in absorbance as the duplex dissociates (hyperchromic effect).

  • The melting temperature (Tm) is determined as the temperature at which the transition is half-complete. This is most accurately calculated by finding the peak of the first derivative of the melting curve (dA/dT vs. T).

  • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be derived from analyzing the shape of the melting curve or by performing concentration-dependent melting experiments.

By adhering to this rigorous experimental approach, researchers can obtain reliable and reproducible data on the thermal stability of their modified RNA molecules, enabling informed decisions in the design and development of RNA-based therapeutics.

References

The Shield of Stability: A Comparative Guide to the Nuclease Resistance of 2'-O-Methyl-5-methyl-4-thiouridine and Other RNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of therapeutic oligonucleotides, enhancing stability against nuclease degradation is a paramount concern. This guide provides a comprehensive comparison of the nuclease resistance conferred by 2'-O-Methyl-5-methyl-4-thiouridine and other widely used RNA modifications, supported by experimental data to inform the selection of optimal chemical strategies for RNA-based therapeutics.

The inherent instability of RNA in biological systems, largely due to the ubiquitous presence of nucleases, presents a significant hurdle in the development of RNAi, antisense, and aptamer-based drugs. Chemical modifications to the sugar-phosphate backbone and nucleobases are crucial to protect these molecules from enzymatic degradation, thereby extending their half-life and improving their pharmacokinetic and pharmacodynamic properties. Among a plethora of available modifications, 2'-O-Methyl-5-methyl-4-thiouridine stands out due to its unique combination of modifications at the ribose sugar (2'-O-Methyl), and the nucleobase (5-methyl and 4-thio). This guide focuses on the nuclease resistance of a closely related and well-studied analog, 2'-O-Methyl-4'-thioRNA (2'-O-Me-SRNA), as a proxy to understand the stability of 2'-O-Methyl-5-methyl-4-thiouridine, and compares it with other common modifications.

Comparative Nuclease Resistance: A Data-Driven Overview

The following table summarizes the nuclease resistance of various modified oligonucleotides, with a focus on their half-life (t₁/₂) in the presence of different nucleases and in human plasma/serum. This data provides a quantitative basis for comparing the stability of different chemical modifications.

ModificationNuclease/MediumHalf-life (t₁/₂)Key Findings
2'-O-Methyl-4'-thioRNA (Me-SRNA) 50% Human Plasma 1631 min Significantly more stable than 2'-FluoroRNA and 2'-O-MethylRNA in human plasma.
S1 Nuclease (endonuclease) > 24 h Demonstrates exceptional resistance to single-strand specific endonucleases.
Snake Venom Phosphodiesterase (SVPD, 3'-exonuclease) 79.2 min Offers substantial protection against 3'-exonucleases.
Unmodified RNA 50% Human Serum < 1 min Rapidly degraded in serum, highlighting the need for modifications.
2'-O-Methyl (2'-OMe) 50% Human Plasma 187 min Provides a significant increase in stability over unmodified RNA.[1]
Mycoplasma-contaminated cell media Degraded, but more resistant than 2'-Fluoro modified RNA.Fully 2'-O-methylated oligonucleotides show high resistance.[2]
2'-Fluoro (2'-F) 50% Human Plasma 53.2 min Offers moderate protection in plasma.[1]
Mycoplasma-contaminated cell media Readily degraded.Susceptible to certain bacterial ribonucleases.[2]
Phosphorothioate (PS) Human Plasma Initial t₁/₂ ~0.5-0.8 h, Terminal t₁/₂ 35-50 h The phosphorothioate backbone significantly extends plasma half-life.[3]
3'-exonuclease solution > 20 times more stable than phosphodiester Highly resistant to 3'-exonuclease activity.[4]
4'-thioRNA (SRNA) Human Serum ~600 times more stable than natural RNA The 4'-thio modification alone provides substantial nuclease resistance.[5]
2'-O-Methoxyethyl (2'-MOE) General High resistance Known to provide exquisite resistance to nucleases, superior to 2'-O-Methyl modification.[6]

Experimental Methodologies

The data presented in this guide is derived from various in vitro nuclease resistance assays. Understanding the methodologies is crucial for interpreting the results and designing future experiments.

Nuclease Resistance Assay in Human Plasma/Serum

This assay assesses the stability of oligonucleotides in a biologically relevant medium containing a complex mixture of nucleases.

  • Preparation of Oligonucleotides: The modified and control (unmodified) oligonucleotides are typically synthesized and purified. For visualization, they are often labeled at the 5'-end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Incubation: The labeled oligonucleotide is incubated in a solution containing human plasma or serum (typically 50% v/v) at 37°C.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, etc.).

  • Reaction Quenching: The degradation reaction in the collected aliquots is stopped by adding a quenching buffer, often containing a denaturant like urea and a chelating agent like EDTA.

  • Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The intact oligonucleotide and its degradation products are separated based on size.

  • Quantification: The amount of intact oligonucleotide remaining at each time point is quantified using phosphorimaging (for radiolabeled oligos) or fluorescence scanning. The half-life (t₁/₂) is then calculated from the degradation kinetics.

Endonuclease and Exonuclease Resistance Assays

These assays evaluate the stability of oligonucleotides against specific types of nucleases.

  • S1 Nuclease Assay (Endonuclease):

    • Reaction Setup: The labeled oligonucleotide is incubated in a buffer containing S1 nuclease at an optimal pH (around 4.6) and temperature (37°C).[1]

    • Analysis: The degradation is monitored over time using denaturing PAGE as described above. S1 nuclease specifically cleaves single-stranded DNA and RNA, making this a stringent test for the stability of single-stranded oligonucleotides.

  • Snake Venom Phosphodiesterase (SVPD) Assay (3'-Exonuclease):

    • Reaction Setup: The labeled oligonucleotide is incubated with SVPD, which sequentially cleaves nucleotides from the 3'-end.

    • Analysis: The disappearance of the full-length oligonucleotide and the appearance of shorter fragments are monitored by denaturing PAGE. This assay specifically measures the resistance of the 3'-end of the oligonucleotide to degradation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro nuclease resistance assay.

Nuclease_Resistance_Assay_Workflow Experimental Workflow for Nuclease Resistance Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo_Prep Oligonucleotide Synthesis & Labeling Incubation Incubate Oligo with Nuclease/Serum at 37°C Oligo_Prep->Incubation Nuclease_Prep Nuclease/Serum Preparation Nuclease_Prep->Incubation Sampling Time-Course Sampling Incubation->Sampling Quenching Quench Reaction Sampling->Quenching PAGE Denaturing PAGE Quenching->PAGE Quantification Quantification & Half-life Calculation PAGE->Quantification

A generalized workflow for determining the nuclease resistance of modified oligonucleotides.

Concluding Remarks

The strategic selection of chemical modifications is a critical determinant of the in vivo efficacy of RNA-based therapeutics. The data presented in this guide highlights the exceptional nuclease resistance of oligonucleotides containing 2'-O-Methyl and 4'-thio modifications, particularly in the highly relevant environment of human plasma. This enhanced stability, surpassing that of several other common modifications, underscores its potential for developing robust RNA drugs with improved pharmacokinetic profiles. Researchers and drug developers are encouraged to consider these findings in the rational design of next-generation oligonucleotide therapeutics.

References

A Comparative Analysis of Photocrosslinking Efficiency: 4-Thiouridine and its 2'-O-Methylated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the study of nucleic acid-protein interactions and for applications in drug development, photoreactive nucleoside analogues are invaluable tools for covalently trapping these interactions for detailed analysis. Among these, 4-thiouridine (S⁴U) is a widely utilized photo-crosslinker. This guide provides a comparative overview of the photocrosslinking efficiency of S⁴U and its 2'-O-methylated counterpart, with a focus on available experimental data.

Quantitative Comparison of Photocrosslinking Efficiency

The efficiency of photocrosslinking can be quantified in various ways, including the percentage of crosslinked material in a given experiment or the quantum yield (Φ), which represents the number of photochemical events per absorbed photon. The following table summarizes available quantitative data for S⁴U and FS⁴U.

Parameter4-Thiouridine (S⁴U)5-fluoro-2′-O-methyl-4-thiouridine (FS⁴U)
Reported Efficiency Up to 20% of total cellular RNA crosslinked to proteins in vivo.[1]-
Quantum Yield (Φ) Not explicitly reported in the reviewed literature.0.02 - 0.06 (for disappearance in different oligonucleotide sequences).[2]
Activation Wavelength ~365 nm.[1]355 nm.[2]

Experimental Methodologies

The determination of photocrosslinking efficiency involves several key experimental steps, from the incorporation of the photoreactive nucleoside to the analysis of the crosslinked products.

General Protocol for In Vivo RNA-Protein Photocrosslinking with 4-Thiouridine

This protocol is adapted from studies of RNA-protein interactions in mammalian cells.[1]

  • Metabolic Labeling: Cells (e.g., Monkey kidney cells, CV-1) are cultivated in a medium containing 0.1 mM 4-thiouridine for a specified duration (e.g., 4 hours) to allow for its incorporation into newly synthesized RNA.

  • Irradiation: The cells are then irradiated with UV light at a wavelength of 365 nm. A typical dose is 45 kJ/m².

  • Cell Lysis and Extraction: Following irradiation, the cells are lysed, and total cellular RNA and protein are extracted using methods such as phenol-chloroform extraction.

  • Quantification of Crosslinking: The extent of crosslinking is determined by quantifying the amount of RNA that is covalently bound to proteins. This can be achieved by measuring the amount of radiolabeled RNA that is retained in the protein phase after extraction.

Protocol for Determining the Quantum Yield of Photoreactive Nucleosides in Oligonucleotides

This protocol is based on the methodology used to determine the quantum yield for the disappearance of FS⁴U in oligonucleotides.[2][3]

  • Sample Preparation: Aqueous solutions of oligonucleotides containing the photoreactive nucleoside are prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Irradiation: The solutions are irradiated with a specific wavelength of UV light (e.g., 355 nm) at a controlled temperature.

  • Monitoring the Reaction: The progress of the photoreaction is monitored over time using techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

  • Quantum Yield Calculation: The quantum yield for the disappearance of the starting oligonucleotide is calculated based on the rate of its decrease as a function of the light intensity absorbed by the sample.

Experimental and Logical Workflows

To visualize the process of evaluating photocrosslinking, the following diagrams illustrate a typical experimental workflow and the logical relationship in a comparative study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis incorporation Incorporate Photoreactive Nucleoside (e.g., S4U or m5S4U) into RNA/DNA purification Purify Modified Oligonucleotide/RNA incorporation->purification irradiation UV Irradiation (e.g., 365 nm) purification->irradiation quenching Quench Reaction (if necessary) irradiation->quenching separation Separate Products (e.g., Gel Electrophoresis, HPLC) quenching->separation detection Detect and Quantify Crosslinked vs. Uncrosslinked Species separation->detection efficiency Calculate Photocrosslinking Efficiency detection->efficiency

Caption: A generalized workflow for a photocrosslinking experiment.

G cluster_properties Molecular Properties cluster_performance Photocrosslinking Performance S4U 4-Thiouridine (S4U) S4U_struct Standard Ribonucleoside S4U->S4U_struct m5S4U 2'-O-Methyl-5-methyl-4-thiouridine (m5S4U) m5S4U_struct 2'-O-Methyl & 5-Methyl Modifications m5S4U->m5S4U_struct S4U_eff Efficiency A S4U_struct->S4U_eff m5S4U_eff Efficiency B m5S4U_struct->m5S4U_eff comparison Compare Efficiency A vs. B S4U_eff->comparison m5S4U_eff->comparison

Caption: Logical diagram for comparing photocrosslinking efficiency.

References

A Functional Comparison of 2’-O-Methyl-5-methyl-4-thiouridine and 5-methyl-2’-O-methyluridine in siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the chemical modification of small interfering RNA (siRNA) duplexes is paramount for enhancing their stability, potency, and overall therapeutic profile. This guide provides a detailed functional comparison of two specific uridine modifications: 2’-O-Methyl-5-methyl-4-thiouridine and 5-methyl-2’-O-methyluridine. Due to the limited availability of direct head-to-head comparative studies in publicly accessible literature, this comparison is synthesized from the known effects of their constituent chemical modifications: 2’-O-methylation, 4-thiolation, and 5-methylation.

The strategic placement of these modified nucleosides within an siRNA sequence can significantly influence its pharmacokinetic and pharmacodynamic properties. A 2’-O-methyl (2’-OMe) group is a widely adopted modification known to enhance nuclease resistance and reduce innate immune stimulation. The addition of a methyl group at the 5-position of uridine (creating 5-methyluridine, which is equivalent to thymidine in DNA) and the substitution of oxygen with sulfur at the 4-position (4-thiouridine) are also employed to modulate the characteristics of siRNA.

Quantitative Data Summary

Chemical ModificationImpact on Thermal Stability (Tm)Impact on Nuclease ResistanceImpact on Gene Silencing Potency (IC50)
2’-O-Methyl (2’-OMe) Generally increases TmSignificantly increases resistanceGenerally well-tolerated, can be position-dependent[1][2][3][4]
4-Thio May slightly decrease or have a negligible effect on TmExpected to increase resistanceCan be well-tolerated or even enhance activity[5]
5-Methyl Generally increases TmMay provide some increase in resistanceGenerally well-tolerated
2’-O-Methyl-4-thiouridine High hybridization affinitySignificant resistance to degradation[6]Can confer long-term gene-silencing effect[6]
5-methyl-2'-O-methyluridine Expected to increase TmExpected to have good resistanceExpected to be well-tolerated

Functional Comparison

This compound

The combination of a 2’-O-methyl group and a 4-thio modification is anticipated to create a highly stable nucleotide. The 2’-O-methyl group provides significant protection against endonuclease degradation, a critical factor for in vivo applications.[1][2] The 4-thiolation is also expected to contribute to nuclease resistance. Studies on the related 2'-OMe-4'-thioRNA modification have shown that it imparts high hybridization affinity for the complementary RNA strand and confers significant resistance to degradation in human plasma.[6] This enhanced stability can lead to a prolonged gene-silencing effect.[6] The addition of a 5-methyl group is likely to further enhance thermal stability.

5-methyl-2’-O-methyluridine

This modification combines the well-established benefits of 2’-O-methylation with the stabilizing effect of a 5-methyl group. The 2’-O-methyl group, as previously mentioned, enhances nuclease resistance and can reduce off-target effects.[3] The 5-methyl group, which makes the uridine base analogous to thymidine, is known to generally increase the thermal stability of nucleic acid duplexes. This increased stability can be advantageous for the overall integrity of the siRNA duplex. While direct data on the impact of this specific combination on gene silencing is sparse, both individual modifications are generally well-tolerated within siRNA sequences, suggesting that their combination is likely to maintain or even improve silencing activity.[7]

Experimental Protocols

To empirically determine the functional differences between siRNAs containing these two modifications, the following key experiments are recommended:

Thermal Stability Assay (Tm Measurement)

Methodology: The thermal melting temperature (Tm) of the siRNA duplexes is determined using a UV spectrophotometer equipped with a temperature controller.

  • Anneal the modified siRNA sense and antisense strands in a suitable buffer (e.g., 100 mM NaCl, 20 mM sodium phosphate, pH 7.4).

  • Prepare solutions of the siRNA duplexes at a known concentration (e.g., 2 µM).

  • Monitor the change in UV absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).

  • The Tm is the temperature at which 50% of the duplex is dissociated, determined by the midpoint of the melting curve.

Nuclease Resistance Assay

Methodology: The stability of the modified siRNAs against nuclease degradation is assessed by incubation in serum-containing media or with specific nucleases.

  • Incubate the modified siRNA duplexes (e.g., at 1 µM) in a solution containing a source of nucleases, such as 50% fetal bovine serum (FBS) in a suitable buffer, at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Stop the degradation reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.

  • Analyze the integrity of the siRNA strands by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions, followed by staining with a nucleic acid stain (e.g., SYBR Gold).

  • Quantify the percentage of intact siRNA at each time point to determine the rate of degradation.

In Vitro Gene Silencing Assay (IC50 Determination)

Methodology: The potency of the modified siRNAs in silencing a target gene is evaluated in a cell-based assay.

  • Culture a suitable cell line that endogenously expresses the target gene or has been engineered to express a reporter gene (e.g., luciferase).

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Transfect the cells with serial dilutions of the modified siRNAs using a suitable transfection reagent (e.g., lipofectamine).

  • Include appropriate controls, such as a non-targeting siRNA and an unmodified siRNA against the same target.

  • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and quantify the level of the target mRNA using quantitative real-time PCR (qRT-PCR) or the expression of the reporter protein (e.g., luciferase activity).

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of gene silencing against the siRNA concentration.

Visualizations

Experimental_Workflow cluster_synthesis siRNA Preparation cluster_invitro In Vitro Functional Analysis synthesis Synthesize Modified siRNA Strands annealing Anneal Sense and Antisense Strands synthesis->annealing tm Thermal Stability (Tm Measurement) annealing->tm nuclease Nuclease Resistance (Serum Stability) annealing->nuclease transfection Cell Transfection with Modified siRNAs annealing->transfection qpcr Gene Silencing Analysis (qRT-PCR / Luciferase Assay) transfection->qpcr ic50 IC50 Determination qpcr->ic50

Caption: Experimental workflow for comparing modified siRNAs.

Functional_Comparison cluster_mod1 This compound siRNA cluster_mod2 5-methyl-2’-O-methyluridine siRNA mod1 Structure: - 2'-OMe group - 5-methyl group - 4-thio group prop1 Predicted Properties: - High Nuclease Resistance - High Thermal Stability - Prolonged RNAi Effect mod1->prop1 leads to comparison Functional Comparison prop1->comparison mod2 Structure: - 2'-OMe group - 5-methyl group prop2 Predicted Properties: - Good Nuclease Resistance - Increased Thermal Stability - Well-tolerated Silencing mod2->prop2 leads to prop2->comparison

Caption: Inferred comparison of two modified uridines in siRNA.

References

Safety Operating Guide

Proper Disposal of 2’-O-Methyl-5-methyl-4-thiouridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2’-O-Methyl-5-methyl-4-thiouridine and any contaminated materials as hazardous chemical waste. Due to its classification as a thiolated and modified nucleoside, specific handling procedures are required to ensure laboratory safety and environmental compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols, as regulations may vary.

Immediate Safety and Handling

Before handling or disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All operations involving this compound must be performed inside a certified chemical fume hood to mitigate inhalation risks and control its potent, unpleasant odor.[1][2]

  • Mandatory PPE:

    • Chemical-resistant nitrile gloves[1]

    • Safety goggles or glasses[1]

    • Laboratory coat[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G Diagram 1: Disposal Workflow for Thiolated Nucleosides start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe->fume_hood waste_type What is being discarded? fume_hood->waste_type bulk_chem Unused/Surplus Chemical waste_type->bulk_chem Bulk Chemical contaminated_solid Contaminated Solids (Gloves, Tips, Absorbents) waste_type->contaminated_solid Solid Waste contaminated_liquid Contaminated Liquids (Aqueous Waste) waste_type->contaminated_liquid Liquid Waste contaminated_glass Contaminated Glassware (Reusable) waste_type->contaminated_glass Glassware dispose_bulk Dispose as Hazardous Chemical Waste. Keep in original, labeled container. Do not mix with other waste streams. bulk_chem->dispose_bulk dispose_solid Collect in a designated, sealed, and labeled hazardous waste container. contaminated_solid->dispose_solid treat_liquid Option A: Neutralize with Bleach (See Protocol Below) contaminated_liquid->treat_liquid dispose_liquid Option B: Collect as Hazardous Waste (Aqueous, Halogenated if applicable) contaminated_liquid->dispose_liquid decon_glass Decontaminate in Bleach Bath (See Protocol Below) contaminated_glass->decon_glass Clean for Reuse final_disposal Arrange for Hazardous Waste Pickup with Institutional EHS dispose_bulk->final_disposal dispose_solid->final_disposal treat_liquid->final_disposal Dispose of treated liquid as hazardous waste dispose_liquid->final_disposal

Caption: Disposal Workflow for Thiolated Nucleosides.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused Product and Contaminated Solid Waste

Unused or surplus this compound and any solid materials that have come into contact with it (e.g., gloves, pipette tips, absorbent pads) must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[2]

  • Containment: Place all solid waste into a designated, sealable, and clearly labeled hazardous waste container.[1] For the unused product, keep it in its original container, ensuring the cap is tightly sealed.[1]

  • Labeling: The waste container label must include the words "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Storage and Pickup: Store the sealed container in a designated satellite accumulation area, preferably within secondary containment, until collection by your institution's EHS personnel.

Protocol 2: Decontamination of Reusable Glassware

All non-disposable items like glassware must be decontaminated to neutralize the thiol group, which is responsible for the strong odor and potential reactivity.[3]

  • Prepare Bleach Bath: Inside a fume hood, prepare a decontamination bath in a plastic container. A 1:1 mixture of commercial bleach (sodium hypochlorite) and water is recommended.[1][3]

  • Submerge Items: Immediately after use, place contaminated glassware into the bleach bath.[3] For larger items that cannot be submerged, fill them with the bleach solution, seal, and label them.[1]

  • Soak: Allow items to soak for a minimum of 14-24 hours.[1] This process oxidizes the thiol into a less odorous and less hazardous species.[1][4]

  • Rinse and Wash: After soaking, thoroughly rinse the glassware with water before cleaning via standard laboratory methods.[3]

  • Dispose of Bleach Bath: The used bleach solution must be collected and disposed of as hazardous waste.[2]

Protocol 3: Treatment of Aqueous Waste

Aqueous waste layers from experimental workups containing this compound can be neutralized before disposal. This is a common and effective method for neutralizing the hazards of thiol compounds.[4]

  • Collection: Collect all aqueous layers containing the thiol compound in a suitable container within a fume hood.[5]

  • Neutralization: Slowly add an excess of sodium hypochlorite solution (e.g., commercial laundry bleach) to the stirred aqueous waste.[1][5] This reaction can be exothermic, so addition should be slow and cooling may be necessary.[1]

  • Reaction Time: Seal the container, shake it vigorously, and let it stand in the fume hood for at least 24 hours to ensure complete oxidation.[4][5]

  • Verification: After 24 hours, cautiously check for the characteristic thiol odor.[4] If the odor persists, add more bleach and allow for more reaction time.[4]

  • Final Disposal: The resulting neutralized solution must be collected and disposed of as hazardous chemical waste through your institutional EHS program.[1][2]

Waste Characterization Summary

While specific quantitative data for this compound is limited, the table below summarizes its hazard profile based on analogous compounds and general chemical principles.

Property / Hazard ClassDescription & Disposal ConsiderationCitation
Chemical Class Thiolated Nucleoside Analogue[6]
Primary Hazard Strong, unpleasant odor. Potential for acute toxicity and skin/eye irritation based on general thiol properties.[4]
Reactivity Thiol group is susceptible to oxidation. Oxidizing agents like bleach can be used for neutralization.[4][7]
Recommended PPE Nitrile gloves, safety goggles, lab coat. All work must be done in a chemical fume hood.[1][2]
Solid Waste Disposal Collect in a sealed, labeled container as hazardous chemical waste.[1][2]
Liquid Waste Disposal Neutralize with bleach solution and dispose of as hazardous waste, OR collect directly as hazardous aqueous waste.[1][5]
Empty Containers Must be decontaminated via bleach solution before being discarded or recycled according to institutional policy.[3][8]

Disclaimer: This guide provides general procedures based on available chemical safety information. It is not a substitute for a formal risk assessment or the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department and the product's Safety Data Sheet (SDS). Always prioritize institutional protocols.

References

Personal protective equipment for handling 2’-O-Methyl-5-methyl-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 2’-O-Methyl-5-methyl-4-thiouridine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Understanding the Compound

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves. Double-gloving is recommended, especially for prolonged handling or when working with larger quantities.[1]Prevents direct skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or punctures.
Eye Protection Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, tight-fitting safety goggles are advised.[2]Protects eyes from accidental splashes or contact with airborne particles of the compound.
Body Protection A standard laboratory coat is sufficient for handling small quantities. For larger amounts or procedures with a higher risk of contamination, a disposable gown is recommended.Prevents contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a fume hood. If there is a risk of aerosolization, a NIOSH-approved respirator should be used.Minimizes the risk of inhaling the compound, particularly if it is in a powdered form.

Operational Plan: Step-by-Step Handling Protocol

Follow this workflow to ensure the safe handling of this compound from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (if available) and this guide Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Workspace (Clean, Uncluttered, in Fume Hood) Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound (in fume hood) Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution (if applicable) Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Segregate_Waste Segregate Waste Decontaminate_Workspace->Segregate_Waste Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Figure 1: Step-by-step workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review this safety guide and any available Safety Data Sheet (SDS) for similar compounds.

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.

  • Handling:

    • If working with the solid form, carefully weigh the desired amount within the fume hood to minimize inhalation risk.

    • When preparing solutions, add the compound to the solvent slowly to avoid splashing.

    • Conduct all experimental procedures involving the compound within the fume hood.

  • Cleanup and Disposal:

    • After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).

    • Segregate all waste contaminated with this compound into a designated, clearly labeled hazardous waste container.

    • Dispose of the hazardous waste according to your institution's specific chemical waste disposal procedures.

    • Carefully remove and dispose of your PPE, washing your hands thoroughly afterward.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Compound Collect in a sealed, labeled container and dispose of as chemical waste through your institution's environmental health and safety office.
Contaminated Labware Disposable items (e.g., pipette tips, microfuge tubes) should be placed in the designated hazardous waste container. Non-disposable glassware should be decontaminated before washing.
Liquid Waste Collect all solutions containing the compound in a labeled, sealed container for chemical waste disposal. Do not pour down the drain.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring the responsible management of chemical reagents.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.